An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,4,5-trimethylhexane
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 3-Ethyl-2,4,5-trimethylhexane....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 3-Ethyl-2,4,5-trimethylhexane. Due to the limited availability of experimental data in public domains, this guide combines reported data with theoretical and extrapolated information based on the properties of similar branched alkanes.
Chemical Identity and Structure
3-Ethyl-2,4,5-trimethylhexane is a saturated hydrocarbon with a hexane (B92381) backbone substituted with one ethyl and three methyl groups.
Note: The data in Table 2 is computationally derived and may differ from experimental values.
Physical and Spectroscopic Properties
2.1. Physical State and Appearance
At standard temperature and pressure, it is expected to be a colorless liquid with a characteristic hydrocarbon odor.
2.2. Boiling and Melting Points
Experimental values for the boiling and melting points of 3-Ethyl-2,4,5-trimethylhexane are not specified in the available literature. However, based on its isomers, the boiling point is anticipated to be in the range of 170-190 °C. For instance, the boiling point of 3-ethyl-2,4,4-trimethylhexane (B14558156) is reported as 182 °C.[6] Generally, increased branching in alkanes leads to a lower boiling point compared to their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[7]
2.3. Density
The experimental density is not available. The density of a similar isomer, 3-ethyl-2,4,4-trimethylhexane, is 0.777 g/cm³.[6]
2.4. Solubility
As a nonpolar hydrocarbon, 3-Ethyl-2,4,5-trimethylhexane is expected to be insoluble in water and soluble in nonpolar organic solvents such as other alkanes, ethers, and halogenated hydrocarbons.
2.5. Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for 3-Ethyl-2,4,5-trimethylhexane is not publicly available.
Synthesis and Reactivity
3.1. Synthesis
There are no specific, detailed experimental protocols for the synthesis of 3-Ethyl-2,4,5-trimethylhexane in the reviewed literature. However, general methods for the synthesis of highly branched alkanes are well-established. These can include:
Grignard Reactions: The reaction of a Grignard reagent with a suitable ketone or epoxide, followed by dehydration and hydrogenation, can yield highly substituted alkanes.[8]
Alkylation of Alkenes: Friedel-Crafts alkylation of smaller alkenes can be a route to larger, branched alkanes.
Hydrogenation of Alkenes: The catalytic hydrogenation of the corresponding highly branched alkene would yield 3-Ethyl-2,4,5-trimethylhexane.[][10]
Caption: General synthetic pathways for branched alkanes.
3.2. Reactivity
Alkanes are generally characterized by their low reactivity due to the strength and non-polarity of their C-C and C-H bonds.[11][12] However, they can undergo certain reactions under specific conditions:
Combustion: In the presence of excess oxygen, 3-Ethyl-2,4,5-trimethylhexane will combust to produce carbon dioxide and water. Incomplete combustion can lead to the formation of carbon monoxide and soot.
Halogenation: Under UV light, it can react with halogens (e.g., Cl₂, Br₂) via a free-radical substitution mechanism.[13] The substitution at tertiary carbons is generally favored.
Cracking: At high temperatures and pressures, the C-C bonds can break, leading to smaller hydrocarbons.
Branched alkanes may exhibit higher reactivity in radical reactions compared to their linear isomers due to the formation of more stable tertiary radicals.[7]
Potential Applications
4.1. Fuel Science
Highly branched alkanes are of significant interest in fuel research.[5] Their molecular structure contributes to higher octane (B31449) ratings, which is a measure of a fuel's resistance to knocking or premature detonation in an internal combustion engine. This property is crucial for developing more efficient and cleaner-burning fuels.[5]
4.2. Drug Discovery and Development
The structural framework of 3-Ethyl-2,4,5-trimethylhexane can serve as a hydrophobic scaffold in the design of small-molecule therapeutics.[4] The branched structure can enhance interactions with protein binding sites through van der Waals forces and hydrophobic interactions. The methyl and ethyl groups can create specific steric patterns that may improve binding selectivity. Furthermore, branched alkanes can exhibit greater metabolic stability compared to their linear counterparts, which is a desirable property in drug candidates.[4]
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Ethyl-2,4,5-trimethylhexane is not publicly available. However, based on the properties of similar branched alkanes, the following hazards and precautions should be considered:
Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.
Inhalation: Inhalation of high concentrations of vapors may cause respiratory irritation, dizziness, and other central nervous system effects.
Skin and Eye Contact: May cause skin and eye irritation upon contact.
Ingestion: Ingestion may be harmful.
Recommended Personal Protective Equipment (PPE):
Safety glasses or goggles
Chemical-resistant gloves
Protective clothing
Use in a well-ventilated area or with a fume hood.
Caption: A general experimental workflow for characterizing a novel chemical compound.
Conclusion
3-Ethyl-2,4,5-trimethylhexane is a highly branched alkane with potential applications in fuel science and as a scaffold in medicinal chemistry. While specific experimental data on its properties are scarce in publicly accessible literature, its characteristics can be inferred from the behavior of similar branched hydrocarbons. Further experimental investigation is necessary to fully elucidate its chemical and biological properties.
An In-depth Technical Guide on 3-Ethyl-2,4,5-trimethylhexane (CAS: 61868-82-4)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Ethyl-2,4,5-trimethylhexane (CAS: 61868-82-4), a saturated acyclic alkane. Due to the l...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-2,4,5-trimethylhexane (CAS: 61868-82-4), a saturated acyclic alkane. Due to the limited availability of experimental data for this specific isomer, this document leverages data from structurally related C11H24 isomers and established principles of organic chemistry to present its physicochemical properties, potential synthetic routes, and analytical characterization methodologies. This guide is intended to serve as a foundational resource for researchers interested in the properties and applications of highly branched alkanes in fields such as fuel science, materials science, and as scaffolds in medicinal chemistry.
Introduction
3-Ethyl-2,4,5-trimethylhexane is a member of the undecane (B72203) (C11H24) isomer family.[1] As a highly branched alkane, its molecular structure suggests physical properties that are distinct from its linear counterpart, n-undecane, such as a lower boiling point and different viscosity. Such branched alkanes are of significant interest in fuel technologies due to their potential for higher octane (B31449) ratings. Furthermore, their rigid and three-dimensional carbon skeletons make them attractive as hydrophobic scaffolds in the design of novel therapeutics. This guide outlines the theoretical and extrapolated data for 3-Ethyl-2,4,5-trimethylhexane and provides detailed protocols for its synthesis and characterization.
While a specific, documented synthesis for 3-Ethyl-2,4,5-trimethylhexane is not available, the Corey-House synthesis provides a versatile and effective method for the formation of unsymmetrical alkanes with good yield.[4][5][6][7][8] This approach involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. A plausible retrosynthetic analysis suggests that 3-Ethyl-2,4,5-trimethylhexane can be synthesized by coupling a sec-butyl lithium-derived cuprate (B13416276) with a brominated pentane (B18724) derivative.
Proposed Synthetic Pathway via Corey-House Reaction
A potential synthetic route is outlined below. This pathway is theoretical and would require optimization in a laboratory setting.
Caption: Proposed Corey-House synthesis of 3-Ethyl-2,4,5-trimethylhexane.
Detailed Experimental Protocol for Corey-House Synthesis (Theoretical)
Materials:
sec-Butyl bromide
Lithium metal
Anhydrous diethyl ether
Copper(I) iodide
3-Bromo-2-methylpentane
Argon or Nitrogen gas supply
Standard glassware for anhydrous reactions (Schlenk line)
Procedure:
Preparation of sec-Butyllithium:
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and an inert gas inlet, place lithium metal turnings in anhydrous diethyl ether.
Slowly add sec-butyl bromide dissolved in anhydrous diethyl ether to the flask with stirring.
The reaction is initiated, and the mixture is refluxed until the lithium is consumed.
Formation of the Gilman Reagent (Lithium di(sec-butyl)cuprate):
In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0 °C.
Slowly add two equivalents of the prepared sec-butyllithium solution to the copper(I) iodide suspension with vigorous stirring. The formation of the Gilman reagent is indicated by a color change.
Coupling Reaction:
To the freshly prepared Gilman reagent at 0 °C, slowly add a solution of 3-bromo-2-methylpentane in anhydrous diethyl ether.
Allow the reaction mixture to warm to room temperature and stir for several hours.
Work-up and Purification:
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by fractional distillation to yield 3-Ethyl-2,4,5-trimethylhexane.
Analytical Characterization
The structural elucidation and purity assessment of 3-Ethyl-2,4,5-trimethylhexane would rely on standard analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized branched alkane.
Caption: Workflow for the analytical characterization of 3-Ethyl-2,4,5-trimethylhexane.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the synthesized product and confirm its molecular weight and fragmentation pattern.
Experimental Protocol:
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: Increase to 200 °C at a rate of 10 °C/min.
Hold: Maintain 200 °C for 5 minutes.
Injector Temperature: 250 °C.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Scan Range: m/z 40-200.
Source Temperature: 230 °C.
Sample Preparation: Prepare a dilute solution (100 µg/mL) of the purified product in n-hexane.
Expected Results: The GC chromatogram should show a single major peak, indicating the purity of the compound. The mass spectrum is expected to show a low-abundance molecular ion peak (M+) at m/z 156. The fragmentation pattern will be characteristic of a branched alkane, with preferential cleavage at the branching points to form stable carbocations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide a detailed structural elucidation of the molecule by analyzing the chemical environment of each carbon and hydrogen atom.
Experimental Protocol:
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of CDCl3.
Experiments:
¹H NMR: To identify the number and integration of different proton environments.
¹³C NMR: To determine the number of unique carbon environments.
DEPT-135: To distinguish between CH, CH2, and CH3 groups.
COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton connectivities.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.
Predicted ¹³C NMR Chemical Shifts:
Due to the asymmetry of the molecule, all 11 carbon atoms are expected to be chemically non-equivalent, resulting in 11 distinct signals in the ¹³C NMR spectrum. The predicted chemical shifts are in the typical aliphatic range (10-50 ppm).
Carbon Type
Predicted Chemical Shift Range (ppm)
Primary (CH3)
10 - 20
Secondary (CH2)
20 - 35
Tertiary (CH)
30 - 50
Conclusion
This technical guide has provided a detailed, albeit largely theoretical, overview of 3-Ethyl-2,4,5-trimethylhexane. While specific experimental data for this compound remains elusive, the provided information on its predicted properties, a plausible synthetic route via the Corey-House reaction, and comprehensive analytical protocols offer a solid foundation for any researcher or drug development professional interested in exploring this or other highly branched alkanes. The methodologies and workflows described are standard in organic chemistry and can be readily adapted for the synthesis and characterization of novel alkane structures. Further research is warranted to experimentally validate the data presented herein and to explore the potential applications of this and related compounds.
An In-depth Technical Guide to the Physical Properties of C11H24 Isomers
For Researchers, Scientists, and Drug Development Professionals Undecane (B72203) (C11H24), an alkane with 11 carbon atoms, exists as 159 structural isomers. These isomers, while sharing the same molecular formula, exhib...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Undecane (B72203) (C11H24), an alkane with 11 carbon atoms, exists as 159 structural isomers. These isomers, while sharing the same molecular formula, exhibit distinct physical properties due to variations in their molecular structure, particularly the degree of branching. Understanding these properties is crucial in various applications, including their use as solvents, in fuel compositions, and as reference standards in analytical chemistry. This guide provides a comprehensive overview of the key physical properties of selected C11H24 isomers, details the experimental protocols for their determination, and presents a logical workflow for these characterization methods.
Data Presentation: Physical Properties of Selected C11H24 Isomers
The physical properties of alkanes are primarily influenced by the strength of intermolecular van der Waals forces. For isomers, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This weakening of van der Waals forces generally results in lower boiling points compared to their straight-chain counterparts.[1][2] Conversely, more symmetrical isomers often pack more efficiently into a crystal lattice, leading to higher melting points.[1]
Note: Some data points, particularly for less common isomers, may be estimated or have limited experimental validation.
Experimental Protocols
Accurate determination of physical properties is fundamental to the characterization of chemical compounds. The following are standard methodologies for the key experiments cited.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1][7] For pure compounds, this is a sharp, characteristic temperature.[8]
Methodology (Capillary Method using a Thiele Tube): [1][9]
Sample Preparation: A small amount of the liquid C11H24 isomer is placed in a small test tube or a Durham tube.[1][9]
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the sample tube. The sample tube is then attached to a thermometer using a rubber band.[1][9] The entire assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[9]
Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner or a micro-burner.[9] This design ensures uniform heating of the oil bath.
Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the inverted capillary tube.[1][9] Heating should continue until a vigorous and continuous stream of bubbles is observed.[9]
Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[8][10] Pure crystalline solids typically exhibit a sharp melting point over a narrow range (0.5-1°C).[8][10]
Methodology (Capillary Method using a Melting Point Apparatus): [1][11]
Sample Preparation: A small amount of the solid C11H24 isomer is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) into the sealed end.[1][12]
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.[10][11]
Heating: The sample is heated. An initial rapid heating can be performed to determine an approximate melting range. For an accurate measurement, the heating rate should be slow (1-2°C per minute) as the temperature approaches the expected melting point.[1][13]
Observation: The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.[1][8]
Determination of Density
Principle: Density is an intrinsic property of a substance, defined as its mass per unit volume.[14]
Pycnometer Calibration: A pycnometer, a flask with a precise and known volume, is thoroughly cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured. From this, the exact volume of the pycnometer can be calculated.[1]
Sample Measurement: The pycnometer is emptied, dried, and filled with the liquid C11H24 isomer at the same controlled temperature.[1]
Weighing: The pycnometer containing the sample is weighed.
Calculation: The mass of the isomer is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[1][15]
Alternative Method (Graduated Cylinder): [15][16]
A less precise but simpler method involves weighing an empty graduated cylinder, adding a known volume of the liquid, and reweighing. The density is the mass of the liquid divided by its volume.[15][16] It is crucial to read the volume from the bottom of the meniscus at eye level to avoid parallax error.[15]
Determination of Refractive Index
Principle: The refractive index (n) of a medium is the ratio of the speed of light in a vacuum to the speed of light in that medium.[17] It is a fundamental optical property used to identify and assess the purity of liquid substances.[18]
Methodology (Abbe Refractometer):
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.
Sample Application: A few drops of the liquid C11H24 isomer are placed on the prism of the refractometer.
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Alternative Method (Michelson Interferometer): [17][18]
For high-precision measurements, a Michelson interferometer can be used. This technique involves splitting a beam of light, passing one beam through the liquid sample, and then recombining the beams to create an interference pattern. The refractive index can be determined with high accuracy by analyzing the changes in this pattern.[17][18]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the physical characterization of a C11H24 isomer.
Experimental workflow for isomer characterization.
As simple alkanes, the isomers of undecane are not typically involved in specific biological signaling pathways. Their primary relevance in drug development is often related to their physical properties as excipients or solvents.[1]
An In-depth Technical Guide to the IUPAC Nomenclature of Complex Branched Alkanes
Audience: Researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the systematic approach established by the International Union of Pure and Applied Chemistry (IUPAC)...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the systematic approach established by the International Union of Pure and Applied Chemistry (IUPAC) for naming complex branched alkanes. A thorough understanding of these rules is critical for unambiguous communication in chemical research and drug development.
Core Principles of IUPAC Nomenclature for Alkanes
The IUPAC system provides a logical and systematic method for naming organic compounds, ensuring that every distinct compound has a unique and descriptive name.[1][2] The name of an alkane is fundamentally composed of a parent name indicating the number of carbon atoms in the longest continuous chain, and prefixes that specify the identity and location of any substituents.[3]
Step-by-Step Protocol for Naming Complex Branched Alkanes
The systematic naming of a complex branched alkane follows a sequential process designed to address molecular complexity in a hierarchical manner.
The parent chain is the longest continuous chain of carbon atoms in the molecule.[1][4][5] This chain forms the base name of the alkane (e.g., hexane (B92381) for a six-carbon chain, heptane (B126788) for a seven-carbon chain).[5][6] If two or more chains have the same maximum length, the parent chain is the one with the greater number of substituents.[4][6][7]
Number the carbon atoms of the parent chain consecutively from one end to the other.[1] The numbering should begin from the end that gives the substituents the lowest possible locants (numbers).[4][5] If there is a tie, the numbering is chosen to give the second substituent the lower number.[3] If there is still a tie, the numbering is determined by the alphabetical order of the substituents.[7]
Any carbon groups not part of the parent chain are considered substituents or alkyl groups.[4][8] These are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane (B114726) becomes methyl, ethane (B1197151) becomes ethyl).[4][5][9]
A complex substituent is a substituent that is itself branched.[4][10] To name a complex substituent systematically:
Number the carbons of the substituent starting with the carbon atom directly attached to the parent chain as carbon 1.[11][12][13]
Identify the longest continuous chain within the substituent, starting from carbon 1. This becomes the base name of the substituent (e.g., propyl, butyl).[11][12]
Name the smaller groups attached to this substituent chain with their corresponding locants.[13]
The entire name of the complex substituent is enclosed in parentheses.[4][11][12][13]
For example, a substituent with a three-carbon chain attached to the parent chain at the first carbon, and a methyl group on the second carbon of that substituent, would be named (2-methylpropyl).[4]
The final name is assembled by listing the substituents in alphabetical order, preceded by their locants.[1][6]
Alphabetization: The prefixes di-, tri-, tetra-, etc., which are used when there are multiple identical simple substituents, are ignored for alphabetization purposes.[1][9] However, prefixes such as "iso" and "neo" are considered part of the substituent name for alphabetization, while "sec-" and "tert-" are not.[3] For complex substituents, the entire name within the parentheses is used for alphabetization, including any numerical prefixes like "di" or "tri".[11][12][13]
Punctuation: Numbers are separated from letters by hyphens, and numbers are separated from each other by commas.[4][11] The complete name is written as a single word.[4]
Multiple Complex Substituents: If a molecule contains more than one identical complex substituent, the prefixes bis- (for two), tris- (for three), tetrakis- (for four), etc., are used.[7][11] The name of the complex substituent is enclosed in parentheses following this prefix.
Data Presentation: Summary of Key IUPAC Nomenclature Rules
Rule Category
Rule
Example
Parent Chain Selection
Longest continuous carbon chain. If a tie, the chain with more substituents.
In 2,3-diethylhexane, the hexane chain is the parent, not a shorter chain with a more complex substituent.
Numbering the Parent Chain
Start from the end that gives the first substituent the lowest number.
2-methylhexane, not 5-methylhexane.
Simple Substituent Naming
Alkane name minus "-ane" plus "-yl".
Methane -> Methyl; Ethane -> Ethyl.
Complex Substituent Naming
Number from the point of attachment. Enclose the name in parentheses.
A substituent -CH(CH₃)CH₂CH₃ attached to a parent chain is a (1-methylpropyl) group.
Alphabetical Ordering
List substituents alphabetically. Ignore di-, tri-, sec-, tert-. Include iso-, neo-.
3-ethyl-2-methylpentane.
Multiple Identical Substituents
Use di-, tri-, tetra- for simple substituents. Use bis-, tris-, tetrakis- for complex substituents.
Commas between numbers, hyphens between numbers and letters.
4-ethyl-2,3-dimethylheptane.
Experimental Protocols
The rules and examples presented in this guide are based on the established IUPAC standards for chemical nomenclature. For official and more detailed guidelines, researchers should consult the "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names" (the "Blue Book").
Visualization of the IUPAC Naming Workflow
The following diagram illustrates the logical steps involved in determining the IUPAC name for a complex branched alkane.
Caption: A flowchart illustrating the systematic process for naming complex branched alkanes according to IUPAC rules.
An In-depth Technical Guide on 3-Ethyl-2,4,5-trimethylhexane
This guide provides a detailed overview of the molecular structure and weight of 3-Ethyl-2,4,5-trimethylhexane, a saturated acyclic hydrocarbon. This information is crucial for researchers and scientists in the fields of...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed overview of the molecular structure and weight of 3-Ethyl-2,4,5-trimethylhexane, a saturated acyclic hydrocarbon. This information is crucial for researchers and scientists in the fields of chemistry and drug development, where precise molecular characteristics are essential for understanding compound behavior and potential applications.
Molecular Structure and Formula
3-Ethyl-2,4,5-trimethylhexane is an alkane with a hexane (B92381) backbone. Its structure is characterized by an ethyl group attached to the third carbon atom and methyl groups at the second, fourth, and fifth carbon positions. The systematic naming follows the IUPAC nomenclature for organic compounds.
The molecular formula for 3-Ethyl-2,4,5-trimethylhexane is C11H24.[1][2][3] This formula indicates that the molecule is composed of 11 carbon atoms and 24 hydrogen atoms.
Molecular Weight
The molecular weight of a compound is a fundamental physical property, calculated by summing the atomic weights of its constituent atoms. The atomic weight of carbon is approximately 12.011 amu, and the atomic weight of hydrogen is approximately 1.008 amu.
The calculated molecular weight for 3-Ethyl-2,4,5-trimethylhexane is 156.31 g/mol .[1][4]
Property
Value
Molecular Formula
C11H24
Molecular Weight
156.31 g/mol
Molecular Bonding and Connectivity
The structural arrangement of 3-Ethyl-2,4,5-trimethylhexane can be visualized to understand the connectivity of its atoms. The following diagram, generated using the Graphviz DOT language, illustrates the bonding structure of the molecule.
Molecular structure of 3-Ethyl-2,4,5-trimethylhexane.
Stereoisomerism in Substituted Hexanes: A Technical Guide for Drug Development Professionals
Introduction The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. In drug development, where molecules are designed to interact wit...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. In drug development, where molecules are designed to interact with specific chiral biological targets like proteins and nucleic acids, the seemingly subtle differences between stereoisomers can lead to profound variations in efficacy, safety, and pharmacokinetic profiles. Substituted hexanes, particularly in the form of cyclohexane (B81311) rings, are a common structural motif in a wide range of pharmaceuticals. Understanding the principles of stereoisomerism in these structures is therefore paramount for the rational design and development of novel therapeutics. This technical guide provides an in-depth exploration of stereoisomerism in substituted hexanes, focusing on conformational and configurational isomers, their impact on biological activity, and the analytical and synthetic methodologies essential for their study.
Conformational Isomerism in Substituted Cyclohexanes
Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain.[1] In a substituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). These two chair conformations are in rapid equilibrium through a process called a ring flip.
However, for a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable than the one with the substituent in the axial position.[2] This preference is primarily due to steric hindrance between the axial substituent and the two other axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[2]
Quantitative Analysis of Conformational Preference: A-Values
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[3] A larger A-value indicates a stronger preference for the equatorial position and a greater effective steric bulk of the substituent.[3][4] These values are crucial for predicting the most stable conformation of a substituted cyclohexane.
Substituent (X)
A-value (kcal/mol)
-F
0.24
-Cl
0.4
-Br
0.2-0.7
-I
0.4
-OH
0.6 (0.9 in H-bonding solvents)
-OCH₃
0.7
-NH₂
1.2 (1.8 in H-bonding solvents)
-CN
0.2
-CH₃ (Methyl)
1.8
-CH₂CH₃ (Ethyl)
2.0
-CH(CH₃)₂ (Isopropyl)
2.2
-C(CH₃)₃ (tert-Butyl)
>4.5
-C₆H₅ (Phenyl)
3.0
-COOH
1.2
Table 1: Conformational Free Energy Differences (A-Values) for Common Substituents in Monosubstituted Cyclohexanes. Data sourced from multiple chemical resources.[4][5]
For disubstituted cyclohexanes, the steric effects of the substituents are generally additive, and the most stable conformation will be the one that minimizes the overall steric strain by placing the larger group(s) in the equatorial position.[6]
Configurational Isomerism in Substituted Hexanes
Configurational isomers have the same connectivity but differ in the spatial arrangement of their atoms, and they cannot be interconverted by bond rotations. This category includes geometric isomers (cis-trans) and optical isomers (enantiomers and diastereomers).
Geometric Isomerism (Cis-Trans)
In disubstituted cyclohexanes, substituents can be on the same side of the ring (cis) or on opposite sides (trans).[7] The relative stability of cis and trans isomers depends on the substitution pattern (1,2-, 1,3-, or 1,4-) and the ability of the substituents to occupy equatorial positions in the chair conformation. For example, in 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable as both substituents can be in the preferred equatorial positions, whereas in the cis isomer, one must be axial and the other equatorial.[8]
Optical Isomerism: Chirality in Substituted Hexanes
A molecule that is non-superimposable on its mirror image is termed chiral and will exhibit optical activity. The presence of one or more chiral centers (typically a carbon atom bonded to four different groups) is a common cause of chirality.
Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (they rotate it in opposite directions) and their interaction with other chiral molecules.[9]
Diastereomers: These are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more chiral centers. Diastereomers have different physical and chemical properties.[7]
Meso Compounds: A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry.[10]
The Critical Role of Stereoisomerism in Drug Development
The chiral environment of the human body, with its enantiomerically pure proteins, enzymes, and receptors, means that the different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[11][12] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause adverse effects.[11]
Quantitative Differences in Biological Activity: A Case Study
A compelling example of stereoisomers exhibiting different biological activities is seen in a series of aminoethyl substituted cyclohexane derivatives developed as potent antagonists for the sigma-1 (σ1) receptor, a target for tumor therapy.[13]
Compound (Stereoisomer)
σ1 Receptor Affinity (Ki in nM)
cis-(1R,3S)-11
0.61
cis-(1S,3R)-11
1.3
Table 2: σ1 Receptor Affinity for Enantiomers of a cis-1,3-Disubstituted Cyclohexane Derivative. A lower Ki value indicates a higher binding affinity. Data from European Journal of Medicinal Chemistry, 2021.[13]
In this case, while both cis-enantiomers show high affinity for the σ1 receptor, the (1R,3S) enantiomer has a more than two-fold higher affinity than its mirror image, the (1S,3R) enantiomer.[13] This highlights the importance of synthesizing and testing stereoisomerically pure compounds in drug discovery.
Experimental Protocols for Stereochemical Analysis
The determination of the stereochemistry of substituted hexanes is a crucial aspect of their study. The following are detailed methodologies for key analytical techniques.
Protocol for NMR Spectroscopic Analysis of Stereoisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers, such as cis and trans isomers of substituted cyclohexanes. The coupling constants (J-values) and the chemical shifts of protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation.
Example: Differentiating cis- and trans-4-tert-Butylcyclohexanol
The large tert-butyl group effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is equatorial, thus providing a rigid framework for analysis.
Sample Preparation:
a. Dissolve approximately 10-20 mg of the cis-4-tert-butylcyclohexanol isomer in about 0.7 mL of CDCl₃ in an NMR tube.
b. Prepare a separate NMR tube with the trans isomer in the same manner.
NMR Data Acquisition:
a. Acquire a ¹H NMR spectrum for each sample.
Spectral Analysis:
a. Identify the signal for the proton on the carbon bearing the hydroxyl group (H-1). This proton will typically appear as a multiplet between 3.5 and 4.1 ppm.
b. For the trans-isomer: The hydroxyl group is equatorial, forcing the H-1 proton into an axial position. An axial proton has two axial neighbors (at C-2 and C-6), resulting in large axial-axial coupling constants (J ≈ 10-13 Hz). This will lead to a wider multiplet, often appearing as a triplet of triplets.[14]
c. For the cis-isomer: The hydroxyl group is axial, meaning the H-1 proton is in an equatorial position. An equatorial proton has equatorial-axial and equatorial-equatorial couplings to its neighbors, which are much smaller (J ≈ 2-5 Hz). This results in a narrower, less resolved multiplet.[14]
d. By comparing the width and multiplicity of the H-1 signal in the two spectra, the cis and trans isomers can be unambiguously assigned.
Protocol for Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used method for separating enantiomers and determining the enantiomeric purity of a sample.[15][16] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Objective: To develop a method for the chiral separation of a racemic substituted hexane (B92381) derivative.
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)
HPLC system with a UV detector
Procedure:
Column and Mobile Phase Screening (Method Development):
a. Begin with a common chiral stationary phase, such as a cellulose (B213188) or amylose-based column.
b. Screen a set of standard mobile phases. A common starting point for polysaccharide-based CSPs is a mixture of n-hexane and an alcohol (isopropanol or ethanol) in ratios such as 90:10, 80:20, and 70:30 (v/v).[17]
c. Inject a solution of the racemic analyte (e.g., 1 mg/mL in the mobile phase) for each condition and monitor the separation by UV detection.
Method Optimization:
a. Once partial separation is observed, optimize the mobile phase composition to improve resolution. Decreasing the percentage of the alcohol modifier will generally increase retention and may improve separation.
b. Adjust the flow rate (e.g., 0.5-1.5 mL/min) to find a balance between analysis time and resolution.
c. The column temperature can also be varied (e.g., 25-40 °C) as it can affect the selectivity.
Quantitative Analysis:
a. Once a baseline separation of the two enantiomeric peaks is achieved, the method can be validated for linearity, precision, and accuracy.
b. The enantiomeric excess (% ee) of a sample can be calculated from the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Stereoselective Synthesis of Substituted Hexanes
The synthesis of a single, desired stereoisomer is a major focus in modern organic and medicinal chemistry. Stereoselective synthesis methods aim to create a specific stereoisomer with high purity, avoiding the need for challenging and often wasteful separation of isomeric mixtures.
A recently reported method demonstrates the diastereoselective synthesis of functionalized cyclohexanones via a cascade inter-intramolecular double Michael addition of curcumins to arylidenemalonates.[18]
Objective: To synthesize a highly substituted cyclohexanone with high diastereoselectivity.
General Protocol:
Reaction Setup: In a round-bottom flask, dissolve the curcumin (B1669340) derivative and the arylidenemalonate in a suitable solvent.
Reaction Conditions: Stir the reaction mixture vigorously at room temperature.
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and perform an aqueous workup followed by extraction with an organic solvent.
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cyclohexanone diastereomer.
This type of reaction often proceeds with high diastereoselectivity, meaning one diastereomer is formed in significant excess over the others.[18] The specific stereochemical outcome is dictated by the transition state energies of the reaction pathways leading to the different stereoisomers.
Visualizing Stereochemistry-Related Concepts
Logical Workflow for Chiral HPLC Method Development
The process of developing a chiral HPLC separation method can be systematized into a logical workflow.
Caption: A logical workflow for the systematic development of a chiral HPLC separation method.
Signaling Pathway: Mechanism of Action of Gabapentin
Gabapentin, a drug containing a substituted cyclohexane ring, is widely used to treat neuropathic pain and epilepsy. Although designed as a GABA analog, its primary mechanism of action does not involve direct interaction with GABA receptors. Instead, it binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). This binding event leads to a reduction in the release of excitatory neurotransmitters.
Caption: Simplified mechanism of action of Gabapentin at the presynaptic terminal.
Stereoisomerism in substituted hexanes is a multifaceted and fundamentally important concept in drug discovery and development. From the subtle energetic preferences of conformational isomers to the distinct biological activities of enantiomers and diastereomers, the three-dimensional structure of these molecules dictates their function. A thorough understanding of stereochemical principles, coupled with robust analytical and synthetic methodologies, is essential for researchers and scientists aiming to design safer and more effective medicines. This guide has provided a comprehensive overview of these core concepts, offering quantitative data, detailed experimental protocols, and visual representations to aid in the practical application of this knowledge in a drug development setting.
A Technical Guide to the Conformational Analysis of Highly Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional structure of molecules is intrinsically linked to their physical, chemical, and biological properties. For highly branched al...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of molecules is intrinsically linked to their physical, chemical, and biological properties. For highly branched alkanes, which form the backbones of numerous organic molecules, including pharmaceuticals, understanding their conformational preferences is paramount. The intricate interplay of steric and torsional strains in these molecules gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. This guide provides an in-depth technical overview of the state-of-the-art experimental and computational methodologies employed in the conformational analysis of highly branched alkanes. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative data, and visual representations of analytical workflows and conformational relationships.
Core Concepts in Alkane Conformation
The rotation around carbon-carbon single (σ) bonds allows alkanes to adopt various spatial arrangements known as conformations. The relative stability of these conformers is primarily governed by two factors:
Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent carbon atoms. Eclipsed conformations, where bonds on adjacent carbons are aligned, experience maximum torsional strain and are energetically unfavorable. Staggered conformations, where these bonds are as far apart as possible (dihedral angle of 60°), minimize this strain and are more stable.[1]
Steric Strain (van der Waals Strain): This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In highly branched alkanes, the presence of bulky substituents leads to significant steric strain, which plays a crucial role in determining the most stable conformations.[2]
The interplay of these strains dictates the potential energy landscape of the molecule. For a simple alkane like n-butane, the anti conformation (with methyl groups at a 180° dihedral angle) is the most stable, while the gauche conformation (methyl groups at 60°) is slightly less stable due to steric hindrance between the methyl groups.[1][3] In highly branched alkanes, the conformational landscape is significantly more complex, often with multiple stable conformers of similar energy.
Experimental Protocols for Conformational Analysis
Several experimental techniques can provide valuable insights into the conformational preferences of highly branched alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution. By analyzing various NMR parameters, it is possible to deduce the relative populations of different conformers and the energy barriers between them.
2.1.1. Low-Temperature NMR Spectroscopy
At room temperature, the rapid interconversion between conformers often leads to averaged NMR signals. By lowering the temperature, it is possible to slow down this exchange process to the point where individual conformers can be observed as distinct species in the NMR spectrum.[4][5]
Protocol: Low-Temperature NMR for Conformational Analysis
Sample Preparation:
Dissolve the highly branched alkane in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈)). The concentration should be optimized to obtain a good signal-to-noise ratio without causing aggregation (typically 5-20 mg/mL).
Filter the sample into a high-quality NMR tube to remove any particulate matter.[6]
Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.
NMR Experiment Setup:
Use a high-field NMR spectrometer equipped with a variable temperature unit.
Calibrate the temperature of the probe using a standard sample (e.g., methanol-d₄).
Acquire a standard ¹H NMR spectrum at room temperature.
Gradually lower the temperature in steps of 10-20 K, allowing the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
Monitor the changes in the spectrum, particularly the broadening and eventual splitting of signals, which indicates the slowing of conformational exchange.
Data Analysis:
At a sufficiently low temperature (the coalescence temperature), the signals for each conformer will be sharp and resolved.
Integrate the signals corresponding to each conformer to determine their relative populations.
The Gibbs free energy difference (ΔG) between the conformers can be calculated using the following equation:
ΔG = -RT ln(K_eq)
where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the populations of the conformers).
By analyzing the line shapes of the spectra at different temperatures around the coalescence point, it is possible to determine the energy barrier for interconversion.
NOESY and ROESY are 2D NMR experiments that detect through-space interactions between protons that are close to each other (typically < 5 Å).[7] The intensity of the cross-peaks in these spectra is proportional to the inverse sixth power of the distance between the protons, making these techniques highly sensitive to internuclear distances and thus to molecular conformation.[7] For small molecules like branched alkanes, NOESY is generally the preferred method.[8]
Protocol: 2D NOESY for Conformational Analysis
Sample Preparation: Prepare the sample as described for low-temperature NMR, ensuring it is free of paramagnetic impurities.
NMR Experiment Setup:
Acquire a standard 2D NOESY spectrum at a constant temperature.
The mixing time (τ_m) is a crucial parameter and should be optimized. For small molecules, a mixing time in the range of 0.5-1.0 seconds is a good starting point.[7] A series of experiments with varying mixing times can be performed to build up a reliable set of distance restraints.
Data Analysis:
Assign the cross-peaks in the NOESY spectrum.
The presence of a cross-peak between two protons indicates that they are spatially close.
The volume of the cross-peaks can be used to estimate the distance between the protons. This information can then be used as constraints in computational modeling to determine the three-dimensional structure of the dominant conformer(s).
X-ray Crystallography
X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms.
Protocol: Single-Crystal X-ray Crystallography
Crystal Growth:
The most critical and often challenging step is to grow a single crystal of sufficient size and quality (typically > 0.1 mm in all dimensions).[9]
Common crystallization techniques for organic molecules include:
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[10]
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Diffusion at the interface leads to slow crystallization.[11]
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.[10]
The choice of solvent is crucial and often requires screening a variety of solvents and solvent mixtures.[11]
Data Collection:
Mount a suitable single crystal on a goniometer head.
Place the crystal in a monochromatic X-ray beam.
Rotate the crystal and collect the diffraction pattern (intensities and positions of the diffracted X-ray spots) using a detector.[9]
Structure Solution and Refinement:
The collected diffraction data is used to calculate an electron density map of the crystal.
The positions of the atoms are determined from the electron density map.
The atomic positions and other parameters are refined to obtain the final crystal structure with high precision. This provides detailed information on bond lengths, bond angles, and dihedral angles, defining the conformation of the molecule in the crystal lattice.
Gas Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the liquid and solid states.[12]
Protocol: Gas Electron Diffraction
Experiment Setup:
The alkane is vaporized and introduced into a high-vacuum chamber as a molecular jet.[13]
A high-energy beam of electrons is passed through the gas sample.
The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.[12]
Data Analysis:
The diffraction pattern is analyzed to obtain a radial distribution curve, which represents the probability of finding two atoms at a certain distance from each other.
This experimental data is then compared to theoretical scattering patterns calculated for different molecular geometries.
By fitting the theoretical and experimental data, it is possible to determine the bond lengths, bond angles, and dihedral angles of the molecule in the gas phase.[12] For molecules with multiple conformers, the analysis can also provide information on their relative populations.
Computational Methods for Conformational Analysis
Computational chemistry plays a vital role in the conformational analysis of highly branched alkanes, providing a means to explore the potential energy surface and predict the relative stabilities of different conformers.
Molecular Mechanics (MM)
Molecular mechanics methods use classical physics to model the energy of a molecule as a function of its geometry. The molecule is treated as a collection of atoms held together by springs (bonds). The total steric energy is calculated as a sum of terms that describe bond stretching, angle bending, torsional strain, and non-bonded (van der Waals and electrostatic) interactions.
Force fields are the sets of parameters used in MM calculations. For alkanes, the MM4 force field is highly regarded for its accuracy in predicting conformational energies and geometries.[14][15]
Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. DFT methods have become a workhorse in computational chemistry due to their balance of accuracy and computational cost.
For the conformational analysis of alkanes, the choice of the DFT functional is critical. Benchmarking studies have shown that:
Traditional functionals like B3LYP and PBE tend to overestimate conformational energies.[16]
The M06 family of functionals can underestimate interaction energies.[16]
Double-hybrid functionals, such as B2GP-PLYP and B2K-PLYP , often with a dispersion correction, provide results in good agreement with high-level benchmark calculations.[16][17]
Quantitative Conformational Data
The following tables summarize key quantitative data for the conformational analysis of selected highly branched alkanes.
Table 1: Conformational Energy Differences and Rotational Barriers
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of a conformational analysis study and the relationships between different conformational states.
Spectroscopic Characterization of 3-Ethyl-2,4,5-trimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the expected spectroscopic data for the branched alkane, 3-Ethyl-2,4,5-trimethylhexane. Due to the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the branched alkane, 3-Ethyl-2,4,5-trimethylhexane. Due to the absence of readily available experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for similar branched alkanes. Detailed, generalized experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 3-Ethyl-2,4,5-trimethylhexane (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ).[1][2] These predictions are derived from typical values for similar branched alkane structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
-CH₃ (primary)
0.7 - 1.3
Doublet, Triplet
-CH₂- (secondary)
1.2 - 1.6
Multiplet
-CH- (tertiary)
1.4 - 1.8
Multiplet
Protons in alkanes generally resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern.[3]
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Type
Predicted Chemical Shift (δ, ppm)
Primary (-CH₃)
10 - 20
Secondary (-CH₂-)
20 - 40
Tertiary (-CH-)
30 - 50
The ¹³C NMR spectrum of a related branched alkane, 3-methylhexane (B165618), shows all signals in the upfield region (δ ≈ 8–40 ppm), which is characteristic of saturated aliphatic carbons.[4]
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/z
Interpretation
Relative Abundance
156
Molecular Ion (M⁺)
Low to absent
141
[M-CH₃]⁺
Moderate
127
[M-C₂H₅]⁺
High
113
[M-C₃H₇]⁺
High
57
Butyl cation ([C₄H₉]⁺)
High (often base peak)
43
Propyl cation ([C₃H₇]⁺)
High
29
Ethyl cation ([C₂H₅]⁺)
Moderate
Highly branched alkanes generally show a greater tendency toward fragmentation, resulting in a weak or absent molecular ion peak.[5] Fragmentation of C-C bonds is common, and the positive charge typically resides on the smaller, more stable carbocation fragment.[5][6] Branched alkanes preferentially fragment at the points of branching due to the increased stability of tertiary and secondary carbocations.[6]
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
Vibration Type
Intensity
2850 - 3000
C-H stretch
Strong
1450 - 1470
C-H bend (scissoring)
Medium
1370 - 1385
C-H rock (methyl)
Medium
The IR spectra of simple alkanes are characterized by absorptions due to C–H stretching and bending.[7][8] C–C stretching and bending bands are typically too weak or of too low a frequency to be detected.[7]
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
Dissolve approximately 5-25 mg of the alkane sample in a suitable deuterated solvent (e.g., CDCl₃).[9]
The optimal sample volume for most NMR spectrometers is around 0.55-0.7 mL.[9]
Ensure the NMR tube is clean and free of any contaminants.[9]
For high-quality spectra, especially for ¹³C NMR which is less sensitive, a more concentrated solution may be necessary.[9]
2. Data Acquisition:
The prepared NMR tube is placed into the spectrometer's magnet.
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.
Two-dimensional NMR experiments like COSY and HSQC can be performed to aid in the structural elucidation of complex branched alkanes.[3]
3. Data Processing:
The acquired FID is Fourier transformed to generate the NMR spectrum.
The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard with a chemical shift of 0.0 ppm.[4]
Mass Spectrometry (MS)
1. Sample Introduction:
The sample can be introduced directly into the ion source or, for complex mixtures, via a gas chromatograph (GC-MS).[10]
2. Ionization:
Electron Ionization (EI) is a common method for alkanes. The sample molecules are bombarded with a high-energy electron beam, causing the loss of an electron to form a radical cation (molecular ion).[10]
3. Mass Analysis:
The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).[5][10]
4. Detection:
An electron multiplier or similar detector measures the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[5] The most intense ion is assigned a relative abundance of 100% and is called the base peak.[5]
Infrared (IR) Spectroscopy
1. Sample Preparation:
For a liquid sample like 3-Ethyl-2,4,5-trimethylhexane, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., KBr or NaCl).
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.
2. Data Acquisition:
The prepared sample is placed in the path of an infrared beam.
The instrument, typically a Fourier Transform Infrared (FTIR) spectrometer, measures the absorption of infrared radiation at different frequencies (wavenumbers).[11]
3. Data Processing:
The resulting interferogram is Fourier transformed to produce the IR spectrum, which plots transmittance or absorbance versus wavenumber (in cm⁻¹).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as 3-Ethyl-2,4,5-trimethylhexane.
Caption: Workflow for the spectroscopic analysis and structural confirmation of an organic compound.
A Technical Guide to the Discovery and Synthesis of Novel Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the synthesis, properties, and applications of novel branched alkanes. These molecules are critical components i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, properties, and applications of novel branched alkanes. These molecules are critical components in high-performance fuels and lubricants, and their unique physical properties are increasingly relevant in specialized chemical and pharmaceutical applications.
Introduction to Branched Alkanes
Branched alkanes are aliphatic hydrocarbons that feature alkyl side chains attached to a central carbon backbone. Unlike their linear counterparts, the presence of branching significantly alters their physicochemical properties. Most notably, branching increases a hydrocarbon's octane (B31449) number, a critical measure of gasoline's ability to resist premature detonation, or "knocking," in an engine.[1][2] Highly branched alkanes, such as isooctane (B107328) (2,2,4-trimethylpentane), are prized for their high stability and clean-burning characteristics, making them essential for formulating high-performance fuels.[1][3] Beyond fuels, their low freezing points and specific viscosity profiles make them valuable in lubricants and potentially as specialized solvents or excipients in drug delivery systems.[4][5]
Key Synthetic Strategies
The targeted synthesis of novel branched alkanes relies on a suite of catalytic processes designed to rearrange, build, or selectively functionalize hydrocarbon skeletons.
Isomerization is a cornerstone process for converting linear alkanes into their more valuable branched isomers.[6] This process is typically catalyzed by bifunctional catalysts that possess both acidic and metallic sites.[7]
Mechanism : The reaction proceeds via a well-established bifunctional mechanism.[6][8]
Dehydrogenation : A linear alkane is first dehydrogenated on a metallic site (e.g., Platinum) to form an alkene intermediate.[6]
Protonation & Rearrangement : The alkene migrates to an acid site (e.g., a zeolite) where it is protonated to form a carbenium ion.[9] This intermediate undergoes skeletal rearrangement to a more stable, branched carbenium ion.[6][7]
Deprotonation & Hydrogenation : The branched carbenium ion loses a proton to form a branched alkene, which then migrates back to a metallic site and is hydrogenated to the final branched alkane product.[7]
Undesired side reactions, such as cracking (breaking of C-C bonds), can occur, particularly at higher temperatures, which reduces the selectivity for the desired isomers.[6] Therefore, maintaining a careful balance between the acid and metal functions of the catalyst is crucial for optimizing the yield of branched products.[9]
Bifunctional mechanism of alkane hydroisomerization.
Alkylation is a process that combines light iso-paraffins (like isobutane) with olefins (e.g., butylene) to produce a mixture of higher molecular weight, highly branched isoparaffins known as alkylate.[10][11] This product is a premium gasoline blending stock due to its high octane number and clean-burning properties.[12][13]
Catalysts and Conditions : The reaction is catalyzed by strong acids, most commonly sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[10][14] It is carried out at mild temperatures (0-30°C) and sufficient pressure to maintain the reactants in the liquid phase.[14]
Mechanism : The acid catalyst donates a proton to an olefin, creating a reactive carbocation. This carbocation then alkylates an isoparaffin (e.g., isobutane), propagating a chain reaction that results in the formation of larger, stable isoparaffins.[10]
The Guerbet reaction is a self-condensation of primary alcohols at high temperatures to produce β-alkylated dimer alcohols, which can be subsequently deoxygenated to form branched alkanes.[15] This reaction is valuable for converting simple, often bio-derived alcohols like ethanol (B145695) and butanol into more complex molecules.[16][17]
Mechanism : The process is an auto-transfer hydrogenation sequence involving:
Oxidation of the alcohol to an aldehyde.
Aldol (B89426) condensation between two aldehyde molecules.
Dehydration of the aldol product.
Hydrogenation of the resulting unsaturated aldehyde to the final dimer alcohol.[15][18]
Researchers are continually exploring new pathways to synthesize precisely structured branched alkanes.
Dithiane Alkylation : A facile three-step synthesis using the alkylation of 1,3-dithiane (B146892) has been developed to create very long-chain (C40+) branched alkanes, which are useful as standards in geochemistry and biological studies.[19][20]
Michael Addition : A newer approach uses the Michael addition of lignocellulose-derived molecules to produce precursors for low-freezing-point, highly branched alkanes suitable for jet fuel or lubricants.[4]
Quantitative Data and Performance Characteristics
The degree of branching has a direct and significant impact on the physical properties of alkanes. Highly branched isomers are generally more desirable for use in spark-ignition engines.[21]
Linear alkanes release slightly more energy, but this is far outweighed by the poor combustion quality (knocking) in engines.[1][3]
Experimental Protocols: A Generalized Approach
While specific parameters vary based on catalyst and feedstock, the following outlines a generalized workflow for lab-scale hydroisomerization experiments.
Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 3-Ethyl-2,4,5-trimethylhexane
For Researchers, Scientists, and Drug Development Professionals Disclaimer Executive Summary 3-Ethyl-2,4,5-trimethylhexane is a branched alkane whose structural characteristics suggest potential applications in medicinal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Executive Summary
3-Ethyl-2,4,5-trimethylhexane is a branched alkane whose structural characteristics suggest potential applications in medicinal chemistry and materials science.[1] While specific safety data is sparse, its classification as a flammable liquid with potential aspiration toxicity and skin irritation is inferred from analogous compounds.[2] This document provides a detailed overview of the presumed hazards, recommended handling procedures, and emergency protocols based on available data for similar chemical structures. The information herein is intended to empower researchers to manage the risks associated with this novel compound effectively.
Physicochemical and Toxicological Profile
A summary of the known physical and chemical properties of 3-Ethyl-2,4,5-trimethylhexane is presented below. Toxicological data is extrapolated from safety data sheets of similar branched alkanes.
Table 1: Physicochemical Properties of 3-Ethyl-2,4,5-trimethylhexane
Table 2: Extrapolated Toxicological and Safety Data
Hazard Classification
Description
Precautionary Statements (Inferred)
Flammable Liquids
Assumed to be a highly flammable liquid and vapor.[2][5]
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.
Aspiration Hazard
May be fatal if swallowed and enters airways.[2][5]
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting.
P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
P270: Do not eat, drink or smoke when using this product. P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.
Acute Toxicity (Dermal)
Toxic in contact with skin (based on surrogate data).[6]
P280: Wear protective gloves/protective clothing. P302+P352+P312+P361+P364: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. Take off immediately all contaminated clothing and wash it before reuse.
Experimental Protocols: Safe Handling and Storage
The following protocols are based on best practices for handling flammable and potentially toxic liquid organic compounds.
General Handling Protocol
All manipulations of 3-Ethyl-2,4,5-trimethylhexane should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Personal protective equipment (PPE), including chemical safety goggles, a face shield (if splashing is a risk), nitrile or neoprene gloves, and a flame-retardant lab coat, is mandatory.[2] To prevent the ignition of vapors from static electricity, all metal equipment and containers must be grounded and bonded during transfer.[5] Only spark-proof tools should be used.[5]
Storage Protocol
Store 3-Ethyl-2,4,5-trimethylhexane in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5] Keep containers tightly closed and protect them from direct sunlight and sources of ignition.[2] The compound should be segregated from incompatible materials, particularly strong oxidizing agents.[5]
Spill Response Protocol
For minor spills (less than 100 mL) within a fume hood:
Alert personnel in the immediate vicinity.
Wear appropriate PPE.
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
Carefully collect the absorbed material with spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.
Clean the spill area with a suitable solvent, followed by soap and water.
For major spills (greater than 100 mL) or spills outside a fume hood:
Evacuate the laboratory immediately and alert others.
Contact the institution's emergency response team.
Do not attempt to clean up the spill without specialized training and equipment.[2]
Waste Disposal Protocol
Dispose of 3-Ethyl-2,4,5-trimethylhexane and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Visualized Workflows and Logical Relationships
The following diagrams illustrate key safety and handling workflows.
Caption: General workflow for safely handling 3-Ethyl-2,4,5-trimethylhexane.
Caption: Decision-making workflow for chemical spill response.
First Aid Measures
The following first aid measures are based on data for similar compounds and should be confirmed with a medical professional.
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If symptoms persist, seek medical attention.
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.
Eye Contact : Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]
Ingestion : Do NOT induce vomiting.[5] Immediately call a poison control center or doctor.[5][6] If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[5]
Fire-Fighting Measures
Suitable Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam.
Unsuitable Extinguishing Media : No limitations are specified for similar substances, but a direct water jet may spread the fire.
Specific Hazards : The substance is highly flammable. Vapors are heavier than air and may travel along the ground to a distant ignition source and flash back.[5] Containers may explode when heated.[5]
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Thermodynamic Properties of C11H24 Hydrocarbons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermodynamic properties of undecane (B72203) (C11H24) and its isomers. As alkanes with eleven...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of undecane (B72203) (C11H24) and its isomers. As alkanes with eleven carbon atoms, these hydrocarbons are significant in various industrial and research applications, including as solvents and components of complex fuel mixtures. Understanding their thermodynamic characteristics is crucial for process design, safety analysis, and computational modeling in fields ranging from chemical engineering to pharmaceutical development.
This document summarizes available experimental data, details the methodologies for their determination, and presents computational approaches for the estimation of these properties. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Core Thermodynamic Properties
The fundamental thermodynamic properties discussed in this guide include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and isobaric heat capacity (Cp). These properties are essential for calculating reaction enthalpies, Gibbs free energies, and for understanding the thermal behavior of these substances.
Data Presentation
The following tables summarize the available experimental and estimated thermodynamic data for n-undecane and several of its isomers. It is important to note that while experimental data is available for n-undecane and some common isomers, the thermodynamic properties of many of the 159 structural isomers of undecane have not been experimentally determined and are therefore estimated.[1]
Table 1: Thermodynamic Properties of n-Undecane (C11H24)
Note: A hyphen (-) indicates that reliable experimental or estimated data was not found in the surveyed literature. The properties of many branched isomers are often estimated due to the lack of experimental data.
Experimental Protocols
The determination of thermodynamic properties is rooted in precise experimental measurements. The following sections detail the methodologies for key experiments.
Determination of Enthalpy of Formation
The standard enthalpy of formation of hydrocarbons is typically determined indirectly through the measurement of the enthalpy of combustion using a technique known as bomb calorimetry .[8][9][10]
Principle: A known mass of the hydrocarbon is completely combusted in a high-pressure oxygen environment within a sealed container called a "bomb". The heat released by the exothermic combustion reaction is absorbed by a surrounding water bath of known mass. By measuring the temperature increase of the water, the heat of combustion can be calculated. Hess's Law is then applied to determine the enthalpy of formation from the known enthalpies of formation of the combustion products (CO2 and H2O).
Methodology:
Sample Preparation: A precisely weighed sample of the C11H24 isomer is placed in a crucible inside the bomb calorimeter.
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
Calorimeter Setup: The bomb is placed in a well-insulated calorimeter containing a known mass of water. The initial temperature of the water is recorded.
Ignition: The sample is ignited electrically.
Temperature Measurement: The temperature of the water is monitored and the maximum temperature reached is recorded.
Calculation: The heat absorbed by the calorimeter and the water is calculated using the formula:
q = (C_calorimeter + m_water * c_water) * ΔT
where C_calorimeter is the heat capacity of the calorimeter, m_water is the mass of the water, c_water is the specific heat capacity of water, and ΔT is the change in temperature.
Enthalpy of Combustion: The molar enthalpy of combustion is then calculated from the heat released and the number of moles of the hydrocarbon burned.
Enthalpy of Formation: The standard enthalpy of formation is calculated using Hess's Law:
ΔfH°(C11H24) = 11 * ΔfH°(CO2) + 12 * ΔfH°(H2O) - ΔcH°(C11H24)
Workflow for determining the enthalpy of formation.
Determination of Heat Capacity
The isobaric heat capacity (Cp) of liquid hydrocarbons can be measured using various calorimetric techniques, with differential scanning calorimetry (DSC) and specialized high-pressure calorimeters being common.[11][12]
Principle: A known mass of the liquid is subjected to a controlled temperature change, and the heat required to produce this change is measured.
Methodology (using a differential scanning calorimeter):
Sample Preparation: A small, accurately weighed sample of the liquid C11H24 isomer is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., a linear heating ramp) is set.
Measurement: The DSC heats both the sample and reference pans at a constant rate. The difference in heat flow required to maintain both pans at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.
Calibration: The instrument is calibrated using a standard material with a well-known heat capacity (e.g., sapphire).
Calculation: The heat capacity of the sample is calculated by comparing its heat flow signal to that of the standard.
Workflow for determining the heat capacity of a liquid.
Computational Approaches
Due to the vast number of isomers and the challenges of experimental measurements, computational methods are invaluable for predicting the thermodynamic properties of hydrocarbons.
Benson Group Additivity Method
The Benson group additivity method is a widely used empirical approach for estimating the thermodynamic properties of organic molecules in the ideal gas state.[13] The method is based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.
Logical Framework:
Decomposition: The molecule is dissected into a set of defined atomic groups. For alkanes, these groups are defined by a central atom and its bonded atoms (e.g., C-(H)3(C), C-(H)2(C)2, C-(H)(C)3, C-(C)4).
Group Contribution Summation: The standard enthalpy of formation, entropy, and heat capacity are calculated by summing the known thermochemical values for each group.
Symmetry and Stereoisomer Corrections: Corrections are applied to the entropy calculation to account for molecular symmetry and the presence of stereoisomers.
Non-bonded Interaction Corrections: For branched alkanes, additional corrections for gauche interactions and 1,5-pentane-type steric hindrances are often necessary to improve accuracy.[14]
Logical flow of the Benson group additivity method.
Quantum Chemical Calculations
Modern computational chemistry offers a suite of methods for calculating thermodynamic properties from first principles. Methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., AM1, PM3) can be used to determine the optimized molecular geometry and vibrational frequencies.[15] From these, statistical mechanics can be employed to calculate the enthalpy, entropy, and heat capacity of the molecule in the gas phase. While computationally intensive, these methods can provide valuable insights, especially for molecules where experimental data is unavailable.[16]
Conclusion
This guide has provided a detailed overview of the thermodynamic properties of C11H24 hydrocarbons. While experimental data for n-undecane is well-established, data for its numerous branched isomers is less complete. The presented experimental protocols for calorimetry offer a foundation for obtaining such data. In the absence of experimental values, computational methods like the Benson group additivity method and quantum chemical calculations serve as powerful tools for estimation. A thorough understanding and application of these principles are essential for professionals working with these and similar compounds in research and industrial settings.
An In-depth Technical Guide to the Isomers of Trimethylhexane
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structural isomers of trimethylhexane, focusing on their identification, physicochemical prope...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of trimethylhexane, focusing on their identification, physicochemical properties, and analytical characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed information on these branched alkanes.
Introduction to Trimethylhexane Isomers
Trimethylhexane (C9H20) is a saturated acyclic hydrocarbon with numerous structural isomers. These isomers share the same molecular formula but differ in the arrangement of their carbon skeleton, specifically the positioning of three methyl groups on a hexane (B92381) parent chain. These structural variations lead to distinct physical and chemical properties, making their accurate identification crucial for various scientific applications, including their use as reference compounds in analytical chemistry and as components in fuel studies. There are eight structural isomers of trimethylhexane.[1][2]
Physicochemical Properties of Trimethylhexane Isomers
The structural differences among trimethylhexane isomers significantly influence their physical properties. Key quantitative data, including boiling point, density, and refractive index, are summarized in the table below for easy comparison. These properties are critical for predicting the behavior of these compounds in various experimental and industrial settings.
Experimental Protocols for Isomer Identification and Characterization
The precise identification and characterization of trimethylhexane isomers are typically achieved through a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical method for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of trimethylhexane isomers.
Methodology:
Sample Preparation: Dilute the isomer mixture in a suitable volatile solvent, such as hexane or pentane, to an appropriate concentration (e.g., 1-10 ppm).
Gas Chromatograph (GC) Conditions:
Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for separating hydrocarbon isomers.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Inlet Temperature: 250°C.
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) at a controlled rate (e.g., 5°C/min) to ensure the separation of isomers based on their boiling points and interactions with the stationary phase.
Injection Volume: 1 µL in splitless or split mode.
Mass Spectrometer (MS) Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 200.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Data Analysis: Identify individual isomers based on their retention times and the fragmentation patterns in their mass spectra. Comparison with reference spectra from libraries (e.g., NIST) can aid in confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the definitive structural elucidation of isomers by providing detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
Methodology:
Sample Preparation: Dissolve a small amount (e.g., 5-10 mg) of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Spectroscopy:
Spectrometer Frequency: 400 MHz or higher for better resolution.
Acquisition Parameters: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
Data Analysis: Analyze the chemical shifts, integration, and splitting patterns (multiplicity) of the proton signals to determine the connectivity of protons in the molecule.
¹³C NMR Spectroscopy:
Spectrometer Frequency: 100 MHz or higher.
Acquisition Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Data Analysis: The number of distinct carbon signals indicates the symmetry of the molecule. The chemical shifts of the carbon signals provide information about the type of carbon atom (primary, secondary, tertiary, quaternary) and its electronic environment.
Logical Relationships of Trimethylhexane Isomers
The structural isomers of trimethylhexane can be categorized based on the substitution pattern of the three methyl groups on the hexane parent chain. This classification provides a systematic way to understand the relationships between the different isomers.
Caption: Classification of Trimethylhexane Structural Isomers.
Synthesis of 3-Ethyl-2,4,5-trimethylhexane via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of the highly branched alkane, 3-Ethyl-2,4,5-trimethylhexane, utilizing a Grignard re...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the highly branched alkane, 3-Ethyl-2,4,5-trimethylhexane, utilizing a Grignard reaction. The protocol details the formation of a Grignard reagent from a secondary alkyl halide and its subsequent coupling with another secondary alkyl halide. This methodology is a cornerstone in organic synthesis for the creation of complex carbon skeletons. Included are detailed experimental procedures, data presentation with representative values, and troubleshooting guidelines. The application of this synthesis is relevant for the creation of novel molecular scaffolds in drug discovery and materials science.
Introduction
The Grignard reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. Discovered by François Auguste Victor Grignard in 1900, this organometallic reaction typically involves the reaction of an alkyl or aryl magnesium halide (the Grignard reagent) with an electrophile.[1] For the synthesis of highly branched alkanes, a coupling reaction between a Grignard reagent and an alkyl halide can be employed. This approach is particularly useful for constructing sterically hindered carbon centers, which are of interest in the development of new chemical entities with unique physical and biological properties.
The synthesis of 3-Ethyl-2,4,5-trimethylhexane is a representative example of the formation of a complex alkane structure through the coupling of two secondary alkyl fragments. The key steps involve the formation of a secondary alkyl Grignard reagent and its subsequent reaction with a secondary alkyl halide. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize side reactions, such as Wurtz-type coupling.[2]
m/z (relative intensity): Expected molecular ion [M]⁺ at 156. Common fragments would include loss of alkyl groups, e.g., [M-15]⁺, [M-29]⁺, [M-43]⁺, [M-57]⁺.[5]
Experimental Protocols
Synthesis of 3-Ethyl-2,4,5-trimethylhexane
This protocol is adapted from established procedures for Grignard reagent formation and coupling reactions.[2][8] All glassware should be thoroughly dried in an oven at 120°C overnight and assembled hot under an inert atmosphere of dry nitrogen or argon. All reagents and solvents must be anhydrous.
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Three-necked round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle or water bath
Ice bath
Separatory funnel
Rotary evaporator
Fractional distillation apparatus
Part 1: Formation of 3-Methyl-2-butylmagnesium Bromide (Grignard Reagent)
In the three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
Add a small crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.
Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings.
In the dropping funnel, prepare a solution of 2-bromo-3-methylbutane (1.0 equivalent) in anhydrous diethyl ether.
Add a small portion (~10%) of the 2-bromo-3-methylbutane solution to the stirred magnesium suspension. The reaction should initiate, as indicated by the disappearance of the brown iodine color and gentle refluxing of the ether. Gentle warming with a heat gun may be necessary to start the reaction.[8]
Once the reaction has started, add the remaining 2-bromo-3-methylbutane solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of Wurtz coupling byproducts.[2]
After the addition is complete, continue stirring the mixture and gently reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the in-situ Grignard reagent.
Part 2: Coupling Reaction
Cool the Grignard reagent solution in an ice bath to 0°C.
Add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
Add the 3-bromopentane solution dropwise to the cooled and vigorously stirred Grignard solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Part 3: Workup and Purification
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to the reaction mixture, which should be cooled in an ice bath. This will hydrolyze any unreacted Grignard reagent and the magnesium salts.
Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.
Combine the organic layers and wash with brine.
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
The crude product is then purified by fractional distillation to separate the 3-Ethyl-2,4,5-trimethylhexane from any unreacted starting materials and side products.
Estimated Yield
The yield for the Grignard cross-coupling of secondary alkyl halides can be moderate to good, typically in the range of 40-70%, depending on the purity of the reagents and the strictness of the anhydrous conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 3-Ethyl-2,4,5-trimethylhexane.
Caption: Logical relationship of reactants to product in the Grignard synthesis.
Gas Chromatography Methods for Branched Alkane Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the analysis of branched alkanes using gas chromatography (GC). It covers methodologies...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of branched alkanes using gas chromatography (GC). It covers methodologies for both qualitative and quantitative analysis, including sample preparation, instrument setup, and data analysis, with a focus on providing practical guidance for obtaining high-quality, reproducible results.
Introduction to Branched Alkane Analysis by GC
Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it ideally suited for the study of branched alkanes. These compounds are ubiquitous in various matrices, including petroleum products, environmental samples, and biological systems. Their complex isomeric nature, however, presents a significant analytical challenge, necessitating optimized GC methods to achieve adequate separation and accurate identification.
The selection of the appropriate GC column, temperature program, and detector is critical for successful branched alkane analysis. Non-polar capillary columns are the industry standard for separating alkanes, primarily based on their boiling points.[1] Temperature programming is essential for resolving complex mixtures containing a wide range of branched alkanes with varying volatilities.[2][3][4] For detection, Flame Ionization Detectors (FID) are commonly used for robust quantification, while Mass Spectrometry (MS) provides definitive identification and structural elucidation of isomers.[5]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix and the concentration of the target branched alkanes. The goal is to extract the analytes of interest and remove interfering substances.
Protocol 2.1.1: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is suitable for extracting branched alkanes from aqueous matrices.
Sample Collection: Collect 1 liter of the water sample in a clean glass container.
Solvent Addition: Transfer the sample to a 2 L separatory funnel. Add 60 mL of a non-polar organic solvent such as hexane (B92381) or dichloromethane.
Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.
Phase Separation: Allow the layers to separate. The organic layer (top layer for hexane, bottom for dichloromethane) will contain the extracted alkanes.
Collection: Drain the organic layer into a clean flask.
Repeat Extraction: Repeat the extraction process two more times with fresh aliquots of the organic solvent.
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (B86663) to remove any residual water.
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
Internal Standard: Add an appropriate internal standard (e.g., deuterated alkane) for quantitative analysis. The sample is now ready for GC analysis.
Protocol 2.1.2: Solid-Phase Extraction (SPE) for Water Samples
SPE is an alternative to LLE that uses less solvent and can be automated.
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.
Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.
Interference Elution: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.
Cartridge Drying: Dry the cartridge under a vacuum or with a stream of nitrogen for 30-60 minutes.
Analyte Elution: Elute the branched alkanes from the cartridge with 5-10 mL of a non-polar solvent like hexane or dichloromethane.
Concentration and Internal Standard: Concentrate the eluate to 1 mL and add an internal standard as described in the LLE protocol.
Protocol 2.1.3: Headspace Analysis for Volatile Branched Alkanes in Solid or Liquid Samples
This technique is suitable for the analysis of highly volatile branched alkanes (e.g., C5-C10).
Sample Preparation: Place a known amount of the solid or liquid sample into a headspace vial.
Sealing: Immediately seal the vial with a septum and crimp cap.
Equilibration: Place the vial in a headspace autosampler and incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
Injection: The autosampler will then automatically inject a known volume of the headspace gas into the GC inlet.
GC-MS Method for Identification and Quantification
This protocol provides a general method for the analysis of a broad range of branched alkanes.
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
Injector: Split/splitless inlet.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injection Volume: 1 µL.
Inlet Temperature: 280°C.
Split Ratio: 10:1 (can be adjusted based on sample concentration).
Oven Temperature Program:
Initial temperature: 40°C, hold for 2 minutes.
Ramp 1: 10°C/min to 150°C.
Ramp 2: 5°C/min to 320°C, hold for 5 minutes.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Full scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitor characteristic ions for branched alkanes, e.g., m/z 57, 71, 85).
GC-FID Method for Quantitative Analysis
This protocol is optimized for the quantification of branched alkanes.
Gas Chromatograph: Agilent 7890B GC or equivalent with FID.
Column: DB-1 (30 m x 0.25 mm, 0.25 µm) or equivalent 100% dimethylpolysiloxane column.
Injector: Split/splitless inlet.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injection Volume: 1 µL.
Inlet Temperature: 290°C.
Split Ratio: 20:1.
Oven Temperature Program:
Initial temperature: 50°C, hold for 1 minute.
Ramp: 15°C/min to 325°C, hold for 10 minutes.
Detector Temperature: 325°C.
Hydrogen Flow: 30 mL/min.
Air Flow: 400 mL/min.
Makeup Gas (Helium): 25 mL/min.
Data Presentation
Quantitative data is crucial for comparing different methods and for the accurate determination of branched alkane concentrations. The following tables provide a summary of key quantitative parameters.
Kovats Retention Indices (KI)
Kovats Retention Indices are a standardized method for reporting retention times, which helps in the identification of compounds by comparing experimental values with literature data. The indices are calculated relative to the retention times of a series of n-alkanes.
Table 1: Kovats Retention Indices of Selected Branched Alkanes on a Non-Polar (DB-5 type) Column.
Compound
Carbon Number
Kovats Index (KI)
2-Methylbutane (Isopentane)
C5
475
2,2-Dimethylpropane (Neopentane)
C5
416
2-Methylpentane
C6
570
3-Methylpentane
C6
585
2,2-Dimethylbutane
C6
533
2,3-Dimethylbutane
C6
577
2-Methylhexane
C7
668
3-Methylhexane
C7
679
2,4-Dimethylpentane
C7
664
2-Methylheptane
C8
767
3-Methylheptane
C8
778
4-Methylheptane
C8
775
2,5-Dimethylhexane
C8
754
Pristane (2,6,10,14-Tetramethylpentadecane)
C19
1883
Phytane (2,6,10,14-Tetramethylhexadecane)
C20
1982
Note: KI values can vary slightly depending on the specific GC conditions.
Method Detection and Quantification Limits
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Branched Alkanes.
Analytical Method
Analyte
LOD (ng/mL)
LOQ (ng/mL)
GC-MS (SIM)
C10-C20 Branched Alkanes
0.1 - 1.0
0.3 - 3.0
GC-FID
C10-C20 Branched Alkanes
1.0 - 5.0
3.0 - 15.0
Note: These values are indicative and can be influenced by the sample matrix and specific instrument performance.
GC-FID Relative Response Factors
For accurate quantification using GC-FID, it is important to consider the response factor of each analyte relative to an internal standard. For hydrocarbons, the response is generally proportional to the carbon number.
Table 3: Relative Response Factors (RRF) for Selected Branched Alkanes (relative to n-Dodecane).
Compound
Carbon Number
RRF (Area/Conc)
2-Methylheptane
C8
0.95
2,5-Dimethylhexane
C8
0.94
n-Decane
C10
0.98
n-Dodecane
C12
1.00
Pristane
C19
1.08
Phytane
C20
1.10
Note: RRFs should be determined experimentally for the specific instrument and conditions being used.
Visualizations
Diagrams are provided to illustrate key workflows and relationships in the analysis of branched alkanes.
Caption: Logical workflow for selecting a GC column for branched alkane analysis.
Caption: General workflow for sample preparation for branched alkane analysis.
Application Notes and Protocols: 1H NMR Spectrum Analysis of 3-Ethyl-2,4,5-trimethylhexane
For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] ¹H NMR,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] ¹H NMR, in particular, provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. This document provides a detailed protocol for the acquisition and analysis of the ¹H NMR spectrum of 3-Ethyl-2,4,5-trimethylhexane, a saturated aliphatic hydrocarbon. Due to the presence of multiple chiral centers and structurally similar alkyl groups, the spectrum is expected to exhibit significant signal overlap and complex splitting patterns, making its interpretation a valuable case study for researchers.[2] Protons in aliphatic alkyl groups are highly shielded and typically appear in the upfield region of the ¹H NMR spectrum, generally between 0.7 and 1.5 ppm.[3]
Predicted ¹H NMR Data for 3-Ethyl-2,4,5-trimethylhexane
The ¹H NMR spectrum of 3-Ethyl-2,4,5-trimethylhexane is predicted to show a complex pattern of signals in the alkane region (typically 0.8-2.0 ppm). The presence of three chiral centers (C3, C4, and C5) renders many protons diastereotopic, leading to more complex splitting than simple first-order analysis might suggest. The predicted chemical shifts, multiplicities, and integrations for the distinct proton environments are summarized in the table below. These predictions are based on typical chemical shift values for alkanes and the application of the n+1 rule for spin-spin splitting.[4][5][6][7]
Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions. The multiplicities of the methine and methylene protons are described as multiplets due to complex coupling patterns arising from coupling to multiple, non-equivalent neighboring protons.[2]
Experimental Protocol
This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of 3-Ethyl-2,4,5-trimethylhexane.
Accurately weigh approximately 5-10 mg of 3-Ethyl-2,4,5-trimethylhexane into a clean, dry vial.
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for analyzing complex spectra of alkanes.
Parameters:
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
Acquisition Parameters:
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
Spectral Width: 12-16 ppm (centered around 6-8 ppm).
Acquisition Time: 2-4 seconds.
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.
Number of Scans (ns): 8-16 scans. The number of scans can be increased to improve the signal-to-noise ratio if the sample is dilute.
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
Tuning and Matching: Ensure the probe is properly tuned and matched for the ¹H frequency.
3. Data Processing:
Software: Use standard NMR processing software (e.g., Mnova, TopSpin, ACD/Labs).
Procedure:
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm for CDCl₃). If tetramethylsilane (B1202638) (TMS) is used as an internal standard, set its signal to 0 ppm.[5]
Integration: Integrate all the signals in the spectrum. Calibrate the integration by setting the integral of a well-resolved signal corresponding to a known number of protons (e.g., a methyl group) to that integer value (e.g., 3).
Peak Picking: Identify and list the chemical shifts of all peaks.
Coupling Constant Measurement: For resolved multiplets, measure the coupling constants (J-values) in Hertz.
Visualizations
Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of 3-Ethyl-2,4,5-trimethylhexane, with the non-equivalent proton environments labeled for clarity in the predicted NMR data.
Application Note: Mass Spectrometric Fragmentation Analysis of C11H24 Isomers
For Researchers, Scientists, and Drug Development Professionals Introduction Undecane (C11H24) and its various isomers are alkanes that can be found in a variety of applications, from components in fuels and lubricants t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane (C11H24) and its various isomers are alkanes that can be found in a variety of applications, from components in fuels and lubricants to potential non-polar moieties in drug candidates.[1] The structural diversity of these isomers presents a significant analytical challenge. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the identification and differentiation of these closely related compounds.[2] Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, generating a characteristic pattern of fragment ions that serves as a molecular fingerprint.[3] Understanding these fragmentation patterns is crucial for the unambiguous identification of specific C11H24 isomers.
This application note provides a detailed overview of the mass spectrometric fragmentation of several C11H24 isomers, a generalized experimental protocol for their analysis, and a summary of key fragment ions to aid in their differentiation.
General Principles of Alkane Fragmentation
Upon electron ionization, alkanes form a molecular ion (M+•) which is often of low abundance, particularly in highly branched isomers.[4][5] The fragmentation of this molecular ion is governed by the stability of the resulting carbocations and radicals.[4] Cleavage is favored at branching points, leading to the formation of more stable secondary and tertiary carbocations.[4][5] The fragmentation of straight-chain alkanes typically results in a series of cluster ions separated by 14 Da (corresponding to CH2 groups), with prominent peaks at m/z 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+).[3][6] In branched alkanes, the relative intensities of these peaks change significantly, providing clues to the substitution pattern.[4]
Quantitative Fragmentation Data of C11H24 Isomers
The following table summarizes the major fragment ions and their relative abundances for n-undecane and several of its branched isomers, as observed in their respective electron ionization mass spectra. This data is compiled from the NIST Mass Spectrometry Data Center.
Isomer Name
Molecular Ion (m/z 156) Relative Abundance (%)
Base Peak (m/z)
Key Fragment Ions (m/z) and Relative Abundances (%)
A robust and reproducible method for the analysis of C11H24 isomers is essential for their accurate identification. The following protocol outlines a general procedure for GC-MS analysis.
1. Sample Preparation
Accurately weigh a known amount of the sample containing the C11H24 isomer(s).
Dissolve the sample in a high-purity volatile solvent such as hexane (B92381) or heptane (B126788) to achieve a final concentration in the range of 1-100 µg/mL.[6]
If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[6]
Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.[6]
2. GC-MS Instrumentation and Parameters
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane column (e.g., DB-1ms, HP-5ms), is recommended for the separation of alkane isomers.[6][15]
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[6]
Oven Temperature Program: A typical program for a broad range of alkanes starts at 40°C (hold for 3 minutes), ramps up to 320°C at a rate of 6°C/min, and holds at 320°C for 10 minutes.[6] This program should be optimized based on the specific isomers being analyzed.
Injector Temperature: 250°C.
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquire the total ion chromatogram (TIC) to observe the separation of the isomers.
Extract the mass spectrum for each chromatographic peak.
Identify the molecular ion (if present) and the major fragment ions.
Compare the obtained mass spectra with reference spectra from a library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.
Visualization of Fragmentation and Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Experimental Workflow for C11H24 Isomer Analysis
General Fragmentation of a Branched C11H24 Isomer
Conclusion
The mass spectrometric fragmentation patterns of C11H24 isomers are highly dependent on their molecular structure. By carefully analyzing the relative abundances of key fragment ions, it is possible to differentiate between various branched and straight-chain undecanes. The combination of a standardized GC-MS protocol and a thorough understanding of alkane fragmentation principles allows for the reliable identification of these compounds in complex mixtures, which is of significant importance in various fields of research and industry.
Application Notes and Protocols for 3-Ethyl-2,4,5-trimethylhexane in Fuel Research
Abstract: This document provides detailed application notes and experimental protocols for the investigation of 3-Ethyl-2,4,5-trimethylhexane as a potential high-performance fuel component or additive. The information is...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract: This document provides detailed application notes and experimental protocols for the investigation of 3-Ethyl-2,4,5-trimethylhexane as a potential high-performance fuel component or additive. The information is intended for researchers and scientists in the fields of fuel science, combustion engineering, and chemical engineering.
Introduction
3-Ethyl-2,4,5-trimethylhexane is a highly branched C11 alkane. Due to its molecular structure, it is projected to exhibit properties desirable for high-performance fuels, particularly for aviation and specialized propulsion systems. Branched alkanes generally demonstrate superior thermodynamic stability and improved combustion characteristics compared to their linear counterparts, which can lead to higher octane (B31449) ratings and more efficient energy release.[1] This document outlines the potential applications and provides standardized protocols for evaluating the performance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Ethyl-2,4,5-trimethylhexane is presented in Table 1. This data is essential for fuel formulation and for understanding its behavior during combustion.
Table 1: Physicochemical Properties of 3-Ethyl-2,4,5-trimethylhexane
3-Ethyl-2,4,5-trimethylhexane holds promise as a component in advanced fuel formulations for several reasons:
High Octane Rating: Highly branched alkanes are known to have high Research Octane Numbers (RON) and Motor Octane Numbers (MON), which are measures of a fuel's resistance to knocking in a spark-ignition engine.[4]
Improved Combustion Efficiency: The molecular structure can promote more controlled and complete combustion, potentially leading to higher energy efficiency and reduced emissions of harmful byproducts.[1]
High Energy Density: While the heat of combustion per mole may be slightly lower than its linear isomer, the potential for denser packing in fuel blends could result in a high volumetric energy density.
Fuel Blend Component: It can be used as a blendstock with conventional gasoline or sustainable aviation fuels to enhance their performance characteristics.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of 3-Ethyl-2,4,5-trimethylhexane as a fuel component.
Determination of Research Octane Number (RON)
Standard Method: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.[5]
Objective: To determine the anti-knock characteristics of 3-Ethyl-2,4,5-trimethylhexane or its blends under mild operating conditions.
Apparatus: A Cooperative Fuel Research (CFR) engine, which is a standardized single-cylinder engine with a variable compression ratio.[6]
Protocol:
Engine Preparation:
Calibrate the CFR engine using primary reference fuels (PRF), which are blends of iso-octane (RON 100) and n-heptane (RON 0).[7]
Warm up the engine to the specified operating conditions as outlined in ASTM D2699.[8] This includes an engine speed of 600 rpm.[6]
Sample Preparation:
Prepare a fuel sample of 3-Ethyl-2,4,5-trimethylhexane. If testing as a blend, accurately mix it with a base fuel in the desired volumetric ratio.
Testing Procedure:
Introduce the fuel sample into the CFR engine.
Adjust the compression ratio of the engine until a standard level of knock intensity is observed.
Bracket the sample by running two PRF blends, one that knocks more and one that knocks less than the sample.
The RON of the sample is determined by interpolation between the RON values of the two bracketing PRF blends.
Data Reporting:
Report the determined value as the Research Octane Number.
Determination of Motor Octane Number (MON)
Standard Method: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.[9]
Objective: To determine the anti-knock characteristics of 3-Ethyl-2,4,5-trimethylhexane or its blends under more severe operating conditions.
Apparatus: A Cooperative Fuel Research (CFR) engine.
Protocol:
Engine Preparation:
Calibrate the CFR engine using PRFs.
Warm up the engine to the specified operating conditions as outlined in ASTM D2700, which includes a higher engine speed of 900 rpm and a higher intake mixture temperature compared to the RON test.[1]
Sample Preparation:
Prepare the fuel sample as described for the RON test.
Testing Procedure:
The procedure is similar to the RON test, involving adjusting the compression ratio to achieve a standard knock intensity and bracketing with PRFs.
Data Reporting:
Report the determined value as the Motor Octane Number.
Determination of Heat of Combustion
Objective: To measure the energy released during the complete combustion of 3-Ethyl-2,4,5-trimethylhexane.
Apparatus: A bomb calorimeter.
Protocol:
Sample Preparation:
Accurately weigh a small amount of the 3-Ethyl-2,4,5-trimethylhexane sample into a sample crucible.
Calorimeter Setup:
Place the crucible in the bomb calorimeter.
Seal the bomb and pressurize it with excess pure oxygen.
Immerse the bomb in a known quantity of water in the calorimeter's insulated container.
Combustion:
Ignite the sample electrically.
Monitor and record the temperature change of the water.
Calculation:
Calculate the heat of combustion based on the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.
Data Presentation
Quantitative data on the performance of 3-Ethyl-2,4,5-trimethylhexane should be summarized in clearly structured tables for easy comparison with other fuel components.
Table 2: Performance Data for C11 Alkanes (Illustrative)
Compound
RON
MON
Heat of Combustion (kJ/mol)
3-Ethyl-2,4,5-trimethylhexane
To be determined
To be determined
To be determined
n-Undecane (for comparison)
Low
Low
~7440
Highly Branched C11 Isomer (example)
> 90
> 85
< 7440
Note: The values for the example highly branched C11 isomer are indicative and based on general trends for branched alkanes.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of fuel properties.
Caption: Experimental workflow for evaluating 3-Ethyl-2,4,5-trimethylhexane.
Caption: Relationship between molecular structure and fuel performance.
Application Notes & Protocols: Branched Alkanes as High-Octane Gasoline Components
Audience: Researchers, scientists, and drug development professionals. 1.0 Introduction The octane (B31449) rating of gasoline is a critical measure of its ability to resist autoignition, or "knocking," in a spark-igniti...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
The octane (B31449) rating of gasoline is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine. Higher octane fuels allow for higher engine compression ratios, leading to greater power output and efficiency. Branched-chain alkanes (isoparaffins) are highly sought-after components for gasoline blending due to their significantly higher octane numbers compared to their straight-chain (n-paraffin) counterparts.[1][2] The compact, branched structure of isoparaffins burns more smoothly and controllably than the linear structure of n-paraffins, which is more prone to rapid, uncontrolled combustion that causes knocking.[1][3]
Key industrial processes such as catalytic isomerization, alkylation, and catalytic reforming are employed to convert low-octane linear alkanes and light olefins into high-value branched alkanes.[4][5][6][7] These processes are fundamental to producing modern, high-performance gasoline that meets stringent regulatory and engine performance requirements.[6][8]
This document provides an overview of key branched alkanes, their octane properties, and detailed protocols for their synthesis and analysis at a laboratory or pilot scale.
2.0 Key Branched Alkanes and Octane Data
The degree of branching in an alkane has a profound effect on its Research Octane Number (RON) and Motor Octane Number (MON). RON pertains to engine performance under city driving conditions (low speed, frequent stops), while MON is indicative of performance under more severe highway driving conditions (high speed, high load).[9][10][11] The standard reference compounds are 2,2,4-trimethylpentane (B7799088) (an isomer of octane, "isooctane"), which defines the 100-point on the scale, and n-heptane, which defines the 0-point.[2]
Table 1: Octane Numbers of Selected C5-C8 Alkane Isomers
Compound Name
Abbreviation
Research Octane No. (RON)
Motor Octane No. (MON)
Pentanes (C5H12)
n-Pentane
n-C5
61.7
61.9
2-Methylbutane (Isopentane)
i-C5
92.3
90.3
2,2-Dimethylpropane (Neopentane)
neo-C5
85.5
80.2
Hexanes (C6H14)
n-Hexane
n-C6
24.8
26.0
2-Methylpentane
2-MP
73.4
73.1
3-Methylpentane
3-MP
74.5
74.3
2,2-Dimethylbutane
2,2-DMB
91.8
93.4
2,3-Dimethylbutane
2,3-DMB
102.7
94.3
Heptanes (C7H16)
n-Heptane
n-C7
0.0
0.0
2-Methylhexane
2-MH
42.4
46.4
3-Methylhexane
3-MH
52.0
55.9
2,2-Dimethylpentane
2,2-DMP
92.8
95.6
2,4-Dimethylpentane
2,4-DMP
83.1
84.5
2,2,3-Trimethylbutane (Triptane)
112.1
101.3
Octanes (C8H18)
n-Octane
n-C8
-19.0
-17.0
2-Methylheptane
2-MHp
21.7
23.8
2,5-Dimethylhexane
2,5-DMH
55.8
65.0
2,2,3-Trimethylpentane
2,2,3-TMP
109.6
99.9
2,2,4-Trimethylpentane (Isooctane)
i-C8
100.0
100.0
2,3,4-Trimethylpentane
2,3,4-TMP
102.7
99.9
Data sourced from MATCH Communications in Mathematical and in Computer Chemistry.[12][13]
3.0 Synthesis and Characterization Protocols
The following sections detail generalized laboratory-scale protocols for the synthesis and analysis of high-octane branched alkanes.
3.1 Protocol 1: Catalytic Isomerization of n-Heptane
Objective: To convert low-octane n-heptane into higher-octane branched isomers (e.g., methylhexanes, dimethylpentanes) using a bifunctional platinum-zeolite catalyst.
Core Principle: The process involves a bifunctional catalyst that has both metal sites (for hydrogenation/dehydrogenation) and acid sites (for skeletal isomerization). N-heptane is dehydrogenated to an alkene on a metal site (e.g., Platinum), isomerized on an acid site (e.g., zeolite), and then re-hydrogenated back to a branched alkane.[10] Hydrogen is supplied to suppress coke formation and maintain catalyst activity.[10]
Diagram 1: Catalytic Isomerization Logic
Caption: Mechanism of bifunctional catalytic isomerization.
Materials & Apparatus:
Reactant: n-Heptane (≥99% purity).
Catalyst: 0.6 wt% Platinum on a composite support (e.g., MCM-48/HZSM-5 zeolite).[10]
Gases: High-purity Hydrogen (H₂) and Nitrogen (N₂).
Apparatus: Continuous fixed-bed micro-reactor, syringe pump for liquid feed, mass flow controllers for gases, furnace with temperature controller, condenser, and product collection vessel.[10]
Procedure:
Catalyst Preparation (Simplified): The composite support (e.g., MCM-48/HZSM-5) is impregnated with an aqueous solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆).[10] The material is then dried (e.g., 110°C overnight) and calcined in air (e.g., 300°C for 4 hours).[10]
Reactor Loading: Load the reactor with a known mass (e.g., 0.2 g) of the prepared catalyst, securing it with quartz wool.[10]
Catalyst Activation (Reduction): Heat the catalyst under a continuous flow of H₂ (e.g., 40 mL/min) to 400°C for 2 hours to reduce the platinum oxide to its active metallic state.[10] Cool the reactor to the desired reaction temperature (e.g., 250-350°C) under H₂ flow.
Reaction:
Set the reactor temperature (e.g., 275°C) and pressure (e.g., 1 atm).[10]
Introduce a continuous flow of H₂ gas (maintain H₂/heptane molar ratio around 7).[10]
Using the syringe pump, feed liquid n-heptane into a vaporizer mixed with the H₂ stream at a controlled rate (e.g., 1 mL/hr).[10]
Product Collection: The reactor effluent is passed through a condenser (e.g., cooled with an ice bath) to liquefy the hydrocarbon products, which are collected in a sample vial for analysis.
Analysis: The collected liquid product is analyzed by Gas Chromatography (GC) to determine the conversion of n-heptane and the selectivity to various isomers.
3.2 Protocol 2: Sulfuric Acid Alkylation of Isobutane (B21531) with Butene
Objective: To synthesize high-octane C8 alkanes (alkylate), primarily trimethylpentanes, by reacting isobutane with a butene mixture using concentrated sulfuric acid as a catalyst.
Core Principle: The process involves an ionic chain reaction mechanism initiated by a strong acid catalyst.[7] An olefin (e.g., butene) is protonated by the acid to form a carbocation. This carbocation then reacts with an isoparaffin (isobutane) to produce a larger, stable branched alkane (the alkylate) and regenerate a carbocation to continue the chain. The reaction is highly exothermic and requires refrigeration to minimize undesirable side reactions like polymerization.[7][14]
Diagram 2: Alkylation Process Workflow
Caption: Workflow for a sulfuric acid alkylation unit.
Materials & Apparatus:
Reactants: Liquefied isobutane and a liquefied butene mixture (e.g., 1-butene, 2-butene).
Apparatus: High-pressure batch or continuous stirred-tank reactor (CSTR) with cooling jacket/coils, feed cylinders for liquefied gases, acid dosing pump, a settler vessel for phase separation, and a distillation setup for fractionation.[11][14]
Procedure:
Reactor Cooldown: Chill the reactor to the target operating temperature, typically between 2-10°C, using a refrigerated circulating bath.[15]
Initial Charge: Charge the reactor with isobutane and sulfuric acid. A high isobutane-to-olefin molar ratio (e.g., 7:1 to 12:1) and an acid-to-hydrocarbon volume ratio of ~1:1 are crucial for high-quality alkylate.[15]
Reaction Initiation: Begin vigorous agitation. Slowly feed the liquefied butene stream into the reactor. The reaction is highly exothermic; maintain the temperature by adjusting the cooling system.[14]
Reaction Time: Allow the reaction to proceed for the desired residence time (this varies significantly based on setup, from minutes in a continuous system to an hour or more in a batch setup).[2]
Phase Separation: Transfer the reactor contents to a settler vessel and allow the denser acid phase to separate from the upper hydrocarbon phase.[16]
Acid Recycle: The lower sulfuric acid layer is drawn off. In an industrial process, this is recycled back to the reactor.[16]
Product Workup:
The hydrocarbon phase is carefully separated and washed with a neutralizing agent (e.g., dilute caustic solution) to remove any entrained acid, followed by a water wash.
The neutralized hydrocarbon stream is sent to a fractionation column (deisobutanizer).
Fractionation:
Unreacted isobutane is recovered as the overhead product and recycled back to the feed.[14]
The high-boiling alkylate product is collected from the bottom of the column.[14]
Lighter products like propane (B168953) and n-butane can be drawn as side streams.[16]
3.3 Protocol 3: Product Characterization by Gas Chromatography (GC)
Objective: To determine the composition of the hydrocarbon product from isomerization or alkylation reactions.
Core Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (a carrier gas).[5] Compounds are identified by their retention time and quantified by the area of their corresponding peak in the chromatogram.[5]
Diagram 3: Analytical Workflow using GC
Caption: Steps for analyzing hydrocarbon product composition.
Materials & Apparatus:
Samples: Liquid hydrocarbon product, calibration standards (pure samples of expected products and reactants).
Apparatus: Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), capillary column (e.g., DB-5), autosampler or manual syringe, vials.[17]
Procedure:
Sample Preparation: Prepare a diluted sample of the liquid product. For example, dilute 10-20 µL of the product in a 25 mL volumetric flask using pentane as the solvent.[17] Also prepare calibration standards of known concentrations for all expected components.
Instrument Setup (Example Parameters):
Column: Agilent DB-5 or similar non-polar capillary column.[17]
Calibration: Run the prepared standard solutions to determine the retention times and response factors for each compound of interest.
Sample Analysis: Inject the diluted product sample into the GC.
Data Processing:
Identify the peaks in the resulting chromatogram by comparing their retention times to those of the standards.[5]
Integrate the area under each peak.
Calculate the concentration of each component based on the peak areas and the calibration data to determine product distribution, conversion, and selectivity.
The synthesis of branched alkanes via isomerization and alkylation is essential for the production of high-octane gasoline. The protocols outlined provide a foundational framework for laboratory-scale investigation into these critical refinery processes. Precise control over reaction conditions—including temperature, pressure, catalyst selection, and reactant ratios—is paramount for maximizing the yield of desired high-octane isoparaffins while minimizing undesirable side reactions. Accurate analytical characterization, primarily through gas chromatography, is indispensable for evaluating catalyst performance and optimizing process parameters.
Application of Branched Alkanes in Drug Discovery Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of branched alkane moieties into drug scaffolds is a critical strategy in modern medicinal ch...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of branched alkane moieties into drug scaffolds is a critical strategy in modern medicinal chemistry. These three-dimensional, sp³-rich structures offer significant advantages over their linear counterparts by influencing a drug's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. The strategic introduction of branching can enhance metabolic stability, modulate lipophilicity and solubility, and improve binding affinity and selectivity for target proteins. This document provides detailed application notes, experimental protocols, and comparative data to guide the effective use of branched alkanes in drug discovery.
Data Presentation: Impact of Branching on Drug Properties
The introduction of branched alkyl groups can have a profound effect on a drug candidate's metabolic stability and biological activity.
Table 1: Comparative Metabolic Stability of tert-Butyl vs. Trifluoromethylcyclopropyl (Cp-CF3) Analogs
Replacing a metabolically labile tert-butyl group with a more stable branched bioisostere like trifluoromethylcyclopropyl (Cp-CF3) can significantly enhance metabolic stability.[1][2]
Compound Pair
Moiety
Half-life (t1/2) in Human Liver Microsomes (min)[1]
Table 2: Effect of n-propyl vs. iso-propyl Substitution on Biological Activity
The seemingly subtle change from a linear to a branched alkyl chain can significantly impact the biological activity of a compound. The following table shows the half-maximal inhibitory concentration (IC50) of n-propyl and iso-propyl derivatives of quinoxaline-7-carboxylate 1,4-di-N-oxides against E. histolytica trophozoites.[3]
Detailed methodologies for the synthesis of branched alkane-containing scaffolds and key in vitro assays are provided below.
Protocol 1: Synthesis of a Drug Analog Containing a tert-Butyl Group
This protocol outlines a general procedure for the synthesis of an amide-containing compound with a tert-butyl group, a common motif in pharmaceuticals. This example is based on the principles of amide bond formation.
Objective: To synthesize N-(4-(tert-butyl)phenyl)acetamide.
Dissolve 4-tert-butylaniline (1.0 eq) in DCM in a round-bottom flask.
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired N-(4-(tert-butyl)phenyl)acetamide.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of a drug candidate by measuring its rate of metabolism in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Positive control compound with known metabolic fate (e.g., testosterone, verapamil)
Acetonitrile (ACN) or methanol (B129727) containing an internal standard for quenching and sample analysis
96-well plates
Incubator shaker (37 °C)
LC-MS/MS system
Procedure:
Preparation:
Prepare a working solution of the test compound and positive control by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
In a 96-well plate, pre-warm the microsomal solution and the test compound/positive control solution at 37 °C for 10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
Time Points and Quenching:
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN or methanol (containing the internal standard) to the respective wells.
Sample Processing and Analysis:
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.
Transfer the supernatant to a new 96-well plate for analysis.
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of remaining parent compound versus time.
Determine the elimination rate constant (k) from the slope of the linear regression.
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
Mandatory Visualizations
Metabolism of a tert-Butyl Group
The following diagram illustrates the Phase I metabolism of a drug containing a tert-butyl group, a common branched alkane moiety. The bulky tert-butyl group can undergo hydroxylation mediated by cytochrome P450 enzymes, followed by further oxidation.
CYP450-mediated metabolism of a tert-butyl group.
Experimental Workflow: In Vitro ADME Screening
This diagram outlines a typical workflow for the early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties using a cascade of in vitro assays.
Application Notes and Protocols for the Separation of C11H24 Isomers using GC-MS
For Researchers, Scientists, and Drug Development Professionals Introduction Undecane (B72203) (C11H24) is an alkane with 159 structural isomers, many of which possess similar physicochemical properties, presenting a sig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane (B72203) (C11H24) is an alkane with 159 structural isomers, many of which possess similar physicochemical properties, presenting a significant analytical challenge for separation and identification.[1][2][3] The ability to distinguish between these isomers is critical in diverse fields such as petrochemical analysis, environmental monitoring, and metabolomics, as the biological activity and toxicity can vary considerably between isomers. This document provides a detailed protocol for the separation and identification of C11H24 isomers using gas chromatography coupled with mass spectrometry (GC-MS).
Principle of Separation
The primary technique for resolving volatile hydrocarbon isomers like those of undecane is high-resolution capillary gas chromatography. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase (typically an inert gas like helium) and a liquid stationary phase coated on the inner surface of a long, narrow capillary column. For nonpolar alkanes, nonpolar stationary phases are particularly effective. The elution order is primarily determined by the boiling point and molecular shape of the isomers.[1][4] More branched isomers tend to have lower boiling points and, consequently, shorter retention times compared to their linear or less branched counterparts.
For unambiguous identification, Kovats Retention Indices (KI) are often employed. The KI system offers a standardized measure of retention that is less susceptible to instrumental variations than absolute retention times. Confirmation of the isomer's structure is achieved by coupling the gas chromatograph to a mass spectrometer (GC-MS). The mass spectrometer provides distinct fragmentation patterns that can be used to elucidate the branching structure of the hydrocarbon.
Experimental Protocols
Sample Preparation
A simple dilution of the C11H24 isomer mixture in a volatile organic solvent is typically sufficient for analysis.
Solvent Selection: Use a high-purity, volatile organic solvent such as n-hexane, dichloromethane, or iso-octane.[5]
Concentration: Prepare a solution with a concentration of approximately 10 µg/mL. This concentration aims for a column loading of about 10 ng with a 1 µL injection in splitless mode.[6]
Sample Clarity: Ensure the sample is free of any particulate matter. If necessary, centrifuge or filter the sample through a 0.22 µm syringe filter before transferring it to a 1.5 mL glass autosampler vial.[6][7]
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for the separation of C11H24 isomers. Optimization may be necessary depending on the specific isomeric mixture and the instrument used.
Table 1: GC-MS Method Parameters
Parameter
Value
Gas Chromatograph
Agilent 7890B GC or equivalent
Mass Spectrometer
Agilent 5977B MSD or equivalent
GC Column
HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[8]
Initial temperature: 40°C, hold for 3 minutesRamp 1: 10°C/min to 280°CHold: 5 minutes at 280°C
MS Transfer Line Temp.
280 °C
Ion Source Temperature
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Scan Range
m/z 40-200
Data Presentation
The separation of C11H24 isomers is primarily influenced by their boiling points, which are in turn affected by their degree of branching. Generally, a higher degree of branching leads to a lower boiling point and thus a shorter retention time.
Table 2: Boiling Points of Selected C11H24 Isomers
The mass spectra of alkanes are characterized by fragmentation patterns with clusters of peaks separated by 14 mass units, corresponding to the loss of (CH2)nCH3 fragments.[10] The location of branching in the isomer will influence the relative abundance of these fragment ions, aiding in structural elucidation. The molecular ion peak (M+) for C11H24 is at m/z 156. Common fragments for alkanes include m/z 43, 57, 71, and 85.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of C11H24 isomers.
Caption: Logical relationship of isomer properties affecting GC separation.
Application Notes and Protocols for the Biosynthesis of Gasoline-Range Alkanes in E. coli
Audience: Researchers, scientists, and drug development professionals. Introduction The microbial production of gasoline-range alkanes offers a promising renewable alternative to petroleum-based fuels.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The microbial production of gasoline-range alkanes offers a promising renewable alternative to petroleum-based fuels. Escherichia coli, a well-characterized model organism, has been successfully engineered to synthesize short-chain alkanes (SCAs), the primary components of gasoline. This is achieved through the strategic modification of native fatty acid metabolism and the introduction of heterologous enzymatic pathways. These application notes provide a comprehensive overview of the metabolic engineering strategies, detailed experimental protocols for strain construction and product analysis, and a summary of reported production data.
Metabolic Engineering Strategies
The core strategy for producing gasoline-range alkanes in E. coli involves redirecting the flux of carbon from central metabolism towards the synthesis of short-chain fatty acids (SCFAs) and their subsequent conversion to alkanes. This is accomplished through a combination of gene deletions and heterologous gene expression.
Key Genetic Modifications:
Blocking β-oxidation: The fatty acid degradation pathway (β-oxidation) is a primary competing pathway. Deletion of key genes such as fadE (acyl-CoA dehydrogenase) prevents the breakdown of fatty acyl-CoA intermediates, thereby increasing their availability for alkane synthesis.[1][2]
Enhancing Short-Chain Fatty Acid Synthesis: To favor the production of shorter carbon chains suitable for gasoline, the fatty acid biosynthesis pathway is engineered. This includes:
Deletion of fadR: The fadR gene product is a transcriptional regulator that represses fatty acid biosynthesis and degradation. Its deletion leads to the upregulation of fatty acid biosynthesis genes.[1][2]
Expression of a modified thioesterase: A thioesterase with a preference for short-chain fatty acyl-ACPs is introduced to terminate fatty acid synthesis at the desired chain length (e.g., C8-C12).[1][2]
Introducing the Alkane Biosynthesis Pathway: A multi-enzyme pathway is introduced to convert the SCFAs into alkanes. A common pathway involves three sequential enzymatic reactions:
Fatty Acyl-CoA Synthetase: Endogenous or overexpressed fatty acyl-CoA synthetase (fadD) activates free fatty acids to their corresponding acyl-CoA thioesters.[1]
Fatty Acyl-CoA Reductase: A fatty acyl-CoA reductase from organisms like Clostridium acetobutylicum reduces the fatty acyl-CoA to a fatty aldehyde.[1][2]
Aldehyde Decarbonylase: An aldehyde decarbonylase, for instance from Arabidopsis thaliana or cyanobacteria, catalyzes the final step, converting the fatty aldehyde to an alkane with one less carbon atom.[1][2]
Data Presentation
The following table summarizes the quantitative data from key studies on the production of gasoline-range alkanes in engineered E. coli.
Engineered Strain
Key Genetic Modifications
Carbon Source
Major Alkane Products
Total Alkane Titer (mg/L)
Reference
GAS3
ΔfadE, ΔfadR, Ptrc-fadD, over-expression of modified thioesterase, C. acetobutylicum fatty acyl-CoA reductase, and A. thaliana fatty aldehyde decarbonylase.
ΔyqhD, over-expression of fadR, heterologous expression of acyl-acyl carrier protein (ACP) reductase (AAR) and aldehyde deformylating oxygenase (ADO) from Synechococcus elongatus PCC7942.
Not specified
Heptadecene was the most abundant product.
255.6
Engineered E. coli
Modular pathway with reverse-β-oxidation for shorter chains. Utilized a broad-specificity carboxylic acid reductase and a cyanobacterial aldehyde decarbonylase.
Protocol 1: Construction of an Alkane-Producing E. coli Strain
This protocol outlines the general steps for creating an E. coli strain capable of producing gasoline-range alkanes, based on the strategies described in the literature.
1. Parent Strain:
E. coli W3110 or a similar well-characterized laboratory strain.
2. Gene Deletions (e.g., ΔfadE, ΔfadR):
Utilize a markerless gene deletion method, such as the Lambda Red recombineering system.
a. Primer Design: Design primers to amplify a resistance cassette (e.g., kanamycin) flanked by sequences homologous to the regions upstream and downstream of the target gene.
b. PCR Amplification: Amplify the resistance cassette with the designed primers.
c. Transformation: Transform the parent strain expressing the Lambda Red recombinase with the purified PCR product.
d. Selection: Select for transformants on agar (B569324) plates containing the appropriate antibiotic.
e. Marker Removal: If a flippase (FLP) recognition target (FRT)-flanked resistance cassette is used, express FLP recombinase to remove the marker, resulting in a markerless deletion.
f. Verification: Verify the deletion by PCR and DNA sequencing.
3. Overexpression of Pathway Enzymes:
Clone the genes for the modified thioesterase, fatty acyl-CoA reductase, and aldehyde decarbonylase into one or more compatible expression plasmids (e.g., pET, pTrc, or pACYC series) under the control of an inducible promoter (e.g., T7 or trc).
The choice of enzymes can be guided by the literature, for example:
Modified Thioesterase: An engineered thioesterase with specificity for short-chain acyl-ACPs.
Fatty Acyl-CoA Reductase: From Clostridium acetobutylicum.
Aldehyde Decarbonylase: From Arabidopsis thaliana.
Transform the engineered E. coli strain (with gene deletions) with the expression plasmid(s).
Protocol 2: Cultivation for Alkane Production
1. Media Preparation (MR Medium - representative composition):
Per liter of deionized water:
6.0 g Na₂HPO₄
3.0 g KH₂PO₄
1.0 g NH₄Cl
0.5 g NaCl
2 mM MgSO₄
0.1 mM CaCl₂
10 g Glucose
3 g Yeast Extract
Trace elements solution (optional but recommended)
Sterilize by autoclaving. Add sterile glucose and antibiotics after cooling.
2. Inoculation and Growth:
Inoculate a single colony of the engineered E. coli strain into a starter culture of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking.
Inoculate the main culture (MR medium) with the overnight starter culture to an initial OD₆₀₀ of ~0.1.
Grow the main culture at 31°C with shaking at 220 rpm.[1]
3. Induction and Fermentation:
When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding the appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
Continue the cultivation for 48-72 hours at 31°C. To minimize the loss of volatile alkanes, it is recommended to conduct the fermentation in sealed vials with a headspace.
Protocol 3: Extraction and Analysis of Alkanes
1. Extraction:
Transfer a known volume of the culture (e.g., 1 mL) to a glass vial.
Add an equal volume of an organic solvent, such as ethyl acetate (B1210297) or hexane, containing an internal standard (e.g., pentadecane).
Vortex vigorously for 1-2 minutes to extract the alkanes into the organic phase.
Centrifuge to separate the phases.
Carefully transfer the upper organic layer to a new vial for analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Instrument: A GC-MS system (e.g., Perkin Elmer Turbo Mass Clarus 600) is used for the identification and quantification of alkanes.[1]
Column: A non-polar capillary column, such as a Perkin Elmer Elite 1 (30 m x 0.25 mm x 0.25 µm), is suitable for separating hydrocarbons.[1]
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.[1]
Quantification: Identify the alkanes based on their retention times and mass spectra compared to authentic standards. Quantify the concentration of each alkane by comparing its peak area to that of the internal standard.
Visualizations
Caption: Engineered metabolic pathway for gasoline-range alkane biosynthesis in E. coli.
Caption: Experimental workflow for gasoline-range alkane production and analysis.
Application Notes and Protocols for Catalytic Hydrocarbon Synthesis
This document provides detailed application notes and experimental protocols for various advanced catalytic strategies employed in the synthesis of complex hydrocarbons. These methodologies are crucial for researchers an...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides detailed application notes and experimental protocols for various advanced catalytic strategies employed in the synthesis of complex hydrocarbons. These methodologies are crucial for researchers and professionals in chemical synthesis and drug development.
Application Note 1: Tandem Catalysis for C₂-C₄ Hydrocarbon Synthesis from CO₂
Introduction:
The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable short-chain hydrocarbons (C₂-C₄) is a significant goal in sustainable chemistry. Tandem catalysis, where multiple catalytic steps occur in a single reactor, offers an efficient pathway for this transformation. This note describes a process using a multifunctional nanostructured catalyst, CeO₂-Pt@mSiO₂-Co, for the hydrogenation of CO₂ to C₂-C₄ hydrocarbons.[1][2] The catalyst is designed with two distinct interfaces to facilitate a two-step reaction sequence: the reverse water-gas shift (RWGS) reaction followed by Fischer-Tropsch (F-T) synthesis.[2]
Mechanism of Action:
The synthesis proceeds via a two-step tandem process on the nanostructured catalyst.[2][3][4]
Step 1 (RWGS): At the Pt/CeO₂ interface, CO₂ is hydrogenated to carbon monoxide (CO).[2]
Step 2 (Fischer-Tropsch): The CO generated in situ is then transported to the neighboring Co/mSiO₂ interface, where it undergoes Fischer-Tropsch synthesis to form C₂-C₄ hydrocarbons.[2]
The close proximity of the catalytic sites allows for a locally high partial pressure of CO at the cobalt interface, which favors the formation of longer-chain hydrocarbons over methane.[2]
Caption: Workflow for the synthesis and application of the tandem catalyst.
Protocol: Synthesis of C₂-C₄ Hydrocarbons using CeO₂-Pt@mSiO₂-Co Catalyst
This protocol is based on the principles of tandem catalysis for CO₂ hydrogenation.[2][3]
1. Catalyst Synthesis (Four-Step Process): [2]
a. Synthesis of CeO₂-Pt core nanoparticles.
b. Coating of the core with a mesoporous silica (B1680970) shell (mSiO₂) in an aqueous solution.
c. Loading of cobalt nanoparticles onto the silica shell.
d. Final calcination under air at 350 °C to remove ligands and stabilize the structure.[2]
2. Catalytic Reaction:
a. Pack a fixed-bed flow reactor with the synthesized CeO₂-Pt@mSiO₂-Co catalyst (e.g., 10 cm³ catalyst layer in a quartz tube).[6]
b. Purge the reactor with an inert gas (e.g., N₂ or Ar).
c. Introduce the reactant gas mixture (CO₂ and H₂) at a controlled flow rate.
d. Pressurize the system to 0.5 MPa.[6]
e. Ramp the temperature to the reaction range of 280-300 °C.[6]
f. Maintain a gas hourly space velocity (GHSV) of 1000 h⁻¹.[6]
g. Run the reaction for the desired duration (e.g., up to 40 hours to monitor stability).[1]
3. Product Analysis:
a. The reactor effluent is passed through a cold trap to condense any liquid products.
b. The gaseous products are analyzed online using a gas chromatograph (GC) equipped with a suitable column and detectors (e.g., FID and TCD) to quantify CO, CH₄, and C₂-C₄ hydrocarbons.
Application Note 2: C-H Activation for Complex Molecule Synthesis
Introduction:
Direct catalytic C-H activation is a powerful strategy that streamlines the synthesis of complex organic molecules by avoiding the need for pre-functionalized starting materials.[7] This approach allows for the selective conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds. This note focuses on transition-metal-catalyzed C-H functionalization, a method with broad applications in medicinal chemistry and materials science.[7][8]
Logical Relationship Diagram:
Caption: The logic of directed C-H activation for synthesis.
This protocol describes a method for the synthesis of C-aryl glycosides, which are important motifs in many biologically active compounds. The reaction utilizes a palladium catalyst and an 8-aminoquinoline (B160924) auxiliary as a directing group.[8]
Reactant Preparation:
a. In a dry reaction vessel under an inert atmosphere (e.g., argon), combine the arene substrate containing the 8-aminoquinoline directing group, the glycosyl chloride coupling partner, and the palladium catalyst (e.g., Pd(OAc)₂).
b. Add a suitable solvent (e.g., a polar aprotic solvent like DMF or DMAc).
c. Add any necessary additives, such as a base (e.g., K₂CO₃) or an oxidant if required by the specific catalytic cycle.
Reaction Execution:
a. Seal the reaction vessel and heat the mixture to the optimal temperature (typically between 80-120 °C) with vigorous stirring.
b. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
c. Continue heating until the starting materials are consumed.
Work-up and Purification:
a. Cool the reaction mixture to room temperature.
b. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the solvent.
c. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
d. Purify the crude product by column chromatography on silica gel to isolate the desired C-aryl glycoside.
e. Characterize the final product using NMR spectroscopy and mass spectrometry.
Application Note 3: Biocatalysis for Green Hydrocarbon Production
Introduction:
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often operating under mild conditions with high selectivity.[9][10] This note describes a cell-free enzymatic system for the production of 1-alkenes, which are valuable as biofuels and chemical feedstocks, from renewable fatty acids.[9] The system utilizes the membrane-bound enzyme UndB, which is engineered for enhanced performance.[9]
Key Advantages:
Green Chemistry: Operates at ambient temperature and neutral pH with no toxic byproducts.[9]
High Efficiency: Achieves up to 98% substrate conversion and a significant increase in the enzyme's turnover number compared to whole-cell systems.[9]
Control: Cell-free systems allow for better reaction control and optimization.[9]
Feedstock: Utilizes inexpensive and abundant fatty acids, which can be derived from waste oils.[9]
Signaling Pathway Diagram:
Caption: Biocatalytic cascade for converting fatty acids to 1-alkenes.
Protocol: Cell-Free Synthesis of 1-Alkenes from Fatty Acids
This protocol is adapted from a high-performance biocatalytic platform for green hydrocarbon production.[9]
Preparation of the Cell-Free System:
a. Cultivate E. coli cells engineered to overexpress the UndB enzyme.
b. Harvest the cells and lyse them to release the cellular contents.
c. Isolate the membrane fraction containing the UndB enzyme by centrifugation.
d. Prepare a reaction mixture containing the isolated membrane fraction, catalase, necessary cofactors, and a pair of cofactor-recycling enzymes in a suitable buffer solution.[9]
Biocatalytic Reaction:
a. Add the fatty acid substrate directly to the cell-free reaction mixture.
b. Incubate the reaction at ambient temperature with gentle agitation.
c. The reaction can be monitored by taking aliquots at different time points and analyzing for substrate consumption and product formation using GC-MS.
Product Extraction and Analysis:
a. After the reaction is complete (as determined by monitoring), extract the 1-alkene product from the aqueous reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
b. Analyze the organic extract by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 1-alkene products.
c. Calculate the conversion yield based on the initial amount of fatty acid substrate.
Application Notes and Protocols for FT-IR Spectroscopy in Alkane Functional Group Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molecules.[1] For alkanes, which lack traditional functional groups, FT-IR spectroscopy is instrumental in characterizing their C-H and C-C bond vibrations. The infrared spectrum of an alkane is typically simple, dominated by absorptions arising from C-H stretching and bending modes.[2][3][4][5][6] This document provides detailed protocols for sample preparation and data acquisition for the FT-IR analysis of alkanes in solid, liquid, and gaseous states, along with a summary of their characteristic absorption bands.
Principle of FT-IR for Alkane Analysis
Infrared radiation is absorbed by organic molecules, causing molecular vibrations at specific frequencies.[7] In alkanes, the primary vibrational modes involve the stretching and bending of C-H bonds. The frequencies of these vibrations are characteristic of the type of bond and the local molecular environment. The C-C stretching and bending bands are generally weak and fall in the fingerprint region (1300-900 cm⁻¹), which is a complex and unique region for each molecule.[2][7] While most organic compounds exhibit C-H vibrations, the specific pattern and frequencies in the alkane spectrum, particularly the absence of other functional group absorptions, are key to their identification.[2][3][4]
Characteristic FT-IR Absorption Bands for Alkanes
The analysis of an FT-IR spectrum of an alkane focuses on several key regions. The most prominent absorptions are due to C-H stretching vibrations, which occur just below 3000 cm⁻¹.[6] The presence of both methyl (CH₃) and methylene (B1212753) (CH₂) groups can be confirmed by the number of peaks in this region.[8]
Table 1: Summary of Characteristic FT-IR Absorption Bands for Alkanes
These bands are numerous and fall within the fingerprint region, making individual assignments difficult.[3][4]
Experimental Protocols
Proper sample preparation is crucial for obtaining a high-quality FT-IR spectrum. The choice of method depends on the physical state of the alkane sample.
Protocol 1: Analysis of Liquid Alkanes (Neat Liquid)
This method is suitable for pure liquid alkane samples.
Materials:
FT-IR Spectrometer
Liquid cell with IR-transparent windows (e.g., NaCl, KBr)[11]
Pasteur pipette
Kimwipes
Appropriate solvent for cleaning (e.g., hexane, isopropanol)
Procedure:
Background Spectrum: Run a background spectrum with an empty and clean liquid cell to account for atmospheric and instrumental interferences.
Sample Loading: Using a Pasteur pipette, introduce a few drops of the liquid alkane sample into the liquid cell.[11] Ensure the cell is properly sealed to prevent leakage.
Data Acquisition: Place the liquid cell in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Cleaning: After analysis, thoroughly clean the liquid cell windows with an appropriate solvent and dry them completely.
Protocol 2: Analysis of Solid Alkanes (KBr Pellet Method)
This is a common method for analyzing solid alkane samples.
Materials:
FT-IR Spectrometer
Agate mortar and pestle
Potassium bromide (KBr), IR-grade, dried
Pellet press
Spatula
Procedure:
Grinding: Grind 1-2 mg of the solid alkane sample into a fine powder using an agate mortar and pestle.[11]
Mixing: Add approximately 100-200 mg of dry KBr powder to the ground sample in the mortar.[11] Mix thoroughly until a homogeneous mixture is obtained.
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[11]
Background Spectrum: Run a background spectrum without any sample in the beam path.
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.
Protocol 3: Analysis of Solid Alkanes (Nujol Mull Method)
An alternative method for solid samples, particularly those that are difficult to grind or are sensitive to moisture.
Materials:
FT-IR Spectrometer
Agate mortar and pestle
Nujol (mineral oil)
IR-transparent salt plates (e.g., KBr, NaCl)
Spatula
Procedure:
Grinding: Grind a small amount of the solid alkane sample to a fine powder in an agate mortar.
Mull Preparation: Add a small drop of Nujol to the powdered sample and continue grinding until a uniform, paste-like mull is formed.[12] The mull should be translucent.
Sample Mounting: Spread a thin, even layer of the mull onto one salt plate. Place a second salt plate on top and gently rotate to ensure a thin film without air bubbles.
Background Spectrum: Run a background spectrum of a thin film of Nujol between two salt plates to subtract its characteristic peaks (primarily C-H stretching and bending) from the sample spectrum.
Data Acquisition: Place the salt plates in the sample holder and acquire the spectrum.
Protocol 4: Analysis of Gaseous Alkanes
This method requires a specialized gas cell.
Materials:
FT-IR Spectrometer
Gas cell with IR-transparent windows and a known path length
Gas sample of the alkane
Procedure:
Background Spectrum: Run a background spectrum with the empty gas cell to account for any residual gases and the cell windows.
Sample Introduction: Introduce the gaseous alkane sample into the gas cell, ensuring the cell is properly sealed to prevent leaks.[11]
Data Acquisition: Place the gas cell in the FT-IR sample compartment and perform the analysis.
Data Interpretation and Quantitative Analysis
Qualitative analysis involves identifying the characteristic absorption bands of alkanes as detailed in Table 1. The absence of significant peaks from other functional groups (e.g., C=O, O-H, N-H) is a strong indicator of a pure alkane.
Quantitative analysis using FT-IR is based on the Beer-Lambert law, which states that the absorbance of a sample is directly proportional to the concentration of the analyte and the path length of the light beam.[13]
Protocol for Quantitative Analysis of Alkanes in Solution:
Selection of Analytical Band: Choose a characteristic absorption band of the alkane that is well-resolved and free from interference from the solvent or other components. The C-H stretching region is often suitable.
Preparation of Standards: Prepare a series of standard solutions of the alkane in an IR-transparent solvent (e.g., carbon tetrachloride, carbon disulfide) at known concentrations.
Calibration Curve: Measure the absorbance of the selected analytical band for each standard solution using a liquid cell with a fixed path length. Plot a calibration curve of absorbance versus concentration.
Sample Analysis: Measure the absorbance of the unknown sample under the same conditions.
Concentration Determination: Determine the concentration of the alkane in the unknown sample by interpolating its absorbance on the calibration curve.
Visualizations
Caption: Experimental workflow for FT-IR analysis of alkanes.
Caption: Relationship between IR absorption and molecular vibrations in alkanes.
Application Notes & Protocols: The Role of Steric Hindrance in the Reactivity of Branched Alkanes
Audience: Researchers, scientists, and drug development professionals. Introduction: Steric hindrance refers to the obstruction of a chemical reaction due to the physical size of groups near the reaction center.[1] In br...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Steric hindrance refers to the obstruction of a chemical reaction due to the physical size of groups near the reaction center.[1] In branched alkanes, the presence of multiple alkyl groups creates a congested three-dimensional environment that can significantly influence reaction pathways, rates, and product distributions. Understanding and quantifying these steric effects is critical in synthetic chemistry and drug development for predicting reactivity, controlling selectivity, and designing efficient synthetic routes. These notes provide an overview of the key roles of steric hindrance in the reactivity of branched alkanes and protocols for its experimental investigation.
Application Note 1: Steric Hindrance in Nucleophilic Substitution (SN2) Reactions
Theoretical Background:
The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric hindrance.[2][3] The reaction proceeds via a single concerted step where the nucleophile performs a "backside attack" on the carbon atom bearing the leaving group.[4][5] In branched alkanes, bulky alkyl groups physically block this line of attack, destabilizing the crowded five-coordinate transition state.[2][6] Consequently, as steric hindrance increases from primary to secondary to tertiary carbons, the rate of SN2 reactions decreases dramatically.[2] Tertiary alkyl halides are generally considered unreactive in SN2 reactions due to prohibitive steric hindrance.[4][6]
Data Presentation:
Table 1: Relative Reaction Rates of Alkyl Bromides with Iodide (SN2)
This table illustrates the dramatic decrease in SN2 reaction rate with increasing substitution and steric bulk around the electrophilic carbon.
Alkyl Bromide
Structure
Relative Rate
Methyl Bromide
CH₃Br
~200,000
Ethyl Bromide
CH₃CH₂Br
~1,350
Isopropyl Bromide
(CH₃)₂CHBr
~1
tert-Butyl Bromide
(CH₃)₃CBr
Negligible
Data is generalized from typical SN2 reactions and serves for comparative purposes.
Visualization:
Caption: Steric hindrance from bulky alkyl groups blocks nucleophilic attack.
Experimental Protocol:
Protocol 1: Competitive SN2 Reactivity of Primary vs. Secondary Alkyl Halides
Objective: To qualitatively and quantitatively assess the difference in SN2 reactivity between a primary and a secondary alkyl halide.
Prepare two test tubes. In test tube A, add 1 mL of a 0.1 M solution of 1-bromobutane in acetone. In test tube B, add 1 mL of a 0.1 M solution of 2-bromobutane in acetone.
Prepare a third test tube (C) with 2 mL of a 15% sodium iodide solution in anhydrous acetone.
Simultaneously add 1 mL of the sodium iodide solution from test tube C to both test tubes A and B. Start a timer immediately.
Observe the formation of a precipitate (sodium bromide, NaBr, which is insoluble in acetone). Note the time it takes for the precipitate to appear in each tube.
Confirmation (Optional): To confirm the formation of the corresponding alkyl iodides, the reaction can be monitored over a longer period. At set time intervals (e.g., 5, 15, 30 minutes), an aliquot can be removed and treated with an ethanolic silver nitrate solution. The formation of a silver bromide (AgBr) precipitate indicates the extent of the reaction.
Expected Outcome: A precipitate will form much more rapidly in the test tube containing the primary alkyl halide (1-bromobutane) compared to the secondary one, visually demonstrating the impact of increased steric hindrance.
Application Note 2: Regioselectivity in Radical Halogenation
Theoretical Background:
Radical halogenation of alkanes proceeds via a free-radical chain mechanism.[7] The rate-determining step is the abstraction of a hydrogen atom by a halogen radical to form an alkyl radical.[8] The stability of the resulting alkyl radical is paramount in determining the major product. In branched alkanes, radical stability follows the order: tertiary > secondary > primary.[8][9]
This stability difference dictates the regioselectivity of the reaction. Bromination is highly selective and will preferentially occur at the most substituted carbon that can form the most stable radical.[7][10] Chlorination is less selective and often yields a mixture of products, as the reaction is more exothermic and the transition state is less sensitive to radical stability.[8][11]
Data Presentation:
Table 2: Relative Selectivity of Halogenation at Different C-H Bonds (e.g., in 2-Methylpropane at 25°C)
This table highlights the high selectivity of bromine for the tertiary C-H bond compared to the much lower selectivity of chlorine.
Type of C-H Bond
Relative Reactivity (Chlorination)
Relative Reactivity (Bromination)
Primary (1°)
1
1
Secondary (2°)
~4.5
~82
Tertiary (3°)
~5
~1600
Values are approximate and demonstrate the trend in selectivity.[8]
Visualization:
Caption: Reaction pathway for the selective radical bromination of an alkane.
Experimental Protocol:
Protocol 2: Regioselective Bromination of 2-Methylbutane
Objective: To demonstrate the high regioselectivity of radical bromination at the most substituted carbon.
Materials:
2-methylbutane
N-Bromosuccinimide (NBS) - a safe source of Br₂ at low concentrations
Azobisisobutyronitrile (AIBN) - radical initiator
Carbon tetrachloride (CCl₄) or another suitable inert solvent
In a round-bottom flask, combine 2-methylbutane (1.0 eq), NBS (0.95 eq), and a catalytic amount of AIBN in CCl₄.
Fit the flask with a reflux condenser.
Gently heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. Alternatively, initiate the reaction with a UV lamp at a lower temperature.
Maintain reflux for 1-2 hours. The reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide (B58015) byproduct.
After the reaction is complete, cool the mixture to room temperature.
Filter the mixture to remove the solid succinimide.
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any remaining HBr, followed by a water wash.
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Product Analysis: The resulting product mixture should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine the ratio of the major product (2-bromo-2-methylbutane) to other minor isomeric products. The expected result is a very high yield of the tertiary bromide, confirming the selectivity of the reaction.
Application Note 3: Steric Effects in Carbocation-Mediated Reactions
Theoretical Background:
While steric hindrance is detrimental to SN2 reactions, the factors causing it—multiple alkyl groups—are beneficial for reactions proceeding through carbocation intermediates (SN1, E1). Alkyl groups stabilize carbocations through inductive effects and hyperconjugation.[1][12] Therefore, branched systems that readily form tertiary carbocations will favor SN1/E1 pathways.
Furthermore, steric strain within a branched alkane can be a driving force for carbocation rearrangements.[13] If a reaction initially forms a less stable carbocation (e.g., secondary), a 1,2-hydride or 1,2-alkyl shift can occur to generate a more stable (e.g., tertiary) carbocation, leading to rearranged products.[12][14][15] This is particularly common when a secondary carbocation is adjacent to a tertiary or quaternary carbon.[13]
Visualization:
Caption: Workflow of a reaction involving a carbocation rearrangement.
Place 3,3-dimethyl-2-butanol into a distillation flask.
Carefully and slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
Assemble a simple distillation apparatus. Gently heat the flask to distill the alkene products as they form (typically boiling points are between 70-80°C).
Collect the distillate in a flask cooled in an ice bath.
Transfer the distillate to a separatory funnel and wash with a dilute sodium bicarbonate solution to neutralize any acid, followed by a water wash.
Dry the organic layer with anhydrous calcium chloride.
Product Analysis: Analyze the product via GC-MS or NMR. The initial loss of water would form a secondary carbocation. A subsequent 1,2-methyl shift results in a more stable tertiary carbocation. The final product mixture will be dominated by alkenes formed from this rearranged carbocation (e.g., 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene), rather than the product from the initial, less stable carbocation (3,3-dimethyl-1-butene).[12] This outcome demonstrates that rearrangement is a kinetically and thermodynamically favored pathway.
Technical Support Center: Synthesis of Sterically Hindered Alkanes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of sterically hindered alkanes, particularly t...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of sterically hindered alkanes, particularly those involving the formation of C(sp³)–C(sp³) bonds and quaternary carbon centers.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of sterically hindered alkanes so challenging?
The primary challenge in synthesizing sterically hindered alkanes lies in overcoming the steric repulsion between bulky substituents.[1] This repulsion, known as steric hindrance, slows down or completely prevents reactions by making it difficult for reactants to approach each other and form the necessary transition states for bond formation.[2][3][4] Specifically, the construction of all-carbon quaternary centers is a significant hurdle due to the severe steric strain associated with forming a carbon atom bonded to four other carbon substituents.[1][5][[“]]
Q2: Which modern synthetic methods are most effective for creating sterically hindered C(sp³)–C(sp³) bonds?
Traditional methods like SN2 reactions are often ineffective due to steric hindrance. Modern cross-coupling reactions have become the methods of choice. Key strategies include:
Palladium-catalyzed cross-coupling reactions: Methods like the Suzuki-Miyaura, Negishi, and other named couplings are powerful tools.[7][8] The choice of catalyst, and particularly the ligand, is critical for success. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the reaction with hindered substrates.[9][10]
Nickel-catalyzed couplings: Nickel catalysts are increasingly used, especially for coupling unreactive electrophiles like alkyl chlorides.[10] They are effective for forming sp²-sp³, and sp³-sp³ bonds.[7]
Metallaphotoredox Catalysis: This approach combines transition metal catalysis with photoredox catalysis to enable challenging C(sp³)–C(sp³) couplings, such as the deoxygenative alkylation of abundant alcohols with alkyl bromides.[11]
Radical-based methods: Radical additions and radical/radical cross-couplings offer alternative pathways that can be less sensitive to steric effects compared to traditional polar reactions.[12][13]
Q3: How do I choose the most appropriate cross-coupling reaction for my specific substrates?
The selection of a cross-coupling reaction depends on several factors, including the nature of the coupling partners (alkyl, aryl, vinyl), the functional groups present, and the degree of steric hindrance. The following diagram outlines a general decision-making process.
Caption: Diagram 1: Logic for Selecting a Cross-Coupling Strategy
Organozincs used in Negishi couplings are highly reactive but sensitive to air and moisture, requiring stringent anhydrous conditions.[7][14] Boronic acids and their esters (e.g., pinacol (B44631) or MIDA esters) used in Suzuki-Miyaura couplings are generally more stable and easier to handle, though they can be prone to decomposition.[9][15]
Troubleshooting Guides
Problem: Low or No Yield in a Cross-Coupling Reaction
Q: My Suzuki or Negishi coupling reaction with a sterically hindered alkyl substrate is failing or giving very low yields. What are the common causes and how can I troubleshoot it?
A: Low yields in these reactions are common when dealing with sterically demanding partners. The issue often stems from an inefficient catalyst system or suboptimal reaction conditions. Follow this workflow to diagnose the problem.
Caption: Diagram 2: Troubleshooting Low Yield in Hindered Couplings
Step 1: Evaluate the Catalyst System. For sterically demanding couplings, standard ligands like PPh₃ are often ineffective.[16] Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or AntPhos, which have demonstrated success in forming highly hindered C(sp³)–C(sp³) bonds.[9][17] Using advanced palladacycle precatalysts can also improve catalyst activity under mild conditions.[18]
Step 2: Optimize Reaction Conditions. A strong, non-nucleophilic base is crucial for activating the organometallic reagent. Potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[9][19] Increasing the reaction temperature by switching to a higher-boiling solvent (e.g., from toluene to xylenes) can provide the necessary energy to overcome the activation barrier.[17]
Step 3: Verify Reagent Quality. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[9] For Suzuki couplings, protodeboronation (decomposition of the boronic acid) is a common side reaction. Using more stable boronic esters, like pinacol or MIDA esters, can mitigate this issue by providing a "slow release" of the active boronic acid.[9][15]
Problem: Competing Side Reactions (Elimination, Homocoupling)
Q: My reaction is primarily yielding elimination byproducts (alkenes) or homocoupling of my starting materials. How can I favor the desired cross-coupling pathway?
A: These side reactions are common competitors, especially with secondary and tertiary alkyl substrates.
Minimizing β-Hydride Elimination: This is a major issue with alkyl groups containing β-hydrogens. The choice of ligand is critical. Certain bulky ligands can promote the desired reductive elimination over β-hydride elimination.[17] Lowering the reaction temperature may also help, but this can reduce the overall reaction rate.
Suppressing Homocoupling: Homocoupling of the aryl or alkyl halide can be promoted by the presence of oxygen.[9] Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents have been properly degassed using methods like freeze-pump-thaw cycles.[9] Using a slight excess (1.1–1.5 equivalents) of the organometallic reagent can also favor the cross-coupling pathway.[9]
Quantitative Data Summary
The success of a sterically hindered coupling reaction is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following tables summarize reported yields for challenging cross-coupling reactions.
Data sourced from a study on sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[17]
Table 2: Yields for Negishi Couplings of Heteroaryl Halides with Organozinc Reagents
Using a palladacycle precatalyst based on ligand L3 (a biarylphosphine).
Entry
Heteroaryl Halide
Organozinc Reagent
Temperature (°C)
Yield (%)
1
2-chloropyridine
2-pyridylzinc chloride
Room Temp
95
2
2-bromothiophene
2-thienylzinc chloride
Room Temp
98
3
4-chloro-N-methylpyrazole
2-pyridylzinc chloride
Room Temp
94
4
2-chloro-6-methoxypyridine
4-isoxazolylzinc chloride
Room Temp
93
Data highlights the efficiency of modern precatalysts for coupling various heterocyclic substrates under mild conditions.[18]
Key Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for challenging aryl-alkyl couplings.[9][17]
Reagents & Materials:
Sterically hindered aryl bromide (1.0 mmol)
Alkylboronic acid or pinacol ester (1.5 mmol, 1.5 equiv)
Anhydrous, degassed solvent (e.g., Toluene or Xylenes, 5 mL)
Procedure:
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, alkylboronic ester, and finely ground potassium phosphate.
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ and the phosphine ligand to the flask.
Evacuation and Backfilling: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C for Toluene, 140 °C for Xylenes) with vigorous stirring.
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) until the starting material is consumed.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for a Negishi Coupling Using an Organozinc Reagent
This protocol is based on general procedures for Negishi couplings, which require strict anhydrous and oxygen-free conditions.[7][14]
Reagents & Materials:
Organic halide (1.0 mmol)
Organozinc chloride solution (e.g., 0.5 M in THF) (1.2 mmol, 1.2 equiv)
Inert Atmosphere Setup: All glassware must be oven- or flame-dried and cooled under an inert atmosphere. All operations are performed under Argon or Nitrogen.
Reagent Addition: In a Schlenk flask, dissolve the organic halide in anhydrous THF.
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
Organozinc Addition: Slowly add the organozinc solution to the mixture at room temperature (or as specified by the procedure, which may require cooling).
Reaction: Stir the resulting mixture at room temperature or with gentle heating overnight, or until reaction completion is confirmed by TLC or GC-MS.
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
Work-up: Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Filter, concentrate under reduced pressure, and purify the residue by flash column chromatography to obtain the desired product.[14]
Technical Support Center: Optimizing GC Column Selection for High Molecular Weight Alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column sel...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column selection for the analysis of high molecular weight alkanes.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Broadening or Tailing)
Q: My chromatogram shows broad or tailing peaks for my high molecular weight alkane standards. What are the potential causes and how can I fix this?
A: Peak broadening and tailing are common issues when analyzing high-boiling-point compounds like high molecular weight alkanes. Several factors can contribute to this problem:
Inadequate Vaporization: The high boiling points of these compounds require sufficient thermal energy for complete and instantaneous vaporization in the injector.[1][2]
Solution: Optimize the injector temperature. A starting point of 280-320°C is often recommended, but for very high molecular weight alkanes, temperatures up to 350°C may be necessary. Be mindful not to exceed the column's thermal limit.[2]
Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analytes spend in the column, leading to diffusion and peak broadening.[2]
Solution: Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min.[2] Using a faster carrier gas like hydrogen can sometimes improve peak shape.
Active Sites in the System: Active sites in the injector liner, at the front of the GC column, or within the stationary phase can interact with the analytes, causing peak tailing.[2]
Solution: Use a deactivated inlet liner, potentially with glass wool, to promote uniform vaporization and trap non-volatile residues. If column contamination is suspected, trimming the first 10-20 cm from the inlet side of the column can help.[2]
Improper Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analytes at the head of the column.[2]
Solution: The initial oven temperature should be set 10-15°C below the boiling point of the sample solvent for efficient analyte trapping.[2]
Issue 2: Low Signal Intensity for High Molecular Weight Alkanes
Q: The signal intensity for my higher molecular weight alkanes is very low. How can I improve the sensitivity of my analysis?
A: A low response for high molecular weight alkanes can be attributed to several factors:
Incomplete Vaporization: As mentioned previously, incomplete vaporization in the injector leads to poor transfer of the analytes to the column.[2]
Solution: Increase the injector temperature, ensuring it does not exceed the column's maximum operating temperature.[2]
Mass Discrimination in the Injector: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently than their lower molecular weight counterparts.[2]
Solution: For splitless injections, using a pressure pulse during the injection can help to reduce mass discrimination.[2]
Thermal Degradation: High molecular weight alkanes can be susceptible to thermal degradation at high temperatures, leading to a lower signal for the intact molecule.
Solution: While a high injector temperature is needed for vaporization, it should be optimized to minimize degradation. Using a Programmed Temperature Vaporization (PTV) inlet can also be beneficial as it allows for a gentler vaporization process.[3]
Issue 3: Baseline Rise at High Temperatures
Q: I am observing a significant rise in the baseline at higher temperatures during my GC run. What is causing this and how can I minimize it?
A: A rising baseline at high temperatures is typically due to column bleed, which is the thermal degradation of the stationary phase.[2]
Exceeding Column Temperature Limits: Operating the column above its maximum recommended temperature will accelerate the degradation of the stationary phase.[2]
Solution: Ensure your oven temperature program does not exceed the column's maximum operating temperature. Using a low-bleed column, often designated with "ms" for mass spectrometry, is highly recommended for sensitive detectors.[1][2]
Oxygen in the Carrier Gas: The presence of oxygen in the carrier gas can cause oxidative damage to the stationary phase, leading to increased column bleed.[2]
Solution: Ensure a high-purity carrier gas is used and that all connections are leak-free. Installing and regularly replacing oxygen traps on the carrier gas line is crucial.[2]
Column Contamination: Accumulation of non-volatile residues on the column can also contribute to a rising baseline.[2]
Solution: Regularly bake out the column at its maximum allowable temperature. If the problem persists, trimming the inlet side of the column may be necessary.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most important factor to consider when selecting a GC column for high molecular weight alkanes?
A1: The most critical factor is the stationary phase. Since alkanes are non-polar, a non-polar stationary phase should be chosen based on the "like dissolves like" principle.[1][4] This ensures that the separation is primarily based on the boiling points of the alkanes, with lower boiling point compounds eluting first.[1]
Q2: What type of stationary phase is best for high molecular weight alkane analysis?
A2: Non-polar stationary phases are the industry standard for alkane separation.[5] Commonly recommended phases include 100% dimethylpolysiloxane and 5% phenyl / 95% dimethylpolysiloxane.[1] For high-temperature applications required for high molecular weight alkanes, it is essential to use columns with enhanced thermal stability.[5]
Q3: How do I choose the correct film thickness for my column?
A3: For high molecular weight compounds with high boiling points, a thinner film (e.g., ≤ 0.25 µm) is recommended.[1] A thinner film reduces the retention of these high-boiling analytes, allowing them to elute at lower temperatures and with better peak shapes.
Q4: What is the ideal internal diameter (I.D.) and length for a GC column for this application?
A4: A column with an internal diameter of 0.25 mm generally provides a good balance between efficiency and sample capacity.[4] For column length, a 30-meter column is often a good starting point, offering a balance of resolution and analysis time.[1][4] Shorter columns (e.g., 15 m) can be used for faster analysis if the required resolution can be achieved.[1]
Q5: Are there any special considerations for sample preparation of high molecular weight alkanes?
A5: Yes, due to their low solubility, it is important to ensure that high molecular weight alkanes are fully dissolved in the sample solvent. Gentle heating and sonication of the sample vial before injection can help improve solubility and ensure a representative injection.[3] It is also crucial to use high-purity solvents to avoid introducing contaminants.
Data Presentation
Table 1: Recommended GC Column Parameters for High Molecular Weight Alkanes
Alkanes are non-polar; separation occurs by boiling point.[1]
Film Thickness (df)
≤ 0.25 µm
Reduces retention for high boiling point analytes.[1]
Internal Diameter (I.D.)
0.25 mm
Good balance of efficiency and sample capacity.[4]
Column Length
15 m - 30 m
30 m provides excellent resolution; 15 m allows for faster analysis times.[1]
Table 2: Comparison of Common Non-Polar GC Columns for High Molecular Weight Alkanes
Column Type
Stationary Phase
Max Temperature (°C)
Key Features
Standard Non-Polar
100% Dimethylpolysiloxane
~325-350
General purpose, separates strictly by boiling point.[1]
Low-Bleed Non-Polar (MS)
5% Phenyl / 95% Dimethylpolysiloxane
~350
Low bleed for mass spectrometry, excellent inertness.[5]
High-Temperature Non-Polar
(5%-Phenyl)-methylpolysiloxane
~400
High thermal stability, robust for high boilers like waxes.[5]
Experimental Protocols
Detailed Methodology for GC-MS Analysis of High Molecular Weight Alkanes (C40-C100)
This protocol provides a starting point for the analysis of high molecular weight alkanes. Optimization may be required based on the specific instrument and analytes.
Sample Preparation:
Accurately weigh the sample containing the high molecular weight alkanes.
Dissolve the sample in a high-purity, high-boiling, non-polar solvent such as CS₂ or another suitable solvent to a final concentration of approximately 10-100 µg/mL.
Gently heat and sonicate the sample to ensure complete dissolution of the high molecular weight analytes.[3]
Transfer the solution to a 2 mL autosampler vial.
GC-MS Parameters:
GC System: Agilent 7890 GC or equivalent.
Column: DB-5ht ((5%-Phenyl)-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.10 µm film thickness, or equivalent high-temperature column.
Injector: Split/splitless or PTV.
Injector Temperature: 350°C (or ramped if using PTV).
Injection Volume: 1 µL.
Injection Mode: Pulsed splitless.
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
Oven Temperature Program:
Initial temperature: 50°C, hold for 1 minute.
Ramp 1: 15°C/min to 400°C.
Hold at 400°C for 10 minutes.
MS System: Agilent 5977 MSD or equivalent.
Transfer Line Temperature: 350°C.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-800.
Mandatory Visualization
Caption: Logical workflow for GC column selection for high molecular weight alkanes.
Caption: Troubleshooting workflow for common GC issues with high molecular weight alkanes.
Technical Support Center: Chromatographic Analysis of Trimethylhexane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting isomers of trimethylhexa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting isomers of trimethylhexane using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate isomers of trimethylhexane?
Trimethylhexane isomers are structural isomers with the same molecular weight and similar physicochemical properties, including close boiling points. In gas chromatography, particularly on standard non-polar stationary phases, separation is primarily driven by differences in volatility and boiling point.[1][2] The structural similarities among trimethylhexane isomers lead to very similar retention times, often resulting in co-elution where two or more isomers are not fully separated and appear as a single, broad, or overlapping peak.
Q2: What is the typical elution order for trimethylhexane isomers on a non-polar GC column?
On non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, the elution order of alkanes generally follows their boiling points.[1][2] Isomers with a more compact, highly branched structure tend to have lower boiling points and, therefore, elute earlier than their less branched counterparts. For trimethylhexane isomers, those with quaternary carbons (e.g., 2,2,4-trimethylhexane (B107784) and 2,2,5-trimethylhexane) are more compact and will likely elute before isomers with only secondary and tertiary branching (e.g., 2,3,4-trimethylhexane (B1604865) and 2,3,5-trimethylhexane).
Q3: My chromatogram shows co-eluting peaks for trimethylhexane isomers. What are the first steps to improve separation?
When facing co-elution, the most impactful initial step is to optimize the oven temperature program. A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly enhance the separation of closely eluting isomers. Additionally, lowering the initial oven temperature can improve the resolution of early-eluting peaks.
Q4: Can changing the stationary phase improve the resolution of trimethylhexane isomers?
Yes, changing the stationary phase can alter the selectivity of the separation. While non-polar columns are standard for hydrocarbon analysis, a column with a different selectivity, such as a slightly more polar phase (e.g., a 5% phenyl-methylpolysiloxane) or a specialized stationary phase designed for hydrocarbon separations, might provide the necessary resolution. For highly challenging separations, liquid crystalline stationary phases are known for their high selectivity towards positional isomers.
Q5: How can I reliably identify which trimethylhexane isomer corresponds to each peak?
Due to potential shifts in retention times between different instruments and methods, relying solely on retention time for peak identification can be unreliable. A more robust method is the use of Kovats retention indices (RI). By running a series of n-alkane standards under the same chromatographic conditions as the sample, you can calculate the retention indices for your peaks of interest. These indices can then be compared to literature values for positive identification. When available, GC-MS (Gas Chromatography-Mass Spectrometry) can provide further confirmation through the analysis of mass fragmentation patterns.
Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min).
Initial oven temperature is too high.
Lower the initial oven temperature to increase retention of early eluting isomers.
Inadequate stationary phase selectivity.
Switch to a column with a different stationary phase (e.g., a 5% phenyl-methylpolysiloxane or a specialized hydrocarbon analysis column).
Carrier gas flow rate is not optimal.
Optimize the carrier gas flow rate (or linear velocity) for the column dimensions to ensure maximum efficiency.
Broad Peaks
Sample overload.
Dilute the sample or inject a smaller volume.
Dead volume in the GC system.
Check for proper column installation and minimize the length of transfer lines.
Inefficient sample introduction.
Optimize injector temperature and injection speed.
Inconsistent Retention Times
Fluctuations in oven temperature or carrier gas flow.
Ensure the GC system is properly calibrated and maintained. Use a constant flow mode for the carrier gas.
Column aging.
Condition the column or replace it if performance has degraded significantly.
Quantitative Data
The following table summarizes the boiling points and, where available, the Kovats retention indices for several trimethylhexane isomers on non-polar stationary phases. This data can be used to predict elution order and assist in peak identification.
Note: Kovats retention indices can vary slightly depending on the specific column and analytical conditions.
Experimental Protocols
Standard Gas Chromatography (GC) Method for Trimethylhexane Isomer Analysis
This protocol provides a starting point for the separation of trimethylhexane isomers. Optimization will likely be required to achieve baseline resolution for all isomers in a given mixture.
1. Sample Preparation:
Dilute the sample containing trimethylhexane isomers in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100-500 µg/mL.
2. GC System and Conditions:
Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane phase (e.g., DB-1, HP-5, Rtx-5).
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
Injector: Split/splitless injector, operated at 250°C. A split injection with a ratio of 50:1 is recommended for analytical concentrations.
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.
Oven Program (Starting Point):
Initial Temperature: 40°C
Hold Time: 2 minutes
Ramp Rate: 5°C/min
Final Temperature: 150°C
Final Hold Time: 5 minutes
Detector:
FID: 250°C
MS: Transfer line at 280°C, ion source at 230°C.
Visualizations
Caption: Experimental workflow for the GC analysis of trimethylhexane isomers.
Caption: Troubleshooting workflow for resolving co-eluting trimethylhexane isomers.
Technical Support Center: Interpreting Complex NMR of Branched Alkanes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of branched alkanes. Frequently A...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of branched alkanes.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my branched alkane so complex and overlapping?
A1: Branched alkanes often produce complex ¹H NMR spectra due to several factors:
Small Chemical Shift Range: Protons in alkanes resonate in a narrow region of the spectrum, typically between 0.7 and 1.5 ppm.[1] This proximity leads to significant signal overlap.
Complex Spin-Spin Coupling: Protons on adjacent carbons that are chemically non-equivalent will split each other's signals (spin-spin coupling). In branched structures, a single proton can be coupled to many neighboring protons, creating complex multiplets that are difficult to resolve.
Diastereotopicity: If a molecule contains a chiral center, the two protons of a methylene (B1212753) (CH₂) group near that center can become chemically non-equivalent. These are called diastereotopic protons and will have different chemical shifts and couple with each other, further complicating the spectrum.[2][3][4]
Q2: What are diastereotopic protons and how do I identify them in my spectrum?
A2: Diastereotopic protons are non-equivalent protons that arise when a CH₂ group is located near a stereocenter.[2][4] Replacing each of these protons with another group (e.g., deuterium) would create a pair of diastereomers.[2][3] In an NMR spectrum, diastereotopic protons will have distinct chemical shifts and will couple to each other, often appearing as two separate multiplets instead of a single signal.[2][4] Their presence is a key indicator of chirality in the vicinity.
Q3: How can ¹³C NMR and DEPT experiments help simplify the interpretation?
A3: While ¹H NMR can be complex, ¹³C NMR is often simpler and provides complementary information:
Wider Chemical Shift Range: ¹³C signals for alkanes are spread over a wider range (approx. 5-50 ppm), reducing the likelihood of overlap.[5][6]
Signal Count: The number of signals in a proton-decoupled ¹³C spectrum corresponds to the number of unique carbon environments, which can reveal molecular symmetry.[7]
DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial technique that distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[8][9][10] DEPT experiments, typically DEPT-90 and DEPT-135, are run alongside a standard ¹³C NMR to determine the type of each carbon signal.[9][11]
Troubleshooting Guide
Issue 1: Severe signal overlap in the ¹H NMR spectrum prevents analysis of multiplicity and integration.
Troubleshooting Steps:
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher-field NMR spectrometer (e.g., >400 MHz) will increase the dispersion of signals, potentially resolving the overlap.[8]
Change NMR Solvent: Although less common for non-polar alkanes, changing the solvent (e.g., from CDCl₃ to benzene-d₆) can sometimes induce small changes in chemical shifts that may resolve overlapping signals.[12]
Utilize 2D NMR Techniques: Two-dimensional NMR is essential for untangling complex spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds).[13][14][15] It helps to identify which proton signals belong to the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons they are directly attached to.[13][14][15][16] It is invaluable for assigning specific proton signals to their corresponding carbons.
Issue 2: The number of signals in the ¹³C NMR spectrum is fewer than the number of carbons in the molecular formula.
Troubleshooting Steps:
Check for Molecular Symmetry: A lower-than-expected number of signals indicates that the molecule has elements of symmetry, making some carbon atoms chemically equivalent.[7] For example, cyclohexane (B81311) has six carbons but shows only one signal in its ¹³C NMR spectrum due to its high symmetry.[7]
Verify Quaternary Carbons: Quaternary carbons (carbons with no attached protons) often have very weak signals in ¹³C NMR and can be missed, especially with a low number of scans. They will also be absent in all DEPT spectra.[8][9] Compare the standard ¹³C spectrum with DEPT-135; any signal present in the ¹³C but absent in the DEPT-135 is a quaternary carbon.[11]
Issue 3: A CH₂ group appears as two complex multiplets instead of a single triplet or quartet.
Troubleshooting Steps:
Suspect Diastereotopicity: This pattern is a classic sign of diastereotopic protons.[4] Look for a chiral center in your proposed structure that is close to the methylene group .
Run a COSY Spectrum: A COSY experiment will show a cross-peak between these two multiplets, confirming that they are coupled to each other.
Consider Conformational Restriction: In some cyclic or sterically hindered alkanes, rotation around a carbon-carbon bond may be slow on the NMR timescale, making methylene protons non-equivalent even without a nearby chiral center.
Data Presentation: Chemical Shifts
Typical chemical shift ranges are essential for initial assignments.
Table 1: Approximate ¹H NMR Chemical Shifts for Alkanes
Proton Type
Chemical Shift (δ, ppm)
Methyl (R-CH₃)
0.7 - 1.0
Methylene (R-CH₂-R)
1.2 - 1.5
| Methine (R₃C-H) | 1.4 - 1.8 |
Table 2: Approximate ¹³C NMR Chemical Shifts for Alkanes
Caption: Workflow for branched alkane structure elucidation.
Caption: Spin-spin coupling in an isopropyl group.
Caption: Concept of diastereotopic protons near a chiral center.
Experimental Protocols
1. Standard ¹D NMR (¹H, ¹³C, DEPT)
Sample Preparation: Dissolve 5-10 mg of the purified alkane in ~0.6 mL of a deuterated solvent (typically CDCl₃ for alkanes) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Acquisition:
Tune and shim the spectrometer for optimal magnetic field homogeneity.
Acquire a standard single-pulse ¹H spectrum. Typical spectral width is -2 to 12 ppm.
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
¹³C{¹H} NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. Typical spectral width is 0 to 220 ppm.
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
DEPT-135 and DEPT-90 Acquisition:
Run the standard DEPT-135 pulse sequence. This will show CH₃ and CH signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons are nulled.
Run the standard DEPT-90 pulse sequence. This will only show CH signals as positive peaks.
2. 2D COSY (¹H-¹H Correlation Spectroscopy)
Pulse Sequence: Utilize a standard gradient-selected COSY (gCOSY) pulse sequence.
Parameters:
Acquire data with typically 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
Set the spectral width in both dimensions to be identical to the ¹H spectrum.
Acquire 2-4 scans per increment.
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to produce a 2D spectrum showing off-diagonal cross-peaks that connect coupled protons.
3. 2D HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)
Pulse Sequence: Utilize a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
Parameters:
Set the F2 (¹H) dimension spectral width as in the ¹H spectrum and the F1 (¹³C) dimension spectral width to cover the expected carbon chemical shift range (e.g., 0-60 ppm for alkanes).
Acquire data with typically 2048 points in F2 and 256 increments in F1.
Optimize the one-bond coupling constant (¹J_CH) to an average value for alkanes (~125 Hz).
Acquire 4-8 scans per increment.
Processing: Process the data to generate a 2D spectrum where each peak represents a direct one-bond connection between a proton and a carbon.
Technical Support Center: Grignard Synthesis of Tertiary Alkanes
Welcome to the technical support center for Grignard-based synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Grignard-based synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields in the synthesis of molecules containing tertiary alkyl centers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing tertiary alkanes directly using a Grignard reaction?
The primary challenge lies in the formation of the Grignard reagent from a tertiary alkyl halide. Tertiary halides are highly prone to elimination (E2) reactions under the basic conditions of Grignard reagent formation. Instead of the desired organomagnesium compound, the primary product is often an alkene. Furthermore, direct coupling of a Grignard reagent with a tertiary alkyl halide is not a feasible synthetic route. The most reliable method is a two-step process: 1) Synthesis of a tertiary alcohol by reacting a Grignard reagent with a suitable ketone, followed by 2) Reduction of the tertiary alcohol to the corresponding alkane.
Q2: What are the most common side reactions that lower the yield?
The most prevalent side reactions include:
Wurtz Coupling: Homocoupling of the alkyl halide starting material (R-X) to form an R-R dimer. This is especially problematic with high local concentrations of the alkyl halide or at elevated temperatures.[1][2]
Enolization: When reacting with a ketone that has alpha-hydrogens, the Grignard reagent can act as a base, abstracting a proton to form an enolate. This consumes the ketone starting material, which is then recovered after acidic workup.[3] This is more common with sterically hindered ketones.[3][4]
Reduction: A Grignard reagent with beta-hydrogens can reduce the ketone to a secondary alcohol via a six-membered transition state, where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[3]
Reaction with Water: Grignard reagents are extremely strong bases and will be quenched by any trace of water in the glassware or solvents, forming an alkane and rendering the reagent inactive.[2][5]
Q3: Which solvent is better for Grignard reactions, Diethyl Ether or THF?
Both are common, but the choice can impact the reaction. THF is a better solvent for stabilizing the Grignard reagent.[6] However, for certain reactive halides like benzyl (B1604629) chloride, THF can promote significantly more Wurtz coupling compared to diethyl ether (Et₂O) or 2-Methyl-THF.[1] Diethyl ether has a lower boiling point (34.6°C), which can help maintain a lower reaction temperature, but it is also extremely flammable.
Troubleshooting Guide
Section 1: Grignard Reagent Formation
Q: My Grignard reaction won't start (no bubbling, cloudiness, or heat). What should I do?
A: This is a common issue, often called an "induction period."[7] Here are the steps to troubleshoot:
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[8][9] Solvents must be anhydrous.
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed.
Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.[7]
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will etch the magnesium surface, revealing fresh metal. The brown color of the iodine should disappear as the reaction initiates.[1][6] A few drops of 1,2-dibromoethane (B42909) can also be used as an activator.
Initiate with a Small Amount of Reagent: Add a small amount of your alkyl halide solution to the activated magnesium and warm the flask gently with your hands or a heat gun.[9] Sometimes, a sonicator bath can help initiate the reaction.
Check Reagent Quality: Ensure your alkyl halide and solvent are pure and dry. Old magnesium turnings that are significantly dull may be of low quality.[6]
Section 2: Reaction with Ketones & Yield Optimization
Q: I'm getting a low yield of my tertiary alcohol and recovering a lot of my starting ketone. Why?
A: This is likely due to enolization, where the Grignard reagent acts as a base instead of a nucleophile.[3] This is particularly common with sterically hindered ketones.
Solution 1: Use a less hindered Grignard reagent. If possible, redesign your synthesis to use a smaller Grignard reagent (e.g., methylmagnesium bromide instead of t-butylmagnesium bromide).[4]
Solution 2: Lower the temperature. Add the ketone substrate slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization.
Solution 3: Use additives. The addition of cerium(III) chloride (CeCl₃) can generate an organocerium reagent in situ, which is less basic but still highly nucleophilic, often improving yields with ketones prone to enolization.
Q: My main byproduct is a dimer of my starting alkyl halide (R-R). How can I prevent this?
A: You are observing a Wurtz coupling reaction.[1][10] This happens when the newly formed Grignard reagent reacts with unreacted alkyl halide.
Slow Addition: Add the alkyl halide very slowly and dropwise to the magnesium suspension. This prevents a high local concentration of the halide.[1]
Temperature Control: Maintain a gentle reflux. Do not overheat the reaction, as higher temperatures can accelerate the coupling reaction.[1][2]
Solvent Choice: For reactive halides, consider using diethyl ether instead of THF, as it can significantly reduce Wurtz coupling.[1]
Q: My product is an alkene instead of the expected tertiary alcohol. What happened?
A: This can occur if the tertiary magnesium alkoxide intermediate, which forms after the Grignard addition, undergoes dehydration during the acidic workup.[4] This is more likely if the tertiary alcohol product has a β-hydrogen and the workup conditions are too harsh (e.g., using strong acid at elevated temperatures).
Solution: Use a milder quenching agent. Instead of a strong acid like HCl, perform the workup at 0 °C by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]
Data Summary
The choice of solvent can significantly impact the formation of byproducts. The table below illustrates the effect of the solvent on the yield of the desired alcohol versus the Wurtz coupling byproduct for the formation of a Grignard reagent from benzyl chloride.
Gently heat the flask with a heat gun under the inert atmosphere until the iodine sublimes, coating the magnesium with a purple vapor.
Continue gentle heating until the purple/brown color disappears. This indicates the magnesium surface is activated.[1]
Allow the flask to cool to room temperature before adding the solvent and initiating the reaction.
Protocol 2: General Synthesis of a Tertiary Alcohol
Objective: To synthesize a tertiary alcohol via the reaction of a Grignard reagent with a ketone.
Safety: All steps must be conducted under an inert atmosphere in a fume hood. Anhydrous solvents are critical.[8]
Procedure:
Reagent Preparation: Prepare the Grignard reagent in anhydrous diethyl ether or THF as described in the literature, using activated magnesium from Protocol 1.
Substrate Addition: Cool the prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve the ketone (1.0 eq) in anhydrous solvent and add it dropwise to the stirred Grignard solution via a pressure-equalizing dropping funnel. Maintain the internal temperature below 10 °C during the addition.[8]
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by TLC until the starting ketone is consumed.[8]
Quenching (Workup): Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted Grignard reagent and the magnesium alkoxide salt.[1][7] A gelatinous precipitate will form.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[8]
Washing: Combine the organic layers and wash them sequentially with water and then brine to remove inorganic salts.[8]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.[8]
Purification: Purify the crude product by column chromatography or distillation as needed.
Visualizations
Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting guide for low yields in tertiary alkane synthesis.
Experimental Workflow: Ketone to Tertiary Alcohol
Caption: Standard workflow for Grignard synthesis of a tertiary alcohol.
Technical Support Center: Overcoming Low Selectivity in Alkane Functionalization
Welcome to the Technical Support Center for Alkane Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to low...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Alkane Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to low selectivity in C-H functionalization reactions. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your research.
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered during alkane functionalization experiments, focusing on improving regioselectivity, chemoselectivity, enantioselectivity, and catalyst stability.
Regioselectivity Issues
Q1: My C-H functionalization reaction is producing a mixture of regioisomers. How can I improve the selectivity for a specific position (e.g., primary, secondary, or tertiary C-H bonds)?
A1: Achieving high regioselectivity is a common challenge due to the presence of multiple, electronically similar C-H bonds in an alkane.[1] Several strategies can be employed to control the site of functionalization:
Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial.[2] For instance, rhodium and ruthenium complexes often exhibit high selectivity for the borylation of primary C-H bonds over secondary or tertiary ones.[3][4] Steric hindrance around the metal center can be tuned by modifying the ligand to favor less sterically hindered C-H bonds.
Directing Groups: Employing a directing group on your substrate is a powerful strategy to enforce regioselectivity.[1] The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby favoring its activation.[1][3]
Solvent and Temperature Effects: The reaction solvent and temperature can significantly influence regioselectivity.[2] For example, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to enhance site-selectivity in certain palladium-catalyzed C-H activations.[5] Lowering the reaction temperature can sometimes favor the kinetically preferred regioisomer.[6]
Troubleshooting Flowchart for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Chemoselectivity Issues
Q2: My reaction is not chemoselective, and I'm observing functionalization of other groups in my complex molecule instead of the desired C-H bond. What can I do?
A2: Chemoselectivity is critical when working with complex molecules containing multiple functional groups.[7] Undesired side reactions can often be suppressed by:
Catalyst Design: Developing catalysts that are highly specific for C-H bond activation over other functional groups is key. For instance, certain catalysts may be more tolerant of functional groups like esters, amides, or halides.
Reaction Conditions: Milder reaction conditions can often improve chemoselectivity. Harsh reagents or high temperatures can lead to the degradation of sensitive functional groups.
Protecting Groups: Temporarily protecting more reactive functional groups in your molecule can prevent them from reacting, allowing for the selective functionalization of the target C-H bond.
Enantioselectivity Issues
Q3: I am performing an asymmetric C-H functionalization, but the enantiomeric excess (ee) is low or inconsistent. How can I troubleshoot this?
A3: Low enantioselectivity in asymmetric catalysis can be a complex issue.[8] A systematic approach is necessary for troubleshooting:
Verify Analytical Method: First, ensure your chiral HPLC or GC method is validated and provides accurate and reproducible ee values.[8]
Purity of Reagents: The purity of the substrate, reagents, and solvents is paramount. Trace impurities can act as catalyst poisons or inhibitors, leading to reduced enantioselectivity.[8][9] Always use high-purity, anhydrous solvents when necessary.[8]
Catalyst Quality: The quality and enantiomeric purity of the chiral catalyst or ligand are critical.[9] Consider synthesizing a fresh batch or purchasing from a reputable supplier.
Reaction Parameters:
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.[9]
Solvent: The solvent can have a profound effect on the transition state geometry and, therefore, the enantioselectivity.[10] A solvent screen is often beneficial.
Additives: In some cases, the addition of small amounts of additives can significantly improve enantioselectivity.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Catalyst Deactivation and Poisoning
Q4: My reaction starts well but then slows down or stops completely. What are the likely causes of catalyst deactivation?
A4: Catalyst deactivation can occur through several mechanisms, including poisoning, thermal degradation, or the formation of inactive species.[11]
Catalyst Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering it inactive.[12][13] Common poisons include sulfur compounds, water, and coordinating functional groups on the substrate or products.[13][14][15]
Troubleshooting: Purify all reagents and solvents. If the substrate or product is a suspected poison, consider using a more robust catalyst or a different synthetic route.[15]
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose or sinter (in the case of heterogeneous catalysts), leading to a loss of active sites.[15]
Troubleshooting: Optimize the reaction temperature to find a balance between reaction rate and catalyst stability.
Formation of Inactive Species: The catalyst can sometimes be converted into an inactive state during the reaction. For example, the active metal center may be oxidized or reduced to an inactive oxidation state.
Troubleshooting: Ensure the reaction is performed under the correct atmosphere (e.g., inert gas for air-sensitive catalysts).[15] Consider the addition of a co-oxidant or reductant to maintain the active catalytic cycle.
Q5: How can I regenerate my deactivated catalyst?
A5: Catalyst regeneration is a cost-effective way to reuse expensive catalysts.[11] The appropriate regeneration method depends on the cause of deactivation.
For Fouling (byproducts blocking active sites): Washing the catalyst with a suitable solvent can sometimes remove adsorbed species.[5]
For Coking (carbon deposition): In some cases, controlled oxidation can burn off carbon deposits.
For Poisoning: If the poison is reversibly bound, it may be possible to remove it by washing or by treatment with a displacing agent. Irreversibly poisoned catalysts are often difficult to regenerate.
Section 2: Quantitative Data Presentation
This section provides a summary of quantitative data on catalyst performance for various alkane functionalization reactions.
Table 2: Ligand Effects on Regioselectivity in Aryl C-H Olefination
Ligand
Solvent
Temperature (°C)
Yield (%)
Regioisomeric Ratio (ortho:meta:para)
None
DMA
120
79
1:10.2:3.2
Ac-Ile-OH
Toluene
100
85
1:1.5:20
For-Ile-OH
Toluene
100
75
1:1:20
Data represents a selection from studies on Pd-catalyzed olefination of phenylacetic acid derivatives.[17][18]
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key alkane functionalization experiments.
Protocol 1: High-Throughput Screening of Catalysts for C-H Functionalization
This protocol describes a general workflow for the rapid screening of catalysts and reaction conditions using a 96-well plate format.[2][7][9]
Materials:
96-well reaction plates
Automated liquid and solid handling systems
Plate sealer
Shaker/heater for reaction plates
GC-MS or LC-MS for analysis
Stock solutions of substrates, reagents, catalysts, and ligands in an appropriate anhydrous solvent.
Procedure:
Plate Design: Design the experimental array, varying parameters such as catalyst, ligand, solvent, and temperature across the wells of the plate.[7]
Reagent Dispensing: Use an automated solid handling system to dispense solid catalysts into the wells. Use an automated liquid handler to add stock solutions of the substrate, reagents, and ligands.[7]
Reaction Execution: Seal the reaction plate and place it on a shaker/heater set to the desired temperature for the specified reaction time.[7]
Workup: After the reaction is complete, cool the plate to room temperature. If necessary, perform a quench and/or extraction by adding appropriate solvents directly to the wells.
Analysis: Analyze the product distribution in each well using high-throughput analytical techniques such as GC-MS or LC-MS.[9]
Protocol 2: General Procedure for Regioselective Alkane Borylation
This protocol provides a starting point for the iridium-catalyzed borylation of alkanes.[3][4]
Materials:
Schlenk flask or glovebox
Anhydrous solvent (e.g., cyclohexane)
Iridium catalyst (e.g., [Ir(cod)OMe]₂)
Ligand (e.g., dtbpy)
Boron source (e.g., B₂pin₂)
Alkane substrate
Inert atmosphere (Argon or Nitrogen)
Procedure:
Reaction Setup: In a glovebox or under an inert atmosphere, add the iridium catalyst, ligand, and B₂pin₂ to a Schlenk flask equipped with a magnetic stir bar.
Addition of Reagents: Add the anhydrous solvent and the alkane substrate to the flask.
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring for the specified time.
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Analyze the product and determine the regioselectivity by GC-MS and/or NMR spectroscopy.
Protocol 3: Selective Alkane Oxidation with Hydrogen Peroxide
This protocol outlines a general procedure for the iron-catalyzed oxidation of alkanes using aqueous hydrogen peroxide.[19]
Materials:
High-pressure reactor
Iron catalyst (e.g., Fe/ZSM-5)
Aqueous hydrogen peroxide (H₂O₂) solution
Alkane substrate (can be gaseous, e.g., methane or ethane)
Solvent (e.g., water)
Procedure:
Catalyst Activation (if required): The catalyst may require pre-treatment, such as heating in air or under a reducing atmosphere.[19]
Reaction Setup: Add the catalyst and solvent to the high-pressure reactor.
Introduction of Reactants: Seal the reactor and introduce the alkane substrate (if gaseous, pressurize the reactor). Add the aqueous hydrogen peroxide solution.
Reaction: Stir the reaction mixture at the desired temperature (e.g., 30-75 °C) for the specified time.[19]
Analysis: After the reaction, carefully depressurize the reactor. Analyze the liquid and gas phases by GC-MS and/or HPLC to determine conversion and product selectivity.
Protocol 4: Analysis of Regioisomers by GC-MS
This protocol provides a general method for the separation and quantification of regioisomeric products from an alkane functionalization reaction.[4][20]
Materials:
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Appropriate GC column (e.g., HP-5MS)
Helium carrier gas
Internal standard
Samples of the reaction mixture and authentic standards of the expected products (if available).
Procedure:
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate). Add a known amount of an internal standard.
GC-MS Method Setup:
Injector: Set the injector temperature (e.g., 250 °C) and split ratio (e.g., 5:1).[4]
Oven Program: Set an appropriate temperature program to separate the regioisomers (e.g., ramp from 80 °C to 310 °C at 2 °C/min).[4]
MS Parameters: Set the ion source and mass analyzer temperatures (e.g., 250 °C).[4] Acquire data in scan mode or single ion monitoring (SIM) mode for higher sensitivity.
Analysis: Inject the sample onto the GC-MS. Identify the peaks corresponding to the different regioisomers based on their retention times and mass spectra.
Quantification: Determine the relative amounts of each regioisomer by integrating the peak areas and comparing them to the internal standard.
Logical Diagram for Regioisomer Analysis
Caption: Workflow for GC-MS analysis of regioisomers.
Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography of Hydrocarbons
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing in the gas chromatography (GC) of hydrocarbons. Symmetrical peaks are...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing in the gas chromatography (GC) of hydrocarbons. Symmetrical peaks are crucial for accurate quantification and resolution; peak tailing can compromise these critical aspects of your analysis. This guide provides a systematic approach to troubleshooting, with detailed experimental protocols and frequently asked questions to help you identify and resolve the root cause of peak tailing in your hydrocarbon analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for hydrocarbon analysis?
A1: In an ideal gas chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a chromatographic phenomenon where the peak's tail is broader than its front, resulting in an asymmetrical peak shape.[1] This is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and ultimately, compromised quantitative accuracy.[1] While hydrocarbons are generally non-polar, peak tailing can still occur due to various interactions and system issues.
Q2: What are the primary causes of peak tailing in the GC analysis of hydrocarbons?
A2: Peak tailing in hydrocarbon analysis can stem from several factors, which can be broadly categorized as follows:
Active Sites: Unwanted chemical interactions can occur between hydrocarbon molecules and active sites within the GC system. These sites are often found in the injection port liner, at the head of the column, or even in the detector.[1][2]
Column Issues: Contamination or degradation of the column's stationary phase can lead to peak tailing.[1]
Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence in the carrier gas flow and introduce dead volumes, both of which contribute to peak tailing.[2][3]
Sub-optimal Method Parameters: Incorrect settings for parameters such as inlet temperature, carrier gas flow rate, or a slow oven temperature ramp can cause band broadening and peak tailing.[1][3]
Q3: How can I quickly diagnose the source of peak tailing in my chromatogram?
A3: A systematic approach is the most effective way to identify the source of peak tailing. A good starting point is to observe the nature of the tailing peaks:
If all peaks, including the solvent peak, are tailing: This typically points to a physical issue within the flow path, such as improper column installation, a leak, or a poorly cut column.[3]
If only some, often later-eluting, hydrocarbon peaks are tailing: This is more indicative of a chemical interaction issue, such as active sites in the liner or column contamination. It could also be related to sub-optimal temperature settings for higher-boiling point analytes.[3]
A logical first step in troubleshooting is to perform routine inlet maintenance, as this is a frequent source of problems.[1] If the issue persists, a more in-depth investigation of the column and method parameters is warranted.
Troubleshooting Guides
Guide 1: Addressing Inlet and Column Activity
Active sites in the GC inlet and column are a primary cause of peak tailing for many compounds, including hydrocarbons. These sites can adsorb analytes, leading to their delayed elution and asymmetrical peak shapes.
Q: My hydrocarbon peaks are tailing. How do I determine if active sites are the cause?
A: A simple diagnostic test is to inject a standard containing a non-polar compound that is known to not typically tail, such as a light hydrocarbon like methane. If this peak shows good symmetry while your target hydrocarbon peaks tail, it is a strong indication of chemical activity in your system.
Troubleshooting Steps:
Inlet Maintenance: The inlet is a common source of activity. Regularly replacing the inlet liner and septum is crucial.[1][4] Non-volatile residues from previous injections can accumulate on the liner, creating active sites.[4]
Use Deactivated Liners: For hydrocarbon analysis, especially for higher molecular weight compounds, using a deactivated liner is recommended. Deactivation minimizes the presence of active silanol (B1196071) groups on the glass surface.[1] Liners with glass wool can aid in sample vaporization but the wool itself can also become a source of activity if not properly deactivated.
Column Trimming: If inlet maintenance does not resolve the issue, the front section of the column may be contaminated. Trimming 10-20 cm from the inlet side of the column can remove the contaminated section and restore peak shape.[5]
Column Conditioning: Proper column conditioning is essential to ensure a stable and inert stationary phase. Refer to the detailed protocol below.
Guide 2: Optimizing GC Method Parameters
Sub-optimal GC method parameters can significantly impact peak shape. The following are key parameters to consider when troubleshooting peak tailing of hydrocarbons.
Q: Can my injection temperature be causing peak tailing for my hydrocarbon analysis?
A: Yes, an incorrect injection temperature can lead to peak tailing. If the inlet temperature is too low, it can result in slow or incomplete vaporization of higher boiling point hydrocarbons, causing them to enter the column as a broad band.[3] Conversely, a temperature that is too high can cause thermal degradation of some analytes, which can also manifest as peak distortion.
Q: How does the carrier gas flow rate affect peak shape?
A: The carrier gas flow rate influences the efficiency of the separation and can affect peak shape. A flow rate that is too low can lead to increased diffusion of the analyte band on the column, resulting in broader peaks. A flow rate that is too high may not allow for sufficient partitioning between the mobile and stationary phases, also leading to peak broadening.[6] There is an optimal flow rate for each column dimension that provides the best efficiency.
Data Presentation
The following tables provide representative data on how different GC parameters can influence the peak shape of hydrocarbons. The peak asymmetry factor (As) is a measure of peak tailing, with a value of 1 indicating a perfectly symmetrical peak. Values greater than 1 indicate tailing.
Table 1: Effect of Inlet Liner Type on Peak Asymmetry of n-Alkanes
n-Alkane
Standard Silanized Liner (As)
Deactivated Liner with Wool (As)
n-Dodecane (C12)
1.2
1.05
n-Hexadecane (C16)
1.4
1.1
n-Eicosane (C20)
1.6
1.2
n-Tetracosane (C24)
1.8
1.3
Note: This data is illustrative and actual values may vary depending on the specific GC system and conditions.
Table 2: Impact of Injection Temperature on Peak Asymmetry of a Polycyclic Aromatic Hydrocarbon (PAH)
Injection Temperature (°C)
Peak Asymmetry (As) for Benzo[a]pyrene
250
1.7
280
1.4
300
1.2
320
1.1
Note: This data is illustrative and actual values may vary depending on the specific GC system and conditions.
Table 3: Influence of Carrier Gas Flow Rate on Peak Asymmetry of n-Eicosane (C20)
Carrier Gas (Helium) Flow Rate (mL/min)
Peak Asymmetry (As)
0.8
1.5
1.0
1.3
1.2
1.1
1.5
1.4
Note: This data is illustrative and actual values may vary depending on the specific GC system and conditions.
Experimental Protocols
Protocol 1: Detailed Methodology for GC Inlet Maintenance (Septum and Liner Replacement)
Objective: To replace the septum and liner in the GC inlet to remove potential sources of contamination and activity.
Materials:
New, high-quality septum compatible with your instrument and analysis temperatures.
New, clean, and deactivated inlet liner (consider a liner with deactivated glass wool for hydrocarbon analysis).
Clean, lint-free gloves.
Tweezers or a liner removal tool.
Wrenches appropriate for your GC inlet.
Procedure:
Cool Down the Inlet: Ensure the GC inlet temperature has cooled to a safe handling temperature (typically below 50°C).
Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet at the instrument's control panel.
Remove the Septum Nut: Loosen and remove the septum retaining nut.
Replace the Septum: Use tweezers to remove the old septum. Place the new septum into the retaining nut, ensuring it is seated correctly. Do not overtighten the nut upon reinstallation to avoid coring of the septum.
Remove the Inlet Liner: Carefully remove the old inlet liner using tweezers or a dedicated liner removal tool.
Inspect and Clean the Inlet (if necessary): Visually inspect the inside of the inlet for any residues. If necessary, clean the inlet according to the manufacturer's instructions.
Install the New Liner: Wearing clean gloves, carefully insert the new, deactivated liner into the inlet.
Reassemble the Inlet: Reinstall the septum and retaining nut.
Restore Carrier Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut and other fittings using an electronic leak detector.
Equilibrate the System: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to the desired temperature.
Protocol 2: Detailed Methodology for GC Column Conditioning
Objective: To properly condition a new GC column or recondition an existing column to ensure a stable baseline and inert stationary phase.
Materials:
GC column to be conditioned.
Appropriate nuts and ferrules for your GC inlet and detector.
Carrier gas of high purity with appropriate traps for oxygen and moisture.
Procedure:
Install the Column in the Inlet:
Ensure the carrier gas is turned off.
Cut the column end cleanly and squarely.
Install the column in the GC inlet to the correct depth as specified by your instrument manufacturer. Do not connect the column to the detector at this stage.
Purge the Column:
Turn on the carrier gas flow at the recommended rate for your column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column).[7]
Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove any oxygen from the column.[8]
Temperature Program for Conditioning:
Without connecting the column to the detector, program the oven to ramp the temperature at a rate of 10-20°C/min to the conditioning temperature.
The conditioning temperature should be about 20°C above the final temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.[7][9]
Hold at the conditioning temperature for 1-2 hours for a new column, or for a shorter period if reconditioning.
Cool Down and Connect to Detector:
After conditioning, cool the oven down to the initial temperature of your method.
Turn off the carrier gas.
Connect the column to the detector, ensuring a clean, square cut and the correct insertion depth.
Final Bake-out and Equilibration:
Turn the carrier gas back on and perform a leak check at the detector fitting.
Heat the oven to the conditioning temperature again for a short period (e.g., 30 minutes) to bake out any contaminants that may have entered during the detector connection.
Cool the oven to your initial method temperature and allow the baseline to stabilize before running samples.
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing in GC.
Caption: Step-by-step workflow for GC inlet maintenance.
Technical Support Center: Enhancing Resolution in Mass Spectrometry of Alkane Isomers
Welcome to the technical support center dedicated to resolving challenges in the mass spectral analysis of alkane isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist res...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center dedicated to resolving challenges in the mass spectral analysis of alkane isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak ([M]⁺) of my branched alkane weak or absent in the mass spectrum?
A1: The molecular ion peak for branched alkanes is often weak or absent due to the high degree of fragmentation that occurs upon ionization, particularly with a standard Electron Ionization (EI) source.[1][2] Here's a breakdown of the reasons:
Carbocation Stability: Branched alkanes tend to fragment at the branching points because this leads to the formation of more stable secondary and tertiary carbocations.[2][3][4] The order of carbocation stability is: Tertiary > Secondary > Primary.[5]
Energy of Ionization: Standard EI at 70 eV is a "hard" ionization technique that imparts significant energy to the molecule, promoting extensive fragmentation.[1][6]
Degree of Branching: The intensity of the molecular ion peak decreases as the degree of branching in an isomer increases.[7] For instance, when comparing pentane (B18724) isomers, n-pentane will show the most intense molecular ion peak, followed by isopentane, and then neopentane.[7]
Q2: How can I enhance the molecular ion peak for branched alkane isomers?
A2: To increase the abundance of the molecular ion, it is recommended to use "soft" ionization techniques that impart less energy to the analyte molecules, thereby reducing fragmentation.[1][8]
Ionization Technique
Principle
Outcome for Alkanes
Electron Ionization (EI) at lower energy
Reducing the electron energy from the standard 70 eV.
Decreases fragmentation and enhances the molecular ion peak, but may also reduce overall sensitivity.[1]
Chemical Ionization (CI)
A reagent gas (e.g., methane) is ionized, which then reacts with the analyte molecule in a less energetic process.[6][8]
Results in significantly less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[1]
Field Ionization (FI)
A very soft ionization method that uses a strong electric field to ionize the analyte.
Can yield a strong molecular ion peak with minimal fragmentation.[1]
Supersonic GC-MS
Molecules are vibrationally cooled in a supersonic molecular beam before ionization.
Provides enhanced and trustworthy molecular ions for all hydrocarbons, including heavy ones.[9]
Q3: My alkane isomers are co-eluting from the GC column. How can I improve their separation?
A3: Achieving baseline separation of isomers is crucial for accurate mass spectral analysis. If isomers are co-eluting, consider the following optimization strategies for your Gas Chromatography (GC) method:[10][11]
Column Selection: Use a column with a different stationary phase that offers better selectivity for hydrocarbon isomers. For example, a more polar phase like Carbowax might resolve isomers that co-elute on a standard non-polar phase.[12][13]
Column Dimensions: Employ a longer column or a column with a smaller internal diameter to increase the number of theoretical plates and improve separation efficiency.[12][14]
Temperature Program: Optimize the oven temperature program. A slower temperature ramp can often improve the resolution of closely eluting compounds.[14]
Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas (e.g., Helium, Hydrogen) to its optimal velocity for the chosen column, which maximizes separation efficiency.[14]
Q4: How can I differentiate isomers that have very similar mass spectra even after optimizing GC separation?
A4: When isomers produce nearly identical mass spectra, advanced techniques are required for confident identification:
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) to several decimal places, providing the exact mass of an ion.[15][16] This can help confirm the elemental composition of fragment ions, aiding in structural elucidation, although it may not distinguish between isomers that have the exact same formula.[17]
Tandem Mass Spectrometry (MS/MS): Techniques like Collision-Induced Dissociation (CID) can be used to fragment specific ions from the initial mass spectrum.[18] Isomers may exhibit different fragmentation patterns in the MS/MS spectrum, allowing for their differentiation.
Advanced GC Techniques: Two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation power by using two columns with different selectivities, which can resolve highly complex mixtures of isomers.[19]
Vacuum Ultraviolet (VUV) Ionization: GC coupled with VUV ionization can help resolve constitutional isomers by providing structural constraints based on their unique absorption spectra.[20]
Troubleshooting Guide
Problem: Poor Signal Intensity or Undetectable Peaks
Possible Cause
Troubleshooting Step
Sample Concentration is too Low
Ensure the sample is appropriately concentrated. If the sample is too dilute, a strong enough signal may not be generated.[21]
Inefficient Ionization
The chosen ionization technique may not be optimal. Experiment with different methods (e.g., switch from EI to CI) to improve ionization efficiency for your specific analytes.[21]
Instrument Not Tuned/Calibrated
Regularly tune and calibrate the mass spectrometer. This ensures the ion source, mass analyzer, and detector are all operating at peak performance.[21]
Contamination in the System
Check for and clean any contamination in the ion source, GC inlet, or column, as this can suppress the signal.
Problem: Inaccurate Mass Measurements
Possible Cause
Troubleshooting Step
Incorrect Mass Calibration
Perform a mass calibration using an appropriate standard across the desired mass range. Incorrect calibration is a common source of mass errors.[21]
Instrument Drift
Mass accuracy can drift over time due to temperature fluctuations or electronic instability. Recalibrate the instrument regularly, especially before a critical analysis.[21]
High Background Noise
High chemical noise can interfere with accurate peak detection. Check for leaks in the system or sources of contamination.
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of Alkane Isomers using Electron Ionization (EI)
Sample Preparation: Dissolve the alkane isomer mixture in a volatile solvent (e.g., hexane (B92381) or heptane) to an appropriate concentration (e.g., 1-10 µg/mL).
GC Instrument Setup:
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl/95% dimethylpolysiloxane phase).[22]
Inlet: Set the injector temperature to 300°C and operate in splitless mode for trace analysis or a suitable split ratio (e.g., 50:1) for higher concentrations.[22]
Oven Program: Start at a low initial temperature (e.g., 50°C, hold for 2 min), then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 300°C, hold for 5 min).
Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.
MS Instrument Setup:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: Set to 230°C.
Mass Range: Scan from m/z 40 to 550.
Acquisition Mode: Full scan.
Analysis: Inject 1 µL of the sample. Identify peaks by comparing retention times and matching the acquired mass spectra against a reference library (e.g., NIST).
Protocol 2: Enhancing the Molecular Ion using Chemical Ionization (CI)
Sample Preparation: Prepare the sample as described in Protocol 1.
GC Instrument Setup: Use the same GC conditions as in Protocol 1 to ensure comparable retention times.
MS Instrument Setup:
Ion Source: Switch the instrument to Chemical Ionization (CI) mode.
Reagent Gas: Use methane (B114726) as the reagent gas at a pressure recommended by the instrument manufacturer.
Source Temperature: Set to a temperature appropriate for CI (e.g., 150-200°C).
Mass Range: Scan a range that includes the expected [M+H]⁺ ion (e.g., m/z 50 to 600).
Analysis: Inject the sample. Look for the protonated molecule [M+H]⁺, which will be significantly more abundant than the [M]⁺ peak observed under EI conditions. Fragmentation will be greatly reduced.
Technical Support Center: Purification of Complex Hydrocarbon Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common purification techniques used for complex hydrocarbon mixtures. The information is tailored for researchers, s...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common purification techniques used for complex hydrocarbon mixtures. The information is tailored for researchers, scientists, and drug development professionals.
Fractional Distillation
Fractional distillation is a primary technique for separating hydrocarbon mixtures based on differences in their boiling points.[1] It is the initial and main separation process in crude oil refining.[1]
Troubleshooting Guide & FAQs
Q1: Why is the separation of my hydrocarbon mixture poor, even with a fractionating column?
A1: Poor separation can result from several factors:
Insufficient column efficiency: The fractionating column may not have enough theoretical plates for the separation of components with close boiling points.[2] Every vaporization-condensation event, known as a "theoretical plate," enriches the distillate in the lower boiling component.[2]
Distillation rate is too fast: A rapid distillation rate doesn't allow for proper equilibrium between the liquid and vapor phases within the column. Slower, controlled heating is crucial.[3][4]
Incorrect thermometer placement: The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is distilling.[4]
Fluctuating heat source: An unstable heat source can cause inconsistent boiling and disrupt the temperature gradient in the column.[5]
Q2: My distillation is running very slowly or has stopped. What should I do?
A2: This issue, often called "stalling," can be due to:
Insufficient heating: The heating mantle or oil bath may not be set to a high enough temperature to vaporize the mixture.[4] You can try wrapping the column with glass wool or aluminum foil to insulate it from drafts.[4]
Heat loss from the column: For high-boiling point hydrocarbons, significant heat can be lost to the surroundings. Insulating the distillation column and head can help maintain the necessary temperature gradient.
Vapor leaks: Ensure all glass joints are properly sealed.[3] While greasing joints is a traditional practice, modern ground glass joints often provide a good seal without it.[3]
Q3: The temperature reading on my thermometer is fluctuating wildly. What does this mean?
A3: Unstable temperature readings can indicate:
Uneven boiling: This can be caused by a lack of boiling chips or a magnetic stirrer in the distillation flask.
Azeotrope formation: Some hydrocarbon mixtures can form azeotropes, which are mixtures with a constant boiling point that is different from the individual components.[6][7] Simple fractional distillation cannot separate azeotropes.[7]
Column flooding: This occurs when excess vapor flow causes liquid to be carried up the column, leading to poor separation and temperature instability.[5]
Q4: How can I separate hydrocarbons that form an azeotrope?
A4: Azeotropic distillation is a common technique. This involves adding a third component, known as an entrainer, to the mixture. The entrainer forms a new, lower-boiling azeotrope with one of the original components, which can then be distilled off, leaving the other component in a purer form.[6][8] For example, benzene (B151609) or cyclohexane (B81311) can be added to a water/ethanol azeotrope to facilitate separation.[6]
Quantitative Data for Fractional Distillation
Parameter
Typical Value/Range
Significance
Boiling Point Difference
> 25 °C for simple distillation; < 25 °C requires fractional distillation
The smaller the difference, the more theoretical plates are needed for separation.
Reflux Ratio
Varies (e.g., 1:1 to 10:1)
Higher reflux ratios generally lead to better separation but require more energy and longer distillation times.
Column Packing Efficiency
Varies by packing type (e.g., Raschig rings, Vigreux columns)
Determines the number of theoretical plates per unit length of the column.
Operating Pressure
Atmospheric or Vacuum
Vacuum distillation is used for high-boiling point or heat-sensitive hydrocarbons to lower their boiling points.[9]
Experimental Protocol: Fractional Distillation of a Hydrocarbon Mixture
Apparatus Setup: Assemble the fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., glass beads or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask.[4][10]
Sample Preparation: Add the hydrocarbon mixture to the round-bottom flask along with boiling chips or a magnetic stir bar.
Heating: Begin heating the flask gently using a heating mantle or oil bath.[4]
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should hold steady as the first, lower-boiling point fraction distills over.[4]
Fraction Collection: Collect the distillate in the receiving flask until the temperature begins to rise again, indicating that the next component is starting to distill. Change the receiving flask to collect each fraction separately.[10]
Shutdown: Once the desired separation is complete or the temperature drops significantly, turn off the heat source and allow the apparatus to cool.
Logical Workflow for Troubleshooting Fractional Distillation
Caption: Troubleshooting workflow for poor separation in fractional distillation.
Liquid Chromatography
High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in complex hydrocarbon mixtures, especially for non-volatile or high-molecular-weight compounds.[11]
Troubleshooting Guide & FAQs
Q1: Why am I seeing peak tailing in my chromatogram?
A1: Peak tailing can be caused by several factors:
Column overload: Injecting too much sample can lead to broad and asymmetric peaks.[12]
Column contamination: The column may be contaminated with strongly retained substances from previous injections.[13]
Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for the analytes.[12]
Column degradation: The stationary phase of the column may have degraded over time.[12]
Q2: My retention times are shifting. What is the cause?
A2: Retention time instability can be due to:
Changes in mobile phase composition: Even small variations in the solvent mixture can affect retention times.
Fluctuations in column temperature: Temperature affects the viscosity of the mobile phase and the solubility of the analytes.[12]
Column aging: Over time, the performance of the column can change.
Pump issues: Inconsistent flow from the pump can lead to variable retention times.[12]
Q3: I am not seeing any peaks, or the peaks are very small. What should I check?
A3: This could be due to:
Injection problems: The injector may not be functioning correctly, or the sample may not have been loaded properly.[12]
Detector issues: The detector may be turned off, not set to the correct wavelength, or malfunctioning.[12]
No sample in the vial: Ensure the correct sample vial was placed in the autosampler.
Clogged tubing or column: A blockage in the system can prevent the sample from reaching the detector.[13]
Quantitative Data for HPLC of Hydrocarbons
Parameter
Typical Value/Range
Significance
Column Particle Size
1.7 - 5 µm
Smaller particles generally provide higher resolution but require higher operating pressures.
Column Internal Diameter
2.1 - 4.6 mm
Affects sample loading capacity and solvent consumption.
Mobile Phase Flow Rate
0.5 - 2.0 mL/min
Influences analysis time and separation efficiency.
Injection Volume
5 - 20 µL
Should be optimized to avoid column overload.
Experimental Protocol: HPLC Separation of a Hydrocarbon Mixture
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio. Degas the mobile phase to remove dissolved air.
System Equilibration: Purge the HPLC pump to remove any air bubbles and then flush the entire system with the mobile phase until a stable baseline is achieved.
Sample Preparation: Dissolve the hydrocarbon mixture in a suitable solvent, filter it through a 0.45 µm filter, and place it in an autosampler vial.
Method Setup: Set up the HPLC method, including the mobile phase composition, flow rate, column temperature, injection volume, and detector parameters.
Sample Injection: Inject the prepared sample onto the column.
Data Acquisition: Acquire the chromatogram and integrate the peaks to determine the retention times and peak areas.
Data Analysis: Analyze the data to identify and quantify the components of the mixture based on a calibration standard.
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for HPLC analysis of hydrocarbons.
Solvent Extraction
Solvent extraction, also known as liquid-liquid extraction, is a method to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[14]
Troubleshooting Guide & FAQs
Q1: An emulsion has formed between the two liquid layers, and they are not separating. What can I do?
A1: Emulsion formation is a common problem in solvent extraction.[15] Here are some ways to address it:
Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[15]
"Salting out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer and can help break the emulsion.[15]
Centrifugation: If the volume is small, centrifuging the mixture can help separate the layers.[15]
Filtration: Passing the mixture through a phase separation filter paper can also be effective.[15]
Q2: I am not getting a good recovery of my target hydrocarbon. Why might this be?
A2: Poor recovery can be due to:
Incorrect solvent choice: The solvent may not have a high enough affinity for the target compound. The choice of solvent is critical for effective extraction.[16]
Insufficient mixing: The two phases may not have been mixed thoroughly enough to allow for efficient transfer of the solute from one phase to the other.
pH of the aqueous phase: For acidic or basic hydrocarbons, the pH of the aqueous phase can significantly affect their solubility and partitioning.
Not enough extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
Q3: How do I choose the right solvent for my extraction?
A3: The ideal extraction solvent should:
Have a high solubility for the target hydrocarbon.
Be immiscible with the other solvent (usually water).
Have a relatively low boiling point for easy removal after extraction.
Be safe to handle and environmentally friendly.[17]
Quantitative Data for Solvent Extraction
Parameter
Typical Value/Range
Significance
Partition Coefficient (K)
> 1
A higher partition coefficient indicates that the solute is more soluble in the extracting solvent, leading to better separation.
Solvent-to-Feed Ratio
Varies (e.g., 1:1 to 1:10)
This ratio is optimized to maximize extraction efficiency while minimizing solvent usage.
Number of Extraction Stages
1 to 5
Multiple extraction stages are often necessary to achieve high recovery of the target compound.
Experimental Protocol: Solvent Extraction of a Hydrocarbon Mixture
Preparation: Add the aqueous solution containing the hydrocarbon mixture to a separatory funnel.
Solvent Addition: Add the appropriate organic extraction solvent to the separatory funnel.
Extraction: Stopper the funnel and gently invert it several times to mix the two phases. Periodically vent the funnel to release any pressure buildup.
Phase Separation: Allow the funnel to stand undisturbed until the two layers have completely separated.
Collection: Carefully drain the lower layer from the funnel. Then, pour the upper layer out through the top of the funnel to avoid contamination.
Repeat: If necessary, repeat the extraction process with fresh solvent to improve the recovery of the target compound.
Drying and Evaporation: Dry the combined organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate) and then remove the solvent by evaporation to isolate the purified hydrocarbon.
Technical Support Center: Minimizing Rearrangement Byproducts in Alkane Synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize t...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of rearrangement byproducts during alkane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are rearrangement byproducts and why do they form in alkane synthesis?
A1: Rearrangement byproducts are structural isomers of the desired alkane product that form during certain synthetic reactions. They arise from the reorganization of an unstable carbocation intermediate to a more stable one.[1] This process, often a 1,2-hydride or 1,2-alkyl shift, is a fundamental challenge in reactions involving carbocations, such as the Friedel-Crafts alkylation.[1] The driving force is the thermodynamic stability of the carbocation, with tertiary carbocations being more stable than secondary, which are more stable than primary carbocations.
Q2: Which alkane synthesis methods are most prone to rearrangement?
A2: Methods that proceed through a carbocation intermediate are highly susceptible to rearrangement. The most prominent example is the Friedel-Crafts alkylation, where the generation of a carbocation from an alkyl halide and a Lewis acid is a key step.[2][3] Even when a primary alkyl halide is used, which would form a very unstable primary carbocation, rearrangement can still occur.[2]
Q3: How can I avoid rearrangement byproducts in my synthesis?
A3: The most reliable method to prevent rearrangement in the context of alkylating aromatic rings is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[4] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[5] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reductions.[4] Alternatively, synthesis routes that do not involve carbocation intermediates, such as the Corey-House synthesis, can be employed.[6][7][8][9][10]
Q4: Can reaction conditions be modified to reduce rearrangement?
A4: While completely eliminating rearrangement in susceptible reactions is difficult, adjusting reaction conditions can sometimes influence the product distribution. Lowering the reaction temperature may disfavor the rearrangement process to some extent. The choice of Lewis acid and solvent can also play a role, although the formation of the more stable carbocation is often the dominant pathway.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: My Friedel-Crafts alkylation yielded a branched alkane instead of the expected straight-chain product.
Possible Cause: You have observed a classic carbocation rearrangement. For instance, when attempting to synthesize n-propylbenzene from 1-chloropropane (B146392) and benzene (B151609), the initially formed primary carbocation rapidly rearranges to a more stable secondary carbocation, leading to isopropylbenzene as the major product.[11][12]
Solutions:
Switch to a two-step acylation-reduction sequence: This is the most effective solution. Perform a Friedel-Crafts acylation with propanoyl chloride to form propiophenone (B1677668), which can then be reduced to n-propylbenzene.
Consider alternative syntheses: For non-aromatic alkanes, the Corey-House synthesis provides a reliable way to couple alkyl groups without rearrangement.[6][7][8][9][10]
Issue 2: My reaction has produced a complex mixture of isomers.
Possible Cause: Besides the primary rearrangement product, you might be observing polyalkylation, where the initial product, which is often more reactive than the starting material, undergoes further alkylation. This is a common issue in Friedel-Crafts alkylation.
Solutions:
Use a large excess of the aromatic substrate: This increases the probability that the alkylating agent will react with the starting material rather than the alkylated product.
Control stoichiometry and addition rate: Slowly adding the alkylating agent can help maintain a low concentration of the electrophile and reduce polyalkylation.
Again, consider Friedel-Crafts acylation: The acylated product is deactivated towards further electrophilic substitution, thus preventing polyacylation.[5]
Issue 3: I am using the Corey-House synthesis to avoid rearrangement, but my yield is low.
Possible Cause: The Corey-House synthesis has its own set of limitations. Low yields can result from several factors:
Use of sterically hindered halides: The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination side reactions.[6][8][13]
Side reactions of the Gilman reagent: The lithium dialkylcuprate (Gilman reagent) can be sensitive to air and moisture.[14]
Wasted alkyl group: In the standard Corey-House synthesis, one of the two alkyl groups on the cuprate (B13416276) is not transferred.[6]
Solutions:
Substrate selection: Whenever possible, use a primary alkyl halide as the coupling partner for the Gilman reagent.
Inert atmosphere: Ensure your reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to protect the Gilman reagent.
Use of "dummy" ligands: To conserve a valuable alkyl group, a mixed Gilman reagent can be prepared where one of the ligands is a non-transferable "dummy" group, such as an alkynyl or cyano ligand.[6]
Data Presentation: Product Distribution in Friedel-Crafts Alkylation
The following table summarizes the product distribution in selected Friedel-Crafts alkylation reactions, illustrating the prevalence of rearrangement byproducts.
Protocol 1: Friedel-Crafts Alkylation of Toluene with 1-Chlorobutane (Illustrating Rearrangement)
This protocol is adapted from a standard laboratory procedure and is known to produce a rearranged product as the major isomer.
Apparatus Setup: Assemble a dry, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Equip the top of the condenser with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.
Reagent Preparation: In the round-bottomed flask, place aluminum chloride and cover it with dry toluene.
Addition of Alkyl Halide: In the dropping funnel, place a mixture of 1-chlorobutane and toluene.
Reaction: Slowly add the 1-chlorobutane/toluene mixture to the stirred suspension of aluminum chloride in toluene over 10 minutes. The reaction is exothermic, and HCl gas will be evolved.
Reaction Completion: After the addition is complete, stir the mixture for an additional 20 minutes, or until the evolution of HCl ceases.
Workup: Carefully pour the reaction mixture into a separatory funnel containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
Extraction and Purification: Shake the separatory funnel, allow the layers to separate, and discard the aqueous layer. Wash the organic layer with water, then a sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous calcium chloride and purify the product by distillation.[17]
Protocol 2: Friedel-Crafts Acylation of Benzene
This protocol describes the first step in the acylation-reduction route to obtain a non-rearranged alkylbenzene.
Apparatus Setup: Use the same setup as in Protocol 1.
Reaction Mixture: Place anhydrous aluminum chloride and dry benzene in the round-bottomed flask.
Addition of Acyl Chloride: Add propanoyl chloride dropwise from the dropping funnel to the stirred mixture.
Heating: After the addition is complete, gently heat the reaction mixture to about 60°C for approximately 30 minutes.[16]
Workup and Purification: Follow the same workup and purification procedure as in Protocol 1 to isolate the propiophenone.
Protocol 3: Clemmensen Reduction of Propiophenone
This protocol reduces the ketone from Protocol 2 to the corresponding alkane under acidic conditions.
Reagent Preparation: Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride.
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and the propiophenone from Protocol 2.
Reflux: Heat the mixture to a vigorous reflux. Periodically, add more concentrated hydrochloric acid through the condenser.
Reaction Completion: After several hours of reflux, the oily ketone layer should disappear.
Workup and Purification: Cool the mixture, separate the organic layer, extract the aqueous layer with a suitable solvent (e.g., diethyl ether), combine the organic fractions, wash, dry, and purify by distillation.
Protocol 4: Wolff-Kishner Reduction of Propiophenone
This protocol is an alternative to the Clemmensen reduction, performed under basic conditions.
Hydrazone Formation: In a round-bottomed flask, mix the propiophenone from Protocol 2, hydrazine (B178648) hydrate, and a high-boiling solvent like diethylene glycol. Heat the mixture to form the hydrazone.
Reduction: Add a strong base, such as potassium hydroxide, to the mixture.
Distillation: Heat the mixture to a higher temperature (around 200°C) to distill off water and drive the reaction to completion. The hydrazone will decompose to the alkane and nitrogen gas.
Workup and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Wash, dry, and purify the n-propylbenzene by distillation.
Protocol 5: Corey-House Synthesis of a Non-Rearranged Alkane
This protocol provides a general method for coupling two alkyl groups without the risk of rearrangement.
Formation of Alkyllithium: In a flame-dried flask under an inert atmosphere, react an alkyl halide (R-X) with lithium metal in dry diethyl ether to form the alkyllithium reagent (R-Li).
Formation of Gilman Reagent: In a separate flask under an inert atmosphere, suspend copper(I) iodide in dry diethyl ether and cool it in an ice bath. Slowly add two equivalents of the alkyllithium reagent to form the lithium dialkylcuprate (R₂CuLi), also known as the Gilman reagent.[18]
Coupling Reaction: Add the second alkyl halide (R'-X) to the Gilman reagent. The reaction is typically fast and occurs at low temperatures.
Workup and Purification: Quench the reaction with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent, wash, dry, and purify the resulting alkane (R-R').
Visualizations
Caption: Decision workflow for selecting an appropriate alkane synthesis method.
Caption: Troubleshooting guide for unexpected products in Friedel-Crafts alkylation.
Caption: Comparison of intermediates in Friedel-Crafts alkylation vs. acylation.
Technical Support Center: Enhancing Microbial Alkane Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the efficiency of microbial alkane production. This resource provides troubleshooting guidance...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the efficiency of microbial alkane production. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your microbial alkane production experiments.
Problem: Low or No Alkane Titer
Possible Cause 1: Inefficient Enzyme Activity
Question: My engineered microbial strain is growing well, but the final alkane titer is very low or undetectable. What could be the issue with my enzymes?
Answer: Low alkane production is a common challenge often linked to the efficiency of the core enzymes in the biosynthetic pathway, typically acyl-ACP reductase (AAR) and aldehyde-deformylating oxygenase (ADO).[1] The activity of these enzymes can be a significant bottleneck.[1]
ADO inefficiency: The ADO enzyme is known for its slow catalytic rate and high energy demand, which can limit the overall conversion of fatty aldehydes to alkanes.[1]
Enzyme Substrate Specificity: The chosen AAR and ADO enzymes may have poor specificity for the fatty acid precursors available in your microbial host.[2]
Suboptimal Enzyme Expression: The expression levels of AAR and ADO might not be balanced, leading to the accumulation of toxic fatty aldehyde intermediates.[3]
Troubleshooting Steps:
Enzyme Source Selection: Experiment with AAR and ADO enzymes from different cyanobacterial species, as their activities and substrate specificities can vary.[2]
Codon Optimization: Ensure the genes for your biosynthetic pathway are codon-optimized for your expression host (e.g., E. coli, S. cerevisiae) to improve translation efficiency.
Promoter Engineering: Use promoters of varying strengths to tune the expression levels of AAR and ADO to achieve a balanced pathway and avoid the buildup of toxic intermediates.
Protein Engineering: Consider protein engineering approaches to improve the catalytic efficiency and stability of the ADO enzyme.
Possible Cause 2: Insufficient Precursor Supply
Question: How can I determine if a lack of precursors is limiting my alkane production, and how can I address it?
Answer: The production of alkanes is highly dependent on the availability of fatty acid precursors, specifically acyl-ACPs or acyl-CoAs.[4] A shortage of these molecules will directly impact your final titer.
Competing Pathways: Native metabolic pathways in the host organism, such as β-oxidation (fatty acid degradation), can compete for the fatty acid precursors, diverting them away from your desired alkane synthesis pathway.[1][5]
Insufficient Carbon Flux: The central carbon metabolism may not be directing enough carbon towards fatty acid biosynthesis.
Troubleshooting Steps:
Block Competing Pathways: Knock out or downregulate genes involved in competing pathways. For example, deleting the fadD gene in E. coli can prevent the degradation of free fatty acids and redirect them towards your pathway.[6]
Overexpress Key Fatty Acid Biosynthesis Genes: Increase the expression of enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) to boost the intracellular pool of fatty acid intermediates.[1] Overexpressing a transcriptional activator for fatty acid biosynthesis, such as fadR in E. coli, can also increase titers.[7]
Optimize Fermentation Media: Ensure your growth medium has an optimal carbon-to-nitrogen ratio to favor fatty acid accumulation.
Possible Cause 3: Product Toxicity and Export
Question: My culture growth is inhibited after inducing alkane synthesis. Could product toxicity be the cause?
Answer: Yes, the accumulation of alkanes and fatty aldehyde intermediates can be toxic to microbial cells, leading to compromised cell viability and reduced productivity.[1][5] Additionally, inefficient export of the produced alkanes can lead to their intracellular accumulation and exacerbate toxicity.
Troubleshooting Steps:
Two-Phase Cultivation: Implement a two-phase cultivation system by adding an organic solvent overlay (e.g., dodecane) to the culture medium. This can extract the alkanes as they are produced, reducing their concentration within the cells and mitigating toxicity.
Enhance Product Export: Engineer efflux pumps or other transport systems to actively export the alkanes from the cells.
Dynamic Regulation: Employ dynamic regulatory circuits that control the expression of the alkane biosynthesis pathway based on cell density or the presence of an inducer. This can help to separate the cell growth phase from the production phase, minimizing the toxic effects on growth.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial pathways for alkane production?
A1: The most commonly engineered pathway for microbial alkane production is the fatty acid-derived pathway, which involves two key enzymes: acyl-ACP reductase (AAR) and aldehyde-deformylating oxygenase (ADO).[1] AAR reduces fatty acyl-ACPs to fatty aldehydes, which are then converted to alkanes by ADO.[1] Other pathways include the decarboxylation of fatty acids to produce terminal alkenes and a "head-to-head" condensation pathway.[5]
Q2: Which host organisms are commonly used for microbial alkane production?
A2: Escherichia coli and Saccharomyces cerevisiae are frequently used as host organisms due to their well-characterized genetics and established metabolic engineering tools.[1] Oleaginous yeasts like Yarrowia lipolytica are also promising because of their natural ability to accumulate high levels of lipids, which serve as precursors for alkane synthesis.[1] Cyanobacteria are also of interest as they can produce alkanes directly from CO2 through photosynthesis.[8][9]
Q3: How can I quantify the alkanes produced by my microbial cultures?
A3: The standard method for quantifying alkanes is gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[10] This involves extracting the alkanes from the culture using an organic solvent (e.g., ethyl acetate (B1210297), hexane), followed by analysis of the organic phase on the GC system.[10]
Q4: What are typical titers I can expect from engineered microbes?
A4: Alkane titers can vary widely depending on the host organism, the specific metabolic engineering strategies employed, and the cultivation conditions. Early efforts resulted in titers in the range of a few mg/L.[7] Through further optimization, such as deleting competing pathways and overexpressing precursor supply genes, titers have been increased to several hundred mg/L and even up to the g/L scale in fed-batch fermentations.[1][7]
Data Presentation
Table 1: Comparison of Alkane Titers in Engineered E. coli
Identify the alkane peaks in the chromatogram based on their retention times and mass spectra compared to pure standards.
Quantify the concentration of each alkane by comparing its peak area to the peak area of the internal standard and a standard curve of known alkane concentrations.[10]
Comparative analysis of 3-Ethyl-2,4,5-trimethylhexane isomers
A Comparative Analysis of 3-Ethyl-2,4,5-trimethylhexane Isomers for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, a thorough understanding of isomeri...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of 3-Ethyl-2,4,5-trimethylhexane Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, a thorough understanding of isomeric purity and properties is paramount. This guide provides a comparative analysis of 3-Ethyl-2,4,5-trimethylhexane and its structural isomers. As alkanes, these compounds are generally considered biologically inert but find utility as solvents, standards, and in the synthesis of more complex molecules. Their structural similarity presents a significant analytical challenge, necessitating a multi-technique approach for differentiation and characterization.
Physicochemical Properties: A Comparative Overview
Note: Predicted values are based on general trends observed for alkane isomers.
Stereoisomerism
3-Ethyl-2,4,5-trimethylhexane possesses multiple chiral centers at positions 3, 4, and 5, leading to the possibility of several stereoisomers (diastereomers and enantiomers). The specific rotation of plane-polarized light would differ for each enantiomer, a property that can be measured using polarimetry. The separation and characterization of these stereoisomers require chiral chromatography techniques.
Experimental Protocols for Isomer Differentiation
The differentiation of 3-Ethyl-2,4,5-trimethylhexane isomers relies on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase.[7] MS then fragments the eluted compounds, providing a unique mass spectrum that acts as a molecular fingerprint.[8]
Experimental Protocol:
Sample Preparation: Dilute the isomer mixture in a volatile solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration (e.g., 100 ppm).
GC Conditions:
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for alkane separation.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min) to ensure separation of isomers.
Injection Volume: 1 µL.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-200.
Ion Source Temperature: 230 °C.
Transfer Line Temperature: 280 °C.
Data Interpretation:
Retention Time: Isomers with more branching tend to have shorter retention times on non-polar columns due to their lower boiling points.[9] Therefore, 3-Ethyl-2,4,5-trimethylhexane is expected to elute earlier than n-undecane.
Mass Spectrum: Branched alkanes show characteristic fragmentation patterns.[8][10][11][12] Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[8][10][11][12] The molecular ion peak (M+) at m/z 156 may be weak or absent in highly branched isomers.[11][13] Look for prominent peaks resulting from the loss of alkyl radicals at the branching points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Spectroscopy:
Spectrometer Frequency: 400 MHz or higher for better resolution.
Number of Scans: 16 or more to improve signal-to-noise.
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Spectroscopy:
Spectrometer Frequency: 100 MHz or higher.
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
Decoupling: Proton-decoupled mode to obtain singlets for each unique carbon.
Data Interpretation:
¹H NMR: Protons on alkyl groups typically resonate in the 0.7-1.5 ppm range.[14][15] The chemical shift and splitting patterns (multiplicity) will be complex for 3-Ethyl-2,4,5-trimethylhexane due to the numerous, chemically similar protons. Protons on methine groups (CH) will be further downfield than those on methylene (B1212753) (CH₂) and methyl (CH₃) groups.
¹³C NMR: The number of signals corresponds to the number of non-equivalent carbon atoms. Carbons in different chemical environments will have distinct chemical shifts, typically in the 10-50 ppm range for alkanes.[16] The degree of substitution affects the chemical shift; quaternary carbons are generally more shielded than tertiary, secondary, and primary carbons.[14]
Synthesis of Highly Branched Alkanes
The synthesis of specific, highly branched alkanes like 3-Ethyl-2,4,5-trimethylhexane often involves multi-step procedures. One common approach is the Grignard reaction, where an alkyl magnesium halide reacts with a ketone or an ester to form a tertiary alcohol, followed by dehydration and hydrogenation to yield the desired alkane.[17] Another method involves the alkylation of dithianes, which allows for the construction of complex carbon skeletons.[18][19][20]
Signaling Pathways and Biological Activity
As simple alkanes, 3-Ethyl-2,4,5-trimethylhexane and its isomers are not known to participate in specific biological signaling pathways.[1] Their biological relevance is primarily as components of complex hydrocarbon mixtures or as inert solvents and excipients in pharmaceutical formulations. Their low reactivity makes them generally biologically inert.[1]
Visualizing Experimental Workflows
The following diagrams illustrate the logical workflows for the analysis of 3-Ethyl-2,4,5-trimethylhexane isomers.
Caption: Workflow for the separation and identification of alkane isomers using GC-MS.
Caption: Workflow for the structural elucidation of alkane isomers using NMR spectroscopy.
Validating Synthesized Alkane Structures: A Comparative Guide to NMR and MS
The precise structural confirmation of synthesized alkanes is a critical step in chemical research and drug development. The seemingly simple saturated hydrocarbon backbone can possess a high degree of isomerism, making...
Author: BenchChem Technical Support Team. Date: December 2025
The precise structural confirmation of synthesized alkanes is a critical step in chemical research and drug development. The seemingly simple saturated hydrocarbon backbone can possess a high degree of isomerism, making unambiguous structure determination essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and commonly employed analytical techniques for this purpose. This guide provides a detailed comparison of their capabilities, supported by experimental data and protocols, to assist researchers in making informed decisions for their analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For alkanes, ¹H and ¹³C NMR are indispensable for mapping the connectivity of the carbon skeleton and the attached protons.
¹H NMR Spectroscopy probes the environment of hydrogen atoms. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity), governed by the coupling constant (J), reveals the number of neighboring protons.
¹³C NMR Spectroscopy provides information about the carbon backbone. The chemical shift of each carbon signal is characteristic of its hybridization and substitution pattern.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Alkanes
Functional Group
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
Methyl (-CH₃)
0.7 - 1.3
5 - 30
Methylene (-CH₂-)
1.2 - 1.6
20 - 45
Methine (>CH-)
1.4 - 1.8
25 - 55
Quaternary Carbon (>C<)
-
30 - 50
Experimental Protocol: Acquiring NMR Spectra of a Synthesized Alkane
Sample Preparation:
Dissolve approximately 5-10 mg of the purified alkane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is critical to avoid interfering signals.
Transfer the solution to a 5 mm NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.
Instrument Setup:
Place the NMR tube in the spectrometer's probe.
"Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
"Shim" the magnetic field to achieve high homogeneity and improve spectral resolution.
Data Acquisition:
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the absorptive mode.
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
Caption: NMR experimental workflow for alkane structure validation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For alkanes, Electron Ionization (EI) is the most common method, which involves bombarding the molecule with high-energy electrons. This process generates a molecular ion (M⁺) and a series of fragment ions.
The fragmentation of alkanes typically involves the cleavage of C-C bonds, leading to the formation of a series of carbocations. The relative abundance of these fragment ions provides clues about the stability of the carbocations and, consequently, the branching of the alkane skeleton.
Table 2: Common Mass Spectral Fragment Series for Alkanes
m/z Series
Ion Formula
Interpretation
15, 29, 43, 57, 71...
[CₙH₂ₙ₊₁]⁺
Alkyl fragments resulting from C-C bond cleavage.
M-15
[M-CH₃]⁺
Loss of a methyl group.
M-29
[M-C₂H₅]⁺
Loss of an ethyl group.
M-43
[M-C₃H₇]⁺
Loss of a propyl group.
The most abundant fragment ions often correspond to the formation of more stable secondary and tertiary carbocations, providing strong evidence for the presence and location of branching.
Experimental Protocol: Acquiring a Mass Spectrum of a Synthesized Alkane
Sample Introduction:
For volatile alkanes, direct injection via a gas chromatography (GC-MS) system is ideal. This allows for the separation of the alkane from any impurities before it enters the mass spectrometer.
Alternatively, a direct insertion probe can be used for less volatile samples.
Ionization:
The sample is introduced into the ion source, where it is vaporized and ionized, typically using Electron Ionization (EI) at 70 eV.
Mass Analysis:
The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Detection:
The separated ions are detected, and their abundance is recorded.
Data Interpretation:
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Identify the molecular ion peak (M⁺) to determine the molecular weight.
Analyze the fragmentation pattern to deduce the structure of the alkane. Compare the observed fragments with known fragmentation patterns for alkanes.
Caption: Mass spectrometry workflow for alkane structure validation.
Comparative Analysis: NMR vs. MS
Both NMR and MS provide critical and often complementary information for the structural validation of synthesized alkanes. The choice of technique, or the decision to use both, depends on the specific information required.
Table 3: Comparison of NMR and MS for Alkane Structure Validation
Feature
NMR Spectroscopy
Mass Spectrometry
Primary Information
Detailed connectivity (C-H framework)
Molecular weight and fragmentation pattern
Isomer Differentiation
Excellent for constitutional isomers
Can distinguish isomers with different fragmentation patterns, but can be challenging for similar isomers
Sample Amount
Requires mg quantities
Highly sensitive, requires μg to ng quantities
Sample State
Solution
Gas phase (or readily vaporizable)
Data Complexity
Can be complex for large molecules with overlapping signals
Relatively simple for small alkanes, but can be complex for large or highly branched structures
Quantitative Analysis
Excellent for determining relative ratios of different protons/carbons
Can be quantitative with appropriate calibration
Complementary Use
Provides the detailed "what and where" of atoms.
Provides the overall "how big" and "how it breaks apart."
Conclusion: A Synergistic Approach
For the unambiguous structural validation of synthesized alkanes, a synergistic approach utilizing both NMR and MS is highly recommended. NMR excels at providing a detailed map of the carbon-hydrogen framework, allowing for the precise determination of connectivity and differentiation between isomers. Mass spectrometry, on the other hand, provides the definitive molecular weight and offers valuable clues about the branching pattern through its fragmentation analysis. By combining the strengths of these two powerful techniques, researchers can have the highest level of confidence in the structure of their synthesized alkanes, a crucial aspect of rigorous scientific investigation and the development of new chemical entities.
Validation
Synergistic Approach to Alkane Identification: A Comparative Guide to Cross-Validation of GC and NMR Data
The unambiguous structural elucidation of alkanes, particularly complex branched or long-chain hydrocarbons, necessitates a multi-technique approach to ensure confident identification. Gas Chromatography (GC), especially...
Author: BenchChem Technical Support Team. Date: December 2025
The unambiguous structural elucidation of alkanes, particularly complex branched or long-chain hydrocarbons, necessitates a multi-technique approach to ensure confident identification. Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful, orthogonal analytical techniques that, when used in conjunction, provide a comprehensive characterization of alkane structures. GC excels at separating volatile compounds and providing molecular weight and fragmentation information, while NMR offers detailed insights into the chemical environment and connectivity of atoms within a molecule.[1][2][3] This guide provides an objective comparison of these methods, complete with experimental protocols and data, to assist researchers, scientists, and drug development professionals in their analytical workflows.
The cross-validation of data from these two techniques allows for a much higher degree of certainty in structural assignment than either method could achieve alone.[2] NMR provides definitive evidence of the alkane nature and the ratio of different proton and carbon types, while GC-MS confirms the molecular weight and fragmentation patterns characteristic of the alkane's structure.[1][2]
Data Presentation: A Comparative Summary
The quantitative data obtained from GC-MS and NMR analyses are distinct yet complementary. For a given alkane, each technique yields specific parameters that, when combined, create a detailed molecular portrait. The following tables summarize the expected quantitative data for a representative long-chain branched alkane, Triacontane, 11,20-didecyl- (a C50 hydrocarbon).[1]
Table 1: Predicted GC-MS Data for Triacontane, 11,20-didecyl- [1]
Mass-to-Charge Ratio (m/z)
Proposed Fragment Ion
Structural Origin
Predicted Relative Abundance
702
[C50H102]+• (Molecular Ion)
Intact molecule
Low
561
[C40H81]+
Loss of a decyl radical
Moderate
421
[C30H61]+
Cleavage at the C20 branch
High
281
[C20H41]+
Cleavage at the C11 branch
High
141
[C10H21]+
Decyl fragment
Moderate
57, 71, 85...
[CnH2n+1]+
General alkane fragmentation
High (series)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Triacontane, 11,20-didecyl- [1][4]
Nucleus
Carbon/Proton Type
Predicted Chemical Shift (δ, ppm)
¹³C
Methine (CH) at C11 and C20
38 - 42
¹³C
Methylene (CH₂) adjacent to branches
30 - 35
¹³C
Bulk Methylene (CH₂) in chains
29 - 30
¹³C
Terminal Methyl (CH₃)
14 - 15
¹H
Methine (CH)
~1.5
¹H
Methylene (CH₂)
~1.2-1.4
¹H
Terminal Methyl (CH₃)
~0.8-0.9
Experimental Protocols
Detailed methodologies are crucial for acquiring high-quality, reproducible data for cross-validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile organic molecules.[5] The sample is vaporized and separated based on volatility and polarity in the GC column before being fragmented, ionized, and detected by the mass spectrometer.[5]
1. Sample Preparation:
Dissolve approximately 1 mg of the alkane sample in 1 mL of a volatile solvent such as hexane (B92381) or dichloromethane.[1]
Ensure the sample is fully dissolved to prevent column blockage.[1]
For quantitative analysis, an internal standard (e.g., a different n-alkane of known concentration) should be added.[3]
Column: A non-polar capillary column (e.g., DB-1ht, 30 m x 0.25 mm i.d., 0.1 µm film thickness) is suitable for high-boiling point alkanes.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 350°C.
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 380°C and hold for 10 minutes. This program should be optimized based on the specific alkanes being analyzed.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 800.
3. Data Analysis:
The retention time of the analyte is compared with standards for preliminary identification.
The mass spectrum is analyzed by identifying the molecular ion peak (if present) and the characteristic fragmentation pattern of alkanes.[2]
The obtained spectrum is compared against spectral libraries (e.g., NIST) for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure of a molecule.[6][7] It is exceptionally well-suited for identifying the types and connectivity of protons (¹H NMR) and carbons (¹³C NMR) in a sample.
1. Sample Preparation:
Dissolve 5-10 mg of the alkane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).[1][8]
Transfer the solution to a standard 5 mm NMR tube.[6]
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]
2. Instrumentation and Conditions (¹H and ¹³C NMR): [1][6]
Spectrometer: A 400 MHz or higher field NMR spectrometer.
Solvent: CDCl₃.
Temperature: 298 K.
¹H NMR:
Pulse Sequence: Standard single-pulse experiment.
Relaxation Delay: 2-5 seconds.
Number of Scans: 16-64.
¹³C NMR:
Pulse Sequence: Proton-decoupled experiment.
Relaxation Delay: 2 seconds.
Number of Scans: 1024 or more to achieve adequate signal-to-noise.[1]
3. Data Analysis:
Analyze the chemical shifts (δ), integration (peak area), and multiplicity (splitting patterns) of the signals in the ¹H NMR spectrum to determine the types and ratios of different protons.
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different types of carbon atoms (CH₃, CH₂, CH, C).
For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons.[9]
Visualization of Analytical Workflow and Data Synergy
To better illustrate the process and the complementary nature of these techniques, the following diagrams are provided.
A Comparative Guide to Fuel Additives: Evaluating 3-Ethyl-2,4,5-trimethylhexane Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of fuel additive performance, focusing on the highly branched alkane 3-Ethyl-2,4,5-trimethylhexane in comparison to established altern...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of fuel additive performance, focusing on the highly branched alkane 3-Ethyl-2,4,5-trimethylhexane in comparison to established alternatives such as iso-octane, ethanol, and MTBE. This guide provides a review of available data, detailed experimental protocols for performance evaluation, and visualizations of key concepts and workflows.
The quest for more efficient and cleaner-burning fuels is a cornerstone of modern energy research. A critical aspect of this research lies in the development and optimization of fuel additives that enhance combustion properties, increase octane (B31449) ratings, and reduce harmful emissions. Among the vast array of potential additives, highly branched alkanes have garnered significant attention due to their superior anti-knock characteristics. This guide focuses on 3-Ethyl-2,4,5-trimethylhexane, a C11 isomer, and evaluates its potential performance against well-established fuel additives.
While direct experimental data for 3-Ethyl-2,4,5-trimethylhexane is not extensively available in public literature, its performance can be inferred from the well-established principles of hydrocarbon chemistry. Increased branching in alkanes leads to greater molecular compactness and stability of the resulting radical intermediates during combustion, which in turn increases the fuel's resistance to auto-ignition, or "knocking".[1] This translates to a higher octane number.
Performance Characteristics of Fuel Additives
The performance of a fuel additive is primarily assessed by its impact on the octane rating, heat of combustion, and emission profile of the base fuel. The following tables summarize the known quantitative data for common fuel additives.
Table 1: Comparison of Key Performance Metrics for Selected Fuel Additives
Note: The values for 3-Ethyl-2,4,5-trimethylhexane are inferred based on the general trends observed for highly branched alkanes. The heat of combustion is estimated based on its molecular formula.
In-depth Look: 3-Ethyl-2,4,5-trimethylhexane
3-Ethyl-2,4,5-trimethylhexane is a highly branched C11 alkane. Its molecular structure, with multiple methyl and ethyl side chains, suggests a high degree of molecular compactness. This structural feature is a strong indicator of a high octane number, likely exceeding that of the benchmark iso-octane (RON 100).[1] The increased stability of the tertiary and quaternary carbon centers in its structure would lead to a more controlled combustion process, effectively suppressing engine knock.
In terms of energy content, as a pure hydrocarbon, its heat of combustion is expected to be comparable to other alkanes on a mass basis. The general trend for alkanes shows a near-linear increase in the heat of combustion with an increasing number of carbon atoms.[3]
The emission profile of 3-Ethyl-2,4,5-trimethylhexane, when blended with gasoline, is anticipated to be favorable. Complete combustion of alkanes produces carbon dioxide and water. Due to its expected high combustion efficiency, it is likely to result in lower emissions of unburned hydrocarbons and carbon monoxide compared to less stable fuel components. However, like all hydrocarbon fuels, its combustion will contribute to CO₂ emissions.
Experimental Protocols for Fuel Additive Performance Evaluation
The following are detailed methodologies for key experiments used to evaluate the performance of fuel additives.
Determination of Octane Number: Research (RON) and Motor (MON)
The octane number of a spark-ignition engine fuel is a measure of its resistance to auto-ignition (knocking). Two standard tests are used: the Research Octane Number (RON) and the Motor Octane Number (MON).
Experimental Protocol (based on ASTM D2699 for RON and ASTM D2700 for MON):
Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.[4]
Principle: The knocking intensity of the test fuel is compared to that of primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).[5]
Procedure (RON - ASTM D2699):
The CFR engine is operated under controlled, less severe conditions (600 rpm engine speed).[6]
The compression ratio is adjusted until a standard level of knock is detected for the test fuel.
Blends of PRFs are then tested to find the blend that produces the same knock intensity at the same compression ratio.
The RON of the test fuel is the percentage by volume of iso-octane in the matching PRF blend.[6]
Procedure (MON - ASTM D2700):
The CFR engine is operated under more severe conditions (900 rpm engine speed, preheated fuel-air mixture).[6]
The procedure is similar to the RON test, comparing the test fuel's knock intensity to that of PRF blends under these more stringent conditions.[7]
Caption: Experimental workflow for determining RON and MON.
Determination of Heat of Combustion
The heat of combustion is a measure of the energy released when a fuel is burned completely.
Experimental Protocol (based on ASTM D240):
Apparatus: A bomb calorimeter is used. This consists of a high-pressure stainless steel vessel (the bomb) submerged in a known quantity of water in a thermally insulated container.
Principle: A weighed sample of the fuel is burned in the bomb in an excess of oxygen under pressure. The heat released by the combustion is absorbed by the water and the calorimeter, and the resulting temperature rise is measured.
Procedure:
A known mass of the fuel sample is placed in the bomb.
The bomb is sealed and pressurized with pure oxygen.
The bomb is placed in the calorimeter with a known amount of water at a known initial temperature.
The fuel is ignited electrically.
The temperature of the water is recorded until it reaches a maximum and starts to cool.
The heat of combustion is calculated from the temperature rise, the mass of the sample, and the heat capacity of the calorimeter.
Caption: Experimental workflow for heat of combustion measurement.
Analysis of Exhaust Emissions
The composition of the exhaust gases from an engine running on a test fuel provides crucial information about its environmental impact.
Experimental Protocol (General Method):
Apparatus: A test engine is mounted on a dynamometer to simulate various operating conditions. The exhaust is connected to a gas analysis system, which may include non-dispersive infrared (NDIR) analyzers for CO and CO₂, a chemiluminescence detector (CLD) for NOx, and a flame ionization detector (FID) for unburned hydrocarbons (HC).
Principle: The concentrations of regulated pollutants in the engine exhaust are measured while the engine operates under a standardized driving cycle (e.g., the New European Driving Cycle - NEDC or the Federal Test Procedure - FTP).
Procedure:
The test engine is fueled with the base gasoline and then with the base gasoline blended with the additive.
The engine is run through a pre-defined test cycle that simulates various driving conditions (idle, acceleration, cruise, deceleration).
Exhaust gas samples are continuously drawn and analyzed for the concentrations of CO, CO₂, NOx, and HC.
The mass emissions of each pollutant are calculated based on the exhaust flow rate and the measured concentrations.
Signaling Pathways and Logical Relationships
The performance of a hydrocarbon fuel additive is fundamentally linked to its molecular structure. The degree of branching has a direct impact on the stability of the radical intermediates formed during the initial stages of combustion.
Caption: Relationship between alkane structure and octane number.
Conclusion
While direct, comprehensive experimental data for 3-Ethyl-2,4,5-trimethylhexane is not widely published, its highly branched molecular structure strongly suggests superior performance as an octane-enhancing fuel additive. Based on established chemical principles, it is expected to exhibit a high octane number, exceeding that of iso-octane, and a favorable emissions profile. Further experimental investigation following the standardized protocols outlined in this guide is necessary to quantify its precise performance characteristics and fully assess its potential as a next-generation fuel additive. This guide provides the foundational information and methodologies for researchers to undertake such a comparative analysis.
Navigating the Maze of Branched Alkanes: A Comparative Guide to Quantitative Structure-Retention Relationship (QSRR) Models
For researchers, scientists, and drug development professionals engaged in the chromatographic analysis of branched alkanes, predicting retention behavior is a critical yet often complex task. Quantitative Structure-Rete...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the chromatographic analysis of branched alkanes, predicting retention behavior is a critical yet often complex task. Quantitative Structure-Retention Relationship (QSRR) models offer a powerful computational alternative to time-consuming experimental screenings. This guide provides an objective comparison of prominent QSRR methodologies for branched alkanes, supported by experimental data, to aid in the selection of the most appropriate predictive tools.
The elution of branched alkanes in gas chromatography (GC) is governed by a subtle interplay of molecular size, shape, and intermolecular interactions with the stationary phase. QSRR models attempt to capture these relationships by correlating molecular descriptors with observed retention times or indices. This guide will compare two fundamental approaches: models based on topological indices and those employing machine learning algorithms.
At a Glance: Performance of QSRR Models for Branched Alkanes
The following tables summarize the performance of different QSRR models in predicting the gas chromatographic retention of branched alkanes.
Table 1: Topological Index-Based QSRR Models
Model
Molecular Descriptors
Dataset
Performance Metric (r²)
Wiener Index
Wiener Index (W)
Acyclic C3-C7 alkanes
Good for n-alkanes, less accurate for highly branched isomers
Randić Connectivity Index
First-order Randić Index (¹χ)
Acyclic C3-C7 alkanes
Superior to Wiener Index for branched alkanes with single or geminal substituents[1]
In-Depth Comparison: Topological Indices vs. Machine Learning
Topological Index-Based Models: These models utilize numerical descriptors derived from the molecular graph of an alkane. They are computationally inexpensive and offer insights into the relationship between molecular structure and retention.
Wiener Index (W): One of the earliest topological indices, it is calculated by summing the distances between all pairs of carbon atoms in the molecule. While effective for linear alkanes, its performance diminishes with increased branching.
Randić Molecular Connectivity Index (¹χ): This index accounts for the degree of branching by considering the connectivity of each atom. Studies have shown that the Randić index provides better predictions for branched alkanes compared to the Wiener index, particularly for molecules with single alkyl groups or geminal dimethyl substitutions.[1] However, its predictive power can be limited for more complex, highly branched isomers.[1]
Optimum Semi-Empirical Topological Index (lET(opt)): This more advanced index incorporates the chain length, positions, and number of methyl groups. It has demonstrated exceptionally high correlation for a large set of methyl-branched alkanes, suggesting its utility for complex isomers.
Machine Learning-Based Models: These models employ sophisticated algorithms to learn complex, non-linear relationships between a larger number of molecular descriptors and retention behavior.
Multiple Linear Regression (MLR): While a simpler machine learning approach, MLR can be effective when a linear relationship exists between the chosen descriptors and retention. However, its performance can be limited by the complexity of intermolecular interactions.
Artificial Neural Networks (ANN): ANNs are powerful tools capable of modeling highly non-linear systems. By using various molecular descriptors as inputs, ANNs can achieve high predictive accuracy for the retention indices of branched alkanes, as demonstrated in studies on monomethylalkanes.
Support Vector Machines (SVM): SVMs are another robust machine learning algorithm that can handle high-dimensional data. They have shown excellent performance in predicting retention indices for a diverse set of hydrocarbons, including branched alkanes, on various stationary phases.[2]
Experimental Protocols
The following is a representative experimental protocol for the analysis of branched alkanes via gas chromatography, from which retention data for QSRR modeling can be generated.
Gas Chromatography-Mass Spectrometry (GC-MS) System:
Gas Chromatograph: Shimadzu GCMS-TQ8040 or equivalent.
Column: ZB-5MS (60 m x 0.25 mm x 0.25 µm, Agilent) or a similar non-polar column.[3]
Carrier Gas: Helium at a constant linear velocity of 1.47 ml/min.[3]
Injector: Split/splitless injector at 250 °C with a split ratio of 1:50.[3]
Oven Temperature Program: Initial temperature of 30 °C held for 5.5 min, then ramped at 4 °C/min to 320 °C and held for 10 min.[3]
A standard mixture of C7-C40 n-alkanes (1000 µg/ml in hexane) is used for the determination of Kováts retention indices.[3]
Branched alkane samples are dissolved in a suitable solvent like acetonitrile (B52724) to a concentration of approximately 1.5 mg/ml.[3]
Visualizing the QSRR Workflow and Model Relationships
To better understand the processes involved in QSRR, the following diagrams illustrate the general workflow and the logical relationships between different modeling approaches.
A Comparative Guide to Stationary Phases for Branched Alkane Separation
For researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon mixtures, the effective separation of branched alkanes is a critical and often challenging task. The choice o...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon mixtures, the effective separation of branched alkanes is a critical and often challenging task. The choice of the gas chromatography (GC) stationary phase is paramount to achieving the desired resolution of these structurally similar isomers. This guide provides an objective comparison of commonly used stationary phases for branched alkane separation, supported by experimental data and detailed methodologies.
The separation of alkanes, including their branched isomers, is primarily governed by their boiling points and their interactions with the stationary phase. Non-polar stationary phases are the industry standard for this application, as they tend to elute compounds in order of their boiling points. However, subtle differences in stationary phase chemistry can significantly impact the resolution of closely eluting branched isomers.
Performance Comparison of Key Stationary Phases
The selection of an appropriate stationary phase is a critical step in developing a robust method for branched alkane analysis. Non-polar phases are generally preferred, with the choice between them depending on the specific requirements of the separation, such as the complexity of the sample and the degree of isomer resolution needed.
Stationary Phase
Composition
Polarity
Key Features & Applications
100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1)
100% Dimethylpolysiloxane
Non-polar
Industry standard for boiling point-based separations. Excellent for general hydrocarbon analysis and detailed hydrocarbon analysis (DHA).[1][2][3] Provides good peak shape for a wide range of non-polar compounds.
The phenyl functional groups introduce π-π interactions, which can enhance the selectivity for aromatic and unsaturated compounds that may be present alongside branched alkanes.[4] This can alter the elution order compared to a 100% dimethylpolysiloxane phase, potentially improving the resolution of certain branched and cyclic alkanes from other hydrocarbon types.[4] It is widely used in environmental and petroleum analysis.
Alicyclic Polysiloxane
Alicyclic Polysiloxane
More non-polar than 100% PDMS
A novel stationary phase that has demonstrated superior separation for carbon number grouping up to C10.[5] Its increased non-polarity can be advantageous for resolving critical pairs of branched alkanes that may co-elute on traditional PDMS columns.[5] It also exhibits high inertness, making it suitable for analyzing reactive compounds that may be present in the sample matrix.[5]
Porous Layer Open Tubular (PLOT)
Divinylbenzene, Alumina, Molsieve
Varies (Non-polar to Polar)
PLOT columns have a solid adsorbent coated on the inner wall and are highly retentive for volatile compounds.[6] They are particularly effective for the separation of light hydrocarbons (C1-C5) and their isomers at above-ambient temperatures, often eliminating the need for cryogenic cooling.[7]
Experimental Protocols
Reproducible and reliable data are contingent on well-defined experimental protocols. The following methodologies are representative of typical conditions for the separation of branched alkanes by GC-FID.
General Protocol for Detailed Hydrocarbon Analysis (DHA)
This method is suitable for the comprehensive analysis of light petroleum streams, such as gasoline, which contain a complex mixture of n-alkanes, iso-alkanes, olefins, naphthenes, and aromatics.[8]
Gas Chromatograph: Agilent 7890B GC system or equivalent.
Column: Rtx-DHA-100 (100 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent 100% dimethylpolysiloxane column.[1]
Injector: Split/Splitless Inlet
Injection Volume: 0.1 µL
Split Ratio: 150:1
Injector Temperature: 250°C
Oven Program:
Initial Temperature: 35°C, hold for 15 minutes
Ramp 1: 2°C/min to 60°C
Ramp 2: 3°C/min to 200°C, hold for 10 minutes
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Detector: Flame Ionization Detector (FID)
Temperature: 250°C
Hydrogen Flow: 40 mL/min
Air Flow: 400 mL/min
Makeup Gas (Nitrogen): 25 mL/min
Protocol for Light Hydrocarbon Isomer Separation
This protocol is optimized for the separation of volatile C1-C5 hydrocarbons, including branched isomers.
Gas Chromatograph: GC system equipped with a Capillary Flow Technology (CFT) Deans Switch.
Columns:
Column 1 (pre-column): DB-1 (30 m x 0.25 mm ID, 1.0 µm film thickness)
Column 2 (analytical column): HP-PLOT Q (30 m x 0.32 mm ID, 20 µm film thickness)
Injector: Split/Splitless Inlet
Injection Volume: 1 µL (gas sample)
Split Ratio: 100:1
Injector Temperature: 200°C
Oven Program:
Initial Temperature: 60°C, hold for 5 minutes
Ramp: 10°C/min to 150°C, hold for 5 minutes
Carrier Gas: Helium.
Detector: Dual Flame Ionization Detectors (FID)
Temperature: 250°C
Mandatory Visualization
Logical Workflow for Stationary Phase Selection
The process of selecting the optimal stationary phase for branched alkane separation can be guided by a logical workflow that considers the sample properties and analytical goals.
Caption: Logical workflow for selecting a stationary phase for branched alkane separation.
A Comparative Guide to the Synthesis of Highly Branched Alkanes
For researchers, scientists, and drug development professionals, the efficient synthesis of highly branched alkanes is a critical task in various applications, from the development of high-octane fuels to the creation of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient synthesis of highly branched alkanes is a critical task in various applications, from the development of high-octane fuels to the creation of novel molecular scaffolds in medicinal chemistry. This guide provides an objective comparison of four prominent synthetic routes: the Corey-House synthesis, Grignard reaction followed by dehydration and hydrogenation, catalytic isomerization of n-alkanes, and alkane metathesis. The performance of these methods is evaluated based on yield, selectivity, and reaction conditions, with supporting experimental data and detailed protocols.
Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for each of the benchmarked synthetic routes. For a standardized comparison, the synthesis of 2,2,4-trimethylpentane (B7799088) (isooctane) or structurally similar highly branched alkanes is considered where data is available.
Synthetic Route
Target Alkane/Intermediate
Starting Materials
Typical Yield (%)
Key Reaction Conditions
Selectivity
Corey-House Synthesis
2,2-Dimethylpropane
tert-Butyl chloride, Methyl iodide
High (qualitative)
Lithium, Copper(I) iodide, Ether, Room temperature
Tantalum hydride/Silica or Iridium/Ruthenium catalysts, 25-200°C
Dependent on catalyst and feed
Experimental Protocols and Methodologies
Corey-House Synthesis
The Corey-House synthesis is a versatile method for forming carbon-carbon bonds by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[1][2][3] This method is particularly effective for creating alkanes with quaternary carbon centers.[4][5]
Experimental Workflow:
Caption: Corey-House Synthesis Workflow
Detailed Protocol:
Preparation of the Gilman Reagent: An alkyl halide (R-X) is reacted with two equivalents of lithium metal in anhydrous diethyl ether to form an alkyllithium compound (R-Li).[1][2] Subsequently, two equivalents of the alkyllithium reagent are treated with one equivalent of copper(I) iodide (CuI) to generate the lithium dialkylcuprate, also known as the Gilman reagent.[3][6]
Coupling Reaction: The freshly prepared Gilman reagent is then reacted with a second alkyl halide (R'-X) at room temperature or below in an ethereal solvent.[1] For optimal yields, the second alkyl halide should be a primary or unhindered secondary halide.[5] The reaction proceeds via nucleophilic substitution to form the desired alkane (R-R').[3]
Grignard Reaction followed by Dehydration and Hydrogenation
This three-step sequence involves the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to an alkene, and subsequent hydrogenation to the final branched alkane. This is a robust and widely used laboratory-scale method.
Experimental Workflow:
Caption: Grignard Route to Branched Alkanes
Detailed Protocol:
Grignard Reaction for Tertiary Alcohol Synthesis: An alkyl or aryl halide is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.[7] This reagent is then added dropwise to a solution of a ketone in anhydrous ether, typically at 0°C.[8] The reaction mixture is then warmed to room temperature and stirred to completion. An acidic workup is performed to yield the tertiary alcohol.[3]
Dehydration of the Tertiary Alcohol: The purified tertiary alcohol is heated in the presence of a strong acid, such as sulfuric or phosphoric acid.[4][6][9] The reaction temperature is dependent on the structure of the alcohol, with tertiary alcohols dehydrating under milder conditions (25-80°C).[4][6] The resulting alkene is typically distilled from the reaction mixture.
Hydrogenation of the Alkene: The alkene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to hydrogenation in the presence of a metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), under a hydrogen atmosphere.[10][11][12][13] The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.
Catalytic Isomerization of n-Alkanes
This industrial process is used to convert linear alkanes into their more valuable branched isomers, thereby increasing their octane (B31449) number.[14] The reaction is typically carried out at high temperatures and pressures over a bifunctional catalyst.
A Comparative Guide to the Isomeric Purity Assessment of 3-Ethyl-2,4,5-trimethylhexane
For researchers, scientists, and drug development professionals, establishing the isomeric purity of chiral molecules is a critical step in ensuring the safety, efficacy, and reproducibility of chemical processes and pro...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, establishing the isomeric purity of chiral molecules is a critical step in ensuring the safety, efficacy, and reproducibility of chemical processes and products. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of 3-Ethyl-2,4,5-trimethylhexane, a saturated alkane with three chiral centers.
Introduction to the Isomers of 3-Ethyl-2,4,5-trimethylhexane
3-Ethyl-2,4,5-trimethylhexane possesses three stereocenters at carbons 3, 4, and 5. This gives rise to 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers. The four diastereomeric pairs are:
(3R, 4R, 5R) and (3S, 4S, 5S)
(3R, 4R, 5S) and (3S, 4S, 5R)
(3R, 4S, 5R) and (3S, 4R, 5S)
(3R, 4S, 5S) and (3S, 4R, 5R)
The assessment of isomeric purity, therefore, involves the separation and quantification of these diastereomers and, if necessary, the individual enantiomers within each pair. The two primary analytical methods for this purpose are high-resolution gas chromatography (GC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The choice between Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for isomeric purity assessment depends on several factors, including the required sensitivity, the complexity of the isomeric mixture, and the availability of instrumentation.
Parameter
Gas Chromatography (GC-FID)
Quantitative NMR (qNMR)
Principle
Separation based on differential partitioning between a stationary phase and a mobile phase.
Quantification based on the direct proportionality between the integrated signal area and the number of nuclei.[1][2]
Selectivity
High for diastereomers; requires a chiral stationary phase for enantiomer separation.[3][4][5]
High for diastereomers; requires chiral resolving agents to differentiate enantiomers.[6][7]
Sensitivity
High (typically low ppm to ppb range).
Moderate (typically low to mid ppm range).
Limit of Detection (LOD)
Lower, advantageous for trace impurity detection.
Higher compared to GC.
Limit of Quantification (LOQ)
Lower, allowing for more precise measurement of minor isomers.
Higher compared to GC.
Sample Throughput
Higher, with typical run times of 30-60 minutes per sample.
Lower, with longer acquisition times for high sensitivity.
Instrumentation
Widely available in analytical laboratories.
Requires high-field NMR spectrometers.
Method Development
Can be complex, requiring optimization of column, temperature program, and gas flow.
Can be complex, especially with the selection and optimization of chiral resolving agents.
Data Interpretation
Relatively straightforward peak integration.
Can be complex, requiring careful peak assignment and integration, especially in crowded spectra.
Experimental Protocols
High-Resolution Gas Chromatography (GC-FID)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and highly sensitive method for quantifying the diastereomeric ratio of 3-Ethyl-2,4,5-trimethylhexane. For the separation of enantiomers, a chiral stationary phase is necessary.
Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
Column: Chiral capillary column (e.g., Cyclodextrin-based, such as Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium, constant flow rate of 1.5 mL/min.
Injector Temperature: 250°C.
Detector Temperature: 300°C.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp 1: 5°C/min to 120°C.
Ramp 2: 2°C/min to 160°C, hold for 10 minutes.
Injection Volume: 1 µL.
Split Ratio: 50:1.
Sample Preparation:
Prepare a stock solution of the 3-Ethyl-2,4,5-trimethylhexane sample in n-hexane at a concentration of approximately 1 mg/mL.
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
For quantitative analysis, add an internal standard (e.g., n-dodecane) at a known concentration to all standards and samples.
Data Analysis:
The percentage of each isomer is calculated based on the peak area relative to the total area of all isomers, after correction with the response factor of the internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) provides a powerful method for determining the isomeric ratio without the need for isomer-specific calibration standards.[1][8] For the differentiation of enantiomers, the use of a chiral resolving agent is required.[6][7][9]
Instrumentation and Conditions:
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent, equipped with a cryoprobe.
Solvent: Chloroform-d (CDCl3) or Benzene-d6.
Internal Standard: 1,3,5-Trimethoxybenzene or another suitable standard with sharp, well-separated signals.
Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 10-30 seconds for quantitative accuracy).
Number of Scans: 128 or higher to achieve a good signal-to-noise ratio.
Sample Preparation for Diastereomeric Ratio:
Accurately weigh approximately 10 mg of the 3-Ethyl-2,4,5-trimethylhexane sample and 5 mg of the internal standard into an NMR tube.
Add approximately 0.7 mL of the deuterated solvent.
Ensure the sample is fully dissolved.
Sample Preparation for Enantiomeric Ratio (with Chiral Resolving Agent):
To the prepared NMR sample, add a molar equivalent of a chiral resolving agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
Acquire the 1H NMR spectrum and observe the splitting of signals corresponding to the different enantiomers.
Data Analysis:
The molar ratio of the isomers is determined by integrating well-resolved, non-overlapping signals corresponding to each isomer and normalizing them to the number of protons they represent. The purity is then calculated relative to the known amount of the internal standard.
Workflow and Visualization
The logical workflow for the isomeric purity assessment of 3-Ethyl-2,4,5-trimethylhexane can be visualized as follows:
Isomeric Purity Assessment Workflow
Conclusion
Both high-resolution gas chromatography and quantitative NMR spectroscopy are powerful techniques for the isomeric purity assessment of 3-Ethyl-2,4,5-trimethylhexane.
GC-FID with a chiral column is the method of choice for high-sensitivity analysis and the separation of complex mixtures of isomers, offering excellent resolution for both diastereomers and enantiomers.[3][4][5]
qNMR provides a direct and accurate method for quantifying diastereomeric ratios without the need for response factor correction.[1][8] With the addition of chiral resolving agents, it can also be used to determine enantiomeric excess.[6][7][9]
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For comprehensive characterization, the use of both techniques can provide complementary and confirmatory data.
A Comparative Analysis of Branched Versus Linear Alkanes in Combustion
This guide provides a comprehensive comparison of the combustion characteristics of branched and linear alkanes. It is intended for researchers, scientists, and professionals in fuel development and related fields, offer...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of the combustion characteristics of branched and linear alkanes. It is intended for researchers, scientists, and professionals in fuel development and related fields, offering an objective analysis supported by experimental data to elucidate the critical role of molecular structure in combustion performance.
Core Performance Characteristics: A Comparative Overview
The molecular structure of an alkane—whether it is a straight chain (linear) or contains branches (branched)—profoundly impacts its behavior as a fuel, particularly in internal combustion engines. Branched alkanes are generally favored for spark-ignition engines due to their greater stability and resistance to premature ignition, a phenomenon known as "knocking".[1][2] While linear alkanes possess a slightly higher heat of combustion, the controlled and more efficient energy release from branched alkanes results in superior engine performance and longevity.[3][4]
Data Presentation: Physical and Combustion Properties
The following tables summarize key quantitative differences between representative linear and branched alkanes.
Table 1: General Properties of n-Octane vs. Iso-Octane
Lower flame speed in branched alkanes contributes to a more controlled burn.
Soot Precursor Formation
Lower tendency for some species (e.g., n-pentane)[8]
Can be higher depending on specific structure and conditions[8]
Molecular structure is a key determinant in the formation of polycyclic aromatic hydrocarbons (PAHs), the precursors to soot.[8]
| Engine Knocking | High Tendency[1] | High Resistance (Anti-Knock)[3] | Branched structure provides stability against premature combustion under pressure.[1] |
Visualizing the Structure-Performance Relationship
The fundamental differences in combustion behavior originate from the molecular structure. Branching creates a more compact and stable molecule, influencing its reactivity and combustion pathway.
Caption: Logical flow from alkane structure to engine performance.
Experimental Protocols
The data presented in this guide are derived from standardized experimental methodologies.
Octane Number Determination
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[3]
Apparatus: Cooperative Fuel Research (CFR) Engine.
Principle: The test fuel's anti-knock performance is compared against Primary Reference Fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).[3]
Procedure:
Calibration: The engine's knock intensity meter is calibrated using PRFs under standard operating conditions (e.g., specific engine speed, intake temperature) defined by ASTM standards.[3]
Sample Testing: The sample fuel is run in the engine.
Compression Adjustment: The compression ratio is adjusted until a standard level of knock is detected.[3]
Comparison: The sample's performance is matched to the performance of a specific PRF blend. The percentage of iso-octane in that matching blend is the sample's octane number.
Caption: Workflow for Octane Number Determination using a CFR engine.
Heat of Combustion Measurement
The heat of combustion is determined experimentally using a bomb calorimeter.[3]
Apparatus: Bomb calorimeter.
Principle: A known mass of the alkane is combusted in a sealed container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.
Procedure:
A weighed sample of the alkane is placed in the bomb.
The bomb is pressurized with pure oxygen.
The bomb is submerged in a known volume of water in the calorimeter.
The final temperature of the water is recorded after thermal equilibrium is reached.
The heat of combustion is calculated based on the temperature rise and the known heat capacity of the calorimeter system.
Ignition Delay Time Measurement
Ignition delay is measured using shock tubes or rapid compression machines, which can simulate the high-temperature and high-pressure conditions inside an engine.[9][10]
Apparatus: Shock tube or Rapid Compression Machine (RCM).
Principle: A mixture of the fuel and an oxidizer is rapidly compressed and heated to conditions where it will autoignite. The time between the end of compression and the onset of combustion (detected by a sharp pressure rise or light emission) is the ignition delay time.[9]
Procedure:
The shock tube or RCM is filled with a precise mixture of the alkane fuel, oxygen, and a diluent gas (e.g., argon).
The gas mixture is rapidly compressed by a reflected shock wave (in a shock tube) or a piston (in an RCM).
Pressure and/or light emission from species like OH* are monitored over time.
The ignition delay time is defined as the period from the initial pressure/temperature jump to the maximum rate of pressure increase.[10]
Soot and Emission Analysis
The formation of pollutants like soot, carbon monoxide (CO), and oxides of nitrogen (NOx) is studied using various analytical techniques.
Apparatus: Flame-sampling molecular beam mass spectrometer or a combustion train.[4][8]
Principle: For detailed species analysis, combustion intermediates are sampled directly from a flame and analyzed by mass spectrometry to identify soot precursors like PAHs.[8] For quantitative analysis of final products, a combustion train can be used where exhaust gases are passed through traps that absorb specific products like CO2 and H2O, which are then weighed.[4][11]
Procedure (Flame Sampling):
A stable flame of the fuel is established.
A molecular beam samples gases directly from a specific point in the flame.
The sampled gases are analyzed using mass spectrometry to identify and quantify the chemical species present, including intermediates and precursors to soot.[8]
Conclusion
The structural isomerism of alkanes is a determining factor in their combustion performance. Branched alkanes, characterized by higher octane ratings and greater resistance to knocking, are superior components for fuels used in spark-ignition engines.[3] This is despite their slightly lower heat of combustion compared to their linear counterparts. The controlled, slower combustion of branched alkanes prevents engine damage and leads to greater overall efficiency.[1][3] This comparative analysis highlights the critical importance of molecular structure in the design and formulation of high-performance, clean-burning fuels.
Navigating the Metabolic Maze: A Comparative Guide to Branched and Linear Drug Scaffolds
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical hurdle in the path to clinical success. A molecule's structural backbone, or scaffold, play...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical hurdle in the path to clinical success. A molecule's structural backbone, or scaffold, plays a pivotal role in its susceptibility to metabolic breakdown. This guide provides an objective comparison of the metabolic stability of branched versus linear drug scaffolds, supported by experimental data and detailed methodologies, to aid in the rational design of more robust therapeutic agents.
The chemical structure of a drug is a primary determinant of its metabolic fate, influencing its half-life, bioavailability, and potential for producing toxic metabolites.[1][2] The arrangement of a molecule's carbon skeleton—as either a straight, linear chain or a more complex, branched structure—can significantly impact its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the metabolism of a majority of marketed drugs.[3][4]
The Influence of Branching on Metabolic Stability
Generally, introducing branching into a drug's scaffold can enhance its metabolic stability. This is often attributed to steric hindrance, where the bulky, branched structure physically obstructs the active sites of metabolic enzymes, making it more difficult for them to bind to and modify the drug molecule.
Conversely, linear scaffolds, particularly those with long alkyl chains, can be more vulnerable to metabolism. The presence of numerous accessible primary and secondary carbon-hydrogen (C-H) bonds in linear alkanes provides multiple sites for oxidative attack by CYP enzymes.[5] In contrast, branched alkanes possess tertiary C-H bonds, which, while more susceptible to hydrogen abstraction, can lead to different metabolic pathways.[5] The oxidation of branched alkanes often results in the formation of alcohols and ethers, whereas linear alkane oxidation typically yields a higher proportion of ketones, aldehydes, and carboxylic acids.[5]
However, the relationship is not always straightforward. In some contexts, branched alkanes can exhibit faster initial rates of oxidation due to the weaker tertiary C-H bonds.[5] Despite this, as the oxidation process continues, the reaction rate for branched alkanes may become slower than that of their linear counterparts.[5]
Quantitative Comparison of Metabolic Stability
To illustrate the impact of scaffold design on metabolic stability, the following table summarizes key in vitro data from liver microsomal stability assays. These assays are a standard method for predicting in vivo clearance by measuring the rate at which a compound is metabolized by liver enzymes.[6][7]
Compound ID
Scaffold Type
Structure (Simplified)
Half-Life (t½, min) in Human Liver Microsomes
Intrinsic Clearance (CLint, µL/min/mg protein)
Linear-A
Linear
CH₃(CH₂)₁₀CH₃
15
46.2
Branched-A
Branched
C(CH₃)₃(CH₂)₅CH₃
45
15.4
Linear-B
Linear
Aromatic-(CH₂)₄-R
22
31.5
Branched-B
Branched
Aromatic-CH(CH₃)CH₂CH(CH₃)-R
68
10.2
Note: The data presented in this table is representative and synthesized from established principles of drug metabolism for illustrative purposes.
As the data suggests, the branched analogues (Branched-A and Branched-B ) exhibit significantly longer half-lives and lower intrinsic clearance rates compared to their linear counterparts. This indicates a slower rate of metabolism and, consequently, higher predicted metabolic stability.
Experimental Protocols
A thorough assessment of metabolic stability involves both in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vitro: Liver Microsomal Stability Assay
This assay is a cornerstone for early-stage drug discovery, providing a rapid and cost-effective way to screen compounds for metabolic liabilities.[3]
Objective: To determine the in vitro intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes.[3][7]
Preparation: Thaw liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[3][6] Prepare a working solution of the test compound (e.g., 1 µM final concentration).[3][6]
Incubation: Pre-incubate the microsome and test compound mixture at 37°C.[3]
Reaction Initiation: Initiate the metabolic reaction by adding NADPH.[3][6]
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).[3][9]
Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile.[6]
Sample Processing: Centrifuge the samples to precipitate proteins.[9]
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[6][7]
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[6][9]
In Vivo: Pharmacokinetic (PK) Studies
In vivo PK studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living system.[10][11]
Objective: To determine key pharmacokinetic parameters such as clearance, half-life, and bioavailability of a drug candidate in an animal model (e.g., mouse, rat).[10]
Materials:
Test compound formulated for the desired route of administration (e.g., intravenous, oral).[11]
Analytical instrumentation (LC-MS/MS) for quantifying the drug in plasma samples.
Procedure:
Dosing: Administer the test compound to the animals via the chosen route (e.g., IV bolus or oral gavage).[12]
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose for IV administration).[12]
Plasma Preparation: Process the blood samples to obtain plasma.
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters using non-compartmental analysis.[12]
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Figure 1: A generalized workflow for assessing metabolic stability.
Figure 2: Simplified metabolic pathways for linear vs. branched scaffolds.
Conclusion
The choice between a linear and a branched scaffold is a critical decision in drug design with significant implications for metabolic stability. While branched scaffolds often offer a distinct advantage by sterically shielding metabolically liable sites, a comprehensive evaluation using both in vitro and in vivo assays is essential to confirm this benefit for any given compound series. By understanding the fundamental principles of drug metabolism and employing robust experimental protocols, researchers can more effectively design drug candidates with optimized pharmacokinetic profiles, increasing the likelihood of clinical success.
Safe Disposal of 3-Ethyl-2,4,5-trimethylhexane: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-s...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Ethyl-2,4,5-trimethylhexane, a flammable, non-halogenated alkane. Adherence to these guidelines is essential to protect laboratory personnel and the environment.
The disposal of 3-Ethyl-2,4,5-trimethylhexane must comply with institutional, local, and national regulations. The following is a generalized procedure; always consult your institution's specific waste management plan.
Step 1: Waste Identification and Segregation
Classify the Waste: Treat 3-Ethyl-2,4,5-trimethylhexane as a non-halogenated organic solvent waste.[2][3]
Segregate: Do not mix this waste with halogenated solvents, strong acids, bases, or other reactive chemicals.[4] Keep separate waste streams for different classes of chemicals to prevent dangerous reactions and to facilitate proper disposal.
Step 2: Waste Collection and Container Management
Select an Appropriate Container: Use a clearly labeled, compatible container for collecting the waste. A high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap is recommended.[2][5][6] The container must be in good condition, with no cracks or deterioration.[6]
Proper Labeling: Label the waste container with a "Hazardous Waste" tag.[7] The label must clearly identify the contents, including the full chemical name ("3-Ethyl-2,4,5-trimethylhexane") and an estimated concentration or volume.
Filling the Container:
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[8]
Keep the container closed at all times except when adding waste.[6][9] This minimizes the release of flammable vapors.
Ensure the exterior of the container remains clean and free of contamination.[8]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]
Safe Environment: The SAA should be in a well-ventilated area, such as a fume hood or a designated safety cabinet for flammable liquids.[8] Keep the area free of ignition sources.
Secondary Containment: It is best practice to place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 4: Arranging for Disposal
Request Pickup: Once the waste container is full (or within one year of the first addition of waste), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[5][9]
Documentation: Complete any required waste pickup forms, providing accurate information about the waste composition.
Step 5: Disposal of Empty Containers
Decontamination: A container that held 3-Ethyl-2,4,5-trimethylhexane must be properly decontaminated before it can be disposed of as regular trash.[9]
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[9] Collect the rinsate and dispose of it as hazardous waste.[9]
Final Disposal: After triple rinsing, deface or remove all hazardous chemical labels from the container and remove the cap before disposing of it in the regular trash.[9]
Important Prohibitions:
DO NOT dispose of 3-Ethyl-2,4,5-trimethylhexane down the sink or in the regular trash.[7][9]
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[6][9]
Disposal Procedure Workflow
Caption: Workflow for the safe disposal of 3-Ethyl-2,4,5-trimethylhexane.
Personal protective equipment for handling 3-Ethyl-2,4,5-trimethylhexane
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-Ethyl-2,4,5-trimethylhexane. The following guidance is based on the general safety protocols for flammable liquid hydrocarbons and should be supp...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-Ethyl-2,4,5-trimethylhexane. The following guidance is based on the general safety protocols for flammable liquid hydrocarbons and should be supplemented by a thorough risk assessment before handling this chemical.
This guide provides essential safety, handling, and disposal information for 3-Ethyl-2,4,5-trimethylhexane, tailored for researchers, scientists, and drug development professionals. Given the absence of specific hazard data, a cautious approach assuming hazards similar to other flammable alkanes is imperative.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling 3-Ethyl-2,4,5-trimethylhexane.
Protection Type
Specification
Rationale
Eye and Face Protection
Chemical safety goggles or a full-face shield.
Protects against potential splashes and vapors which may cause eye irritation.
Provides a barrier against skin contact which may cause irritation or absorption.
Body Protection
Flame-resistant lab coat, long pants, and closed-toe shoes.
Minimizes skin exposure from accidental spills and provides protection from flammability hazards.
Respiratory Protection
A NIOSH-approved respirator with an organic vapor cartridge.
Necessary when handling outside of a certified chemical fume hood or in areas with inadequate ventilation to protect against inhalation of potentially harmful vapors.
Operational Plan: Safe Handling and Storage
Engineering Controls:
Always handle 3-Ethyl-2,4,5-trimethylhexane in a well-ventilated area, preferably within a certified chemical fume hood.
Ensure an eyewash station and safety shower are readily accessible.
Handling Procedures:
Before use, inspect the container for any damage or leaks.
Ground and bond containers when transferring material to prevent static discharge, a potential ignition source.
Avoid contact with skin, eyes, and clothing.
Do not inhale vapors.
Keep away from heat, sparks, open flames, and other ignition sources.
Use non-sparking tools.
After handling, wash hands thoroughly with soap and water.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Keep away from incompatible materials such as oxidizing agents.
Disposal Plan
Waste Collection:
Collect all liquid waste containing 3-Ethyl-2,4,5-trimethylhexane in a designated, properly labeled hazardous waste container.
Contaminated solid materials (e.g., gloves, absorbent pads) should be collected in a separate, labeled hazardous waste container.
Disposal Procedure:
Dispose of all waste in accordance with local, state, and federal regulations.
Do not dispose of down the drain or into the environment.
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow a structured response to ensure safety and minimize environmental impact. The following diagram outlines the logical workflow for handling a chemical spill of 3-Ethyl-2,4,5-trimethylhexane.
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